molecular formula C7H7ClN2O B1337689 6-Chloro-5-methylnicotinamide CAS No. 65169-44-0

6-Chloro-5-methylnicotinamide

Cat. No.: B1337689
CAS No.: 65169-44-0
M. Wt: 170.59 g/mol
InChI Key: IQVCWLISHSRAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methylnicotinamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-10-6(4)8/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVCWLISHSRAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601280118
Record name 6-Chloro-5-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-44-0
Record name 6-Chloro-5-methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65169-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-5-methyl-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601280118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-methylpyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-5-methylnicotinamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Chloro-5-methylnicotinamide, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, outlines a validated synthesis protocol, and explores its potential applications as a strategic building block in modern chemical research.

Core Compound Identity and Physicochemical Properties

This compound is a halogenated derivative of nicotinamide, belonging to the broader class of substituted pyridines.[1] Its solid, crystalline nature and specific substitution pattern dictate its chemical behavior and utility in synthesis.[1]

Chemical Identifiers

A precise understanding of the compound's identity is critical for regulatory compliance, procurement, and unambiguous scientific communication. The key identifiers are summarized below.

ParameterValue
Common Name This compound
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide
CAS Registry Number 65169-44-0[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
SMILES CC1=CC(=CN=C1Cl)C(=O)N[1]
InChIKey IQVCWLISHSRAML-UHFFFAOYSA-N[1]
Physicochemical Characteristics

The physical properties of this compound are essential for its handling, storage, and application in reaction chemistry.

PropertyValue
Physical State Crystalline solid[1]
Color White to off-white[1]
Melting Point 211-212°C[1][2]
Boiling Point Not available[1][2]
Solubility Moderately soluble in polar organic solvents; limited water solubility.[1]

Molecular Structure and Reactivity Profile

The unique arrangement of functional groups on the pyridine scaffold governs the molecule's electronic properties and chemical reactivity. Understanding this structure-reactivity relationship is fundamental to its strategic use in synthesis.

Caption: Chemical structure of this compound.

The molecular architecture features a pyridine ring substituted with three key groups:

  • A chlorine atom at the 6-position.

  • A methyl group at the 5-position.

  • A carboxamide group at the 3-position.[1]

This specific arrangement creates a distinct electronic landscape. The pyridine nitrogen and the chlorine atom are both electron-withdrawing, which reduces the electron density of the aromatic ring. This effect is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6), making the C6-Cl bond susceptible to nucleophilic aromatic substitution. Conversely, the methyl group at the 5-position is electron-donating, which slightly counteracts the withdrawing effects and can influence the regioselectivity of further reactions.

Synthesis Protocol

The primary and most direct synthesis of this compound is achieved through the amidation of its corresponding carboxylic acid precursor. This method is reliable and proceeds under straightforward reaction conditions.

Workflow: Amidation of 6-Chloro-5-methylnicotinic Acid

G start Start: 6-Chloro-5-methylnicotinic Acid (CAS: 66909-29-3) reagent Reagent: Aqueous Ammonium Hydroxide (28%) start->reagent Introduce condition Conditions: Room Temperature ~16 hours reagent->condition Maintain product Crude Product: This compound condition->product Yields purification Purification: Recrystallization product->purification Subject to final Final Product: Pure this compound purification->final Results in

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

This protocol is based on established amidation procedures for nicotinic acid derivatives.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, charge 6-Chloro-5-methylnicotinic acid (1.0 eq).

  • Reagent Addition: To the starting material, add a sufficient volume of 28% aqueous ammonium hydroxide (NH₄OH) to fully dissolve and react with the acid.

  • Reaction Execution: Seal the vessel and stir the mixture at ambient room temperature.

  • Monitoring: Allow the reaction to proceed for approximately 16 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The resulting solid is the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white crystalline solid.[1]

Self-Validation Note: The purity of the final product should be confirmed by melting point analysis, which should align with the literature value of 211-212°C, and by the spectroscopic methods detailed in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this molecule.

TechniqueExpected Characteristics
¹H NMR Signals for aromatic protons (~7-9 ppm), methyl protons (~2-3 ppm), and amide protons (~5-7 ppm).
¹³C NMR Distinctive signals for the carbonyl carbon (~165-175 ppm), aromatic carbons (~120-160 ppm), and the methyl carbon (~15-25 ppm).
IR Spectroscopy Characteristic absorption bands for N-H stretching (~3300-3500 cm⁻¹), amide C=O stretching (~1650-1700 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1400-1600 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (m/z ~170 for [M]⁺). Characteristic fragmentation patterns would likely include the loss of the chlorine atom and the amide group.

(Note: The spectral ranges provided are characteristic for this class of compounds and are intended as a guide for quality control.)

Applications in Research and Drug Development

While specific biological activity for this compound is not extensively documented, its value lies in its role as a versatile chemical intermediate for the synthesis of pharmacologically active agents. The nicotinamide scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs.

Rationale for Use in Drug Discovery

Derivatives of nicotinic acid and nicotinamide are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The strategic placement of the chloro and methyl groups on this compound provides a platform for generating diverse molecular libraries.

  • Vector for Nucleophilic Substitution: The chlorine atom at the 6-position is a key functional handle. It can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) via nucleophilic aromatic substitution (SNAr) to introduce new side chains and build molecular complexity.

  • Modulation of Physicochemical Properties: The substituents allow for fine-tuning of properties like lipophilicity, polarity, and metabolic stability, which are critical for developing candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Scaffold for Bioactive Compounds: The core structure is a known pharmacophore. For instance, substituted nicotinamides have been investigated as potential topoisomerase I inhibitors for cancer therapy and for their activity against various other biological targets.[3]

G cluster_core Core Scaffold cluster_mod Chemical Modification cluster_deriv Resulting Derivatives cluster_app Potential Biological Activities core This compound mod Nucleophilic Aromatic Substitution (at C6-Cl position) core->mod serves as substrate for deriv Library of Novel Substituted Nicotinamides (e.g., amino, thio, alkoxy derivatives) mod->deriv generates app1 Anticancer deriv->app1 app2 Anti-inflammatory deriv->app2 app3 Antimicrobial deriv->app3 app4 CNS Agents deriv->app4

Caption: Strategic role of this compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound. Based on data from structurally analogous compounds like 6-chloronicotinamide, the following precautions are advised.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin, eyes, and clothing.[5] After handling, wash hands thoroughly.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

  • Hazard Profile (Inferred): Based on related structures, the compound may cause skin and serious eye irritation.[6] Inhalation of dust may cause respiratory irritation. It may be harmful if swallowed.

Always consult a substance-specific Safety Data Sheet (SDS) if available and follow all institutional safety guidelines.

References

  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Synthesis and biological activities of topoisomerase I inhibitors, 6-arylmethylamino analogues of edotecarin. PubMed. [Link]

  • (PDF) IJSRSET2183190 | Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide. ResearchGate. [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. PubChem. [Link]

  • Showing metabocard for 1-Methylnicotinamide (HMDB0000699). Human Metabolome Database. [Link]

  • synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. ResearchGate. [Link]

  • (PDF) fusidic acid from c.aestuans. ResearchGate. [Link]

  • 5-Chloro-2-phenyl-1-benzo[b]thiophene-3-alkanimines, potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • Thieme E-Journals - Planta Medica / Abstract. Thieme Connect. [Link]

  • Inhibitors of bacterial and plants urease. A review | Acta Universitatis Lodziensis. Folia Biologica et Oecologica. Contenta. [Link]

  • Investigation of the effect of watercress via nuclear factor-E2-related factor-2 pathway on 7,12-dimethylbenz[a]anthracene-induced oxidative damage in rat liver. DergiPark. [Link]

Sources

6-Chloro-5-methylnicotinamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Chloro-5-methylnicotinamide

This compound is a synthetic derivative of nicotinamide, a critical B vitamin and a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+). As a nicotinamide analog, this small molecule holds the potential to modulate a variety of cellular processes that are dependent on NAD+ metabolism.[1][2][3] The structural similarities to nicotinamide suggest that this compound could interact with key enzymes involved in NAD+ synthesis and consumption, such as Poly (ADP-ribose) polymerases (PARPs), sirtuins, or nicotinamide phosphoribosyltransferase (NAMPT).[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and determine the precise mechanism of action of this novel compound. We present a logical, multi-tiered experimental approach, from initial hypothesis generation and target identification to the elucidation of downstream cellular effects and pathway analysis. This document serves as a technical roadmap, detailing robust, field-proven methodologies to rigorously characterize the biological activity of this compound.

Part 1: Hypothesis Generation - The Landscape of Nicotinamide Analogs

Given the chemical structure of this compound, its mechanism of action is likely to converge on one of three major classes of enzymes that are central to NAD+ metabolism. The initial phase of investigation should, therefore, focus on forming testable hypotheses around these potential targets.

1.1. Poly (ADP-ribose) Polymerase (PARP) Inhibition:

PARP enzymes are crucial for DNA repair, particularly in the response to single-strand breaks.[4][7] They utilize NAD+ as a substrate to synthesize poly (ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[8][9] Many small molecule PARP inhibitors are nicotinamide mimetics that competitively bind to the NAD+ binding site of PARP enzymes, thereby preventing DNA repair.[4][10] This "trapping" of PARP on DNA can lead to the accumulation of double-strand breaks during DNA replication, a mechanism that is synthetically lethal in cancer cells with pre-existing defects in double-strand break repair (e.g., BRCA1/2 mutations).[7][8]

1.2. Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition:

NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, which recycles nicotinamide back into NAD+.[5][11][12] Cancer cells, with their high metabolic and proliferative rates, are often heavily reliant on this pathway for maintaining their NAD+ pools.[13][14] NAMPT inhibitors typically bind to the nicotinamide-binding pocket of the enzyme, blocking the synthesis of nicotinamide mononucleotide (NMN) and leading to a depletion of cellular NAD+.[11][12] This NAD+ depletion induces metabolic stress, disrupts NAD+-dependent signaling pathways, and can ultimately trigger apoptosis in cancer cells.[5]

1.3. Sirtuin Modulation:

Sirtuins are a family of NAD+-dependent protein deacetylases that play critical roles in regulating gene expression, metabolism, and cellular stress responses.[6][15][16] They couple the deacetylation of lysine residues on histone and non-histone proteins to the hydrolysis of NAD+.[15] Small molecules can either activate (Sirtuin-Activating Compounds or STACs) or inhibit sirtuin activity.[17][18] STACs often bind allosterically to enhance the enzyme's affinity for its substrates, while inhibitors may compete with NAD+ or the acetylated substrate.[6][18]

The initial experimental strategy should be designed to discern which, if any, of these pathways are modulated by this compound.

Part 2: Target Identification and Engagement

The foundational step in mechanism of action studies is to identify the direct molecular target of the compound and confirm its engagement in a cellular context.[19][20][21] The following are robust, complementary approaches to achieve this.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates.[22][23][24] The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[25][26] This change in thermal stability can be quantified to confirm a direct interaction between the compound and its target.

  • Cell Culture and Treatment: Culture the selected cell line (e.g., a cancer cell line with known dependencies on NAD+ metabolism) to approximately 80% confluency. Treat the cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling to 4°C.[25]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the abundance of the target protein (e.g., PARP1, NAMPT, or SIRT1) in the soluble fraction by Western blotting or other protein quantification methods like mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[22]

Method 2: Affinity Chromatography

Affinity chromatography-based methods utilize an immobilized version of the small molecule to "pull down" its binding partners from a complex protein mixture, such as a cell lysate.[19][27][28][29] This is a direct approach for identifying previously unknown targets.

While "kinobeads" are specific for kinases, the same principle can be applied to this compound by synthesizing a custom affinity matrix.[30][31][32][33]

  • Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., Sepharose beads) without disrupting its binding activity. A structure-activity relationship (SAR) study can help identify a suitable attachment point.

  • Preparation of Cell Lysate: Grow and harvest cells, then prepare a native cell lysate under conditions that preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. The target protein(s) will bind to the immobilized compound.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Validation: The identified candidate targets must be validated using orthogonal methods, such as CETSA or Western blotting, to confirm the interaction.

Data Presentation: Comparison of Target Identification Methods
FeatureCellular Thermal Shift Assay (CETSA)Affinity Chromatography
Principle Ligand-induced thermal stabilization of the target protein.[25]Immobilized ligand captures binding partners from a lysate.[27]
Context Can be performed in intact cells, preserving the cellular milieu.[23]Typically performed on cell lysates.
Requirement Requires a known candidate target and a specific antibody or MS method.Unbiased, does not require a pre-existing hypothesis.[19]
Throughput Can be adapted to a high-throughput format.[25]Lower throughput, more labor-intensive.
Major Advantage Confirms target engagement in a physiological context.[24]Powerful for discovering novel targets.
Major Limitation Not suitable for target discovery.Potential for false positives from non-specific binding.
Visualization: Target Identification Workflow

Caption: A workflow for target identification and validation.

Part 3: Elucidation of Downstream Cellular Effects

Once a direct target has been identified and validated, the next critical step is to understand the functional consequences of the compound-target interaction. This involves investigating the downstream signaling pathways and cellular processes that are modulated.

Method 1: Reporter Gene Assays

Reporter gene assays are a versatile tool for monitoring the activity of specific transcription factors or signaling pathways.[34][35][36] A reporter gene (e.g., luciferase or GFP) is placed under the control of a promoter that contains response elements for a particular pathway.[37][38] An increase or decrease in reporter gene expression reflects the activation or inhibition of that pathway.

  • Construct Transfection: Co-transfect cells with two plasmids:

    • An experimental reporter plasmid containing a firefly luciferase gene downstream of a promoter with response elements for a pathway of interest (e.g., NF-κB for inflammation, or a custom reporter for a PARP- or sirtuin-regulated transcription factor).

    • A control reporter plasmid containing a Renilla luciferase gene driven by a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency and cell viability.[38]

  • Compound Treatment: After allowing time for gene expression, treat the transfected cells with this compound at various concentrations.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the lysate and measure the resulting luminescence.

    • Then, add the Renilla luciferase substrate (which also quenches the firefly reaction) and measure the second luminescence signal.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. A change in this ratio upon compound treatment indicates modulation of the specific signaling pathway.

Visualization: Hypothetical Signaling Pathway

G compound This compound target Target Enzyme (e.g., NAMPT) compound->target Inhibition nad NAD+ Depletion target->nad sirt1 SIRT1 Activity (Decreased) nad->sirt1 p53 p53 Acetylation (Increased) sirt1->p53 apoptosis Apoptosis p53->apoptosis

Caption: A hypothetical pathway modulated by NAMPT inhibition.

Part 4: Case Studies - Interpreting Potential Outcomes

The results from the aforementioned experiments will provide a "fingerprint" of the compound's activity. Below are the expected outcomes for each of the primary hypothesized mechanisms of action.

If this compound is a PARP Inhibitor:
  • CETSA: A significant thermal shift would be observed for PARP1 and/or PARP2 in compound-treated cells.

  • Affinity Chromatography: PARP1 and PARP2 would be identified as primary binding partners in the pulldown experiment.

  • Downstream Effects:

    • A decrease in poly-ADP-ribosylation (PAR) levels upon DNA damage, which can be measured by Western blot using a pan-PAR antibody.

    • Increased sensitivity of BRCA-deficient cancer cells to the compound compared to BRCA-proficient cells (synthetic lethality).

    • A reporter assay for a transcription factor regulated by PARP activity would show modulation.

If this compound is a NAMPT Inhibitor:
  • CETSA: A thermal shift would be observed for the NAMPT protein.

  • Affinity Chromatography: NAMPT would be the top hit in the mass spectrometry analysis of eluted proteins.

  • Downstream Effects:

    • A significant decrease in cellular NAD+ levels, which can be measured using commercially available kits.[5]

    • A subsequent decrease in ATP levels and an increase in markers of apoptosis (e.g., cleaved caspase-3).[11]

    • The compound's cytotoxicity could be rescued by supplementing the cells with nicotinamide mononucleotide (NMN) or nicotinic acid (in cells expressing NAPRT), which bypasses the NAMPT step.[13][14]

If this compound is a Sirtuin Modulator:
  • CETSA: A thermal shift would be observed for one or more sirtuin family members (e.g., SIRT1, SIRT2).

  • Affinity Chromatography: Sirtuin proteins would be identified as binding partners.

  • Downstream Effects:

    • Changes in the acetylation status of known sirtuin substrates, such as p53 or tubulin.[15] This can be assessed by immunoprecipitation followed by Western blotting with an anti-acetyl-lysine antibody.

    • A reporter assay for a sirtuin-regulated transcription factor (e.g., FOXO) would show a corresponding change in activity.

Part 5: Conclusion and Future Directions

Elucidating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. The technical guide presented here outlines a logical progression of experiments, from generating initial hypotheses based on structural analogy to rigorous target identification, validation, and pathway analysis. By employing a combination of hypothesis-driven techniques like CETSA and unbiased discovery methods like affinity chromatography, researchers can confidently identify the direct molecular target(s). Subsequent investigation into the downstream cellular consequences using tools such as reporter gene assays will then illuminate the broader biological impact of the compound. This comprehensive strategy ensures scientific rigor and provides a clear path to understanding the core mechanism of this compound, paving the way for its potential development as a therapeutic agent or a chemical probe to explore cellular biology.

References

  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase.
  • Lomenick, B., et al. (2009). Target identification by drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158.
  • Watson, M., et al. (2009). The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis and shows broad-spectrum anti-tumor activity in animal models. Molecular Cancer Therapeutics, 8(11), 3172–3182.
  • Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588–5599.
  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 779, 3–17.
  • Pommier, Y., et al. (2016). PARP inhibitors: From bench to bedside. Annual Review of Pharmacology and Toxicology, 56, 441–465.
  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891–903.
  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.
  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies, 5(1), 127–136.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Olesen, U. H., et al. (2010). A novel, potent and selective NAMPT inhibitor, has in vivo efficacy in a model of human B-cell lymphoma. Blood, 116(21), 1515.
  • Thorne, N., et al. (2010). Luciferase reporter assays: Powerful, adaptable tools for cell biology research. SLAS Discovery, 15(10), 1147–1155.
  • Tan, B., et al. (2013). Pharmacological inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme essential for NAD+ biosynthesis, in human cancer cells: metabolic basis and potential for concurrent gene-directed enzyme prodrug therapy. Journal of Biological Chemistry, 288(45), 32505–32518.
  • Sampath, D., et al. (2015). 3740: The NAMPT inhibitor GNE-617 has broad antitumor activity and is efficacious in combination with BRAF and MEK inhibitors in BRAF-mutant melanoma. Cancer Research, 75(15_Supplement), 3740.
  • Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes.
  • Buntz, A., et al. (2016). NAD Analogues in Aid of Chemical Biology and Medicinal Chemistry.
  • Piacente, F., et al. (2017). Silencing of NAPRT sensitizes human cancer cells to NAMPT inhibition. Oncotarget, 8(29), 47869–47881.
  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • BMG LABTECH. (2024, October 22). Gene reporter assays. Retrieved from [Link]

  • Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. BioFactors, 38(5), 349–359.
  • Al-Khafaji, M. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1836–1845.
  • Imai, S. I., & Guarente, L. (2014). NAD+ and sirtuins in aging and disease. Trends in Cell Biology, 24(8), 464–471.
  • Open Exploration Publishing. (n.d.). Sirtuin activators as an anti-aging intervention for longevity. Retrieved from [Link]

  • Dai, H., et al. (2018). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 23(8), 1957.
  • Xu, K., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054.
  • Wikipedia. (n.d.). Nicotinamide cofactor analogues. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Ruf, S., et al. (2018). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry Letters, 28(5), 951–955.
  • Pachl, F., et al. (2016). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 15(1), 325–340.
  • Medard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Medard, G., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. PRIDE Archive, EMBL-EBI.
  • Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35, 1463–1472.
  • Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586.
  • Frontiers Media S.A. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology, 13, 894396.
  • American Chemical Society. (2026, January 12). Thyme, Oregano, and Cinnamon Essential Oils: Investigating Their Molecular Mechanism of Action for the Treatment of Bacteria-Induced Cystitis. ACS Omega.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for medicinal inhibitors.
  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

  • Fournier, P. G., & Wright, G. D. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03770-21.
  • MDPI. (n.d.). Safranal-Standardized Saffron Extract Improves Metabolic, Cognitive, and Anxiolytic Outcomes in Aged Mice via Hypothalamic–Amygdalar Peptide Modulation.
  • Clinical Trial Protocol. (2018, June 13). BI 655130.
  • MDPI. (2024, June 6). Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. Molecules.
  • Wikipedia. (n.d.). 1-Methylnicotinamide. Retrieved from [Link]

  • Ulanovskaya, O. A., et al. (2013). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Biochemical Sciences, 38(7), 336–338.

Sources

An In-depth Technical Guide to the Biological Activity of 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3.[1] Belonging to the pyridine carboxamide class of organic compounds, its structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and a carboxamide group at the 3-position.[1] This specific arrangement of functional groups, particularly the electron-withdrawing chlorine atom and the electron-donating methyl group, creates a unique electronic distribution within the molecule that dictates its chemical reactivity and biological interactions.[1] This guide provides a comprehensive overview of the synthesis, core biological activity, and potential therapeutic applications of this compound, with a focus on its role as an inhibitor of Nicotinamide N-methyltransferase (NNMT).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development, from synthesis and formulation to analytical procedures.

PropertyValueReference
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide[1]
CAS Number 65169-44-0[1]
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.59 g/mol [1][2]
Physical State Crystalline solid[1]
Melting Point 211-212 °C[1][2]
Solubility Moderately soluble in polar organic solvents; limited water solubility[1]

Synthesis and Characterization

The primary route for the synthesis of this compound involves the amidation of 6-Chloro-5-methylnicotinic acid.[1] This method has been reported to be effective, though yields can vary based on specific reaction conditions and purification techniques.[1]

Experimental Protocol: Synthesis of this compound
  • Starting Material: 6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3).[1]

  • Amidation: To a solution of 6-Chloro-5-methylnicotinic acid in a suitable solvent, add an excess of 28% ammonium hydroxide.[1]

  • Reaction: Stir the mixture at room temperature for approximately 16 hours.[1]

  • Purification: The crude product is then purified by recrystallization to yield this compound.[1]

G start 6-Chloro-5-methylnicotinic acid product Crude this compound start->product Amidation reagent Ammonium Hydroxide (28%) reagent->product conditions Room Temperature ~16 hours conditions->product purification Recrystallization product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Shows characteristic signals for aromatic, methyl, and amide protons.[3]

    • ¹³C NMR: Displays distinct signals for the carbonyl, aromatic, and methyl carbons.[3]

  • Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for N-H and C=O stretching of the amide group.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight with a molecular ion peak at m/z 170 (M⁺).[3]

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically with UV detection at 254-280 nm.[3]

Core Biological Activity: Inhibition of Nicotinamide N-methyltransferase (NNMT)

The primary biological activity of interest for this compound and its analogs is the inhibition of Nicotinamide N-methyltransferase (NNMT).[1][4][5] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation by catalyzing the N-methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][4][5]

Elevated levels of NNMT have been implicated in a range of diseases, including metabolic disorders such as obesity and diabetes, as well as various types of cancer.[5][6][7][8][9][10] Therefore, inhibitors of NNMT are of significant interest as potential therapeutic agents.[4][5][6]

A study by Åkerud et al. on the structure-activity relationship of nicotinamide analogs as NNMT inhibitors investigated a "chloro-derivative 28s," which is structurally analogous to this compound.[1] This compound demonstrated inhibitory activity against NNMT in both biochemical and cellular assays.[1]

CompoundBiochemical pIC₅₀Cellular pIC₅₀Reference
Chloro-derivative 28s5.85.5[1]

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

The data indicates that the chloro-derivative has moderate potency in a biochemical assay, which is slightly reduced in a cellular context.[1] This difference may be attributed to factors such as cell permeability or metabolism of the compound within the cell.[1]

Mechanism of Action

The study by Åkerud et al. suggests that this class of nicotinamide analogs acts as "turnover inhibitors".[1] This implies that the compound itself is a substrate for NNMT and is enzymatically converted to its methylated product. This methylated product is a more potent inhibitor of the enzyme.[1] This mechanism combines the cell permeability of the parent compound with the high potency of the methylated product, leading to efficient inhibition in vivo.[1]

G cluster_0 Cellular Environment Inhibitor_S This compound (Substrate Form) NNMT_SAM NNMT-SAM Complex Inhibitor_S->NNMT_SAM Binds to Active Site Inhibitor_P Methylated Product (Potent Inhibitor) NNMT_SAM->Inhibitor_P Catalyzes Methylation NNMT_SAH NNMT-SAH Complex Inhibitor_P->NNMT_SAH Binds Tightly Inhibition Enzyme Inhibition NNMT_SAH->Inhibition

Caption: Proposed mechanism of turnover inhibition of NNMT.

Experimental Protocol: NNMT Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound against NNMT, based on methodologies described in the literature.[11]

  • Reagents and Materials:

    • Recombinant human NNMT enzyme

    • S-adenosyl-L-methionine (SAM)

    • Nicotinamide (NAM)

    • Test compound (this compound)

    • SAH hydrolase (SAHH)

    • Thiol-sensitive fluorescent probe (e.g., ThioGlo)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 384-well microplate

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In the microplate, add the assay buffer, NNMT enzyme, SAHH, and the test compound.

    • Initiate the reaction by adding a mixture of SAM and NAM.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The increase in fluorescence corresponds to the production of SAH, which is hydrolyzed by SAHH to release a thiol-containing homocysteine that reacts with the fluorescent probe.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

G start Prepare Reagents (NNMT, SAM, NAM, Inhibitor) dispense Dispense into 384-well plate start->dispense incubate Incubate at Room Temperature dispense->incubate read Read Fluorescence incubate->read analyze Calculate IC50 read->analyze

Caption: General workflow for an NNMT inhibition assay.

Potential Therapeutic Applications

Given its activity as an NNMT inhibitor, this compound and related compounds have potential therapeutic applications in several disease areas.

Metabolic Disorders

Elevated NNMT expression is associated with obesity, insulin resistance, and type 2 diabetes.[4][5][7] Inhibition of NNMT has been shown to improve metabolic health in preclinical models, leading to reduced body weight, increased insulin sensitivity, and improved glucose tolerance.[4][5] By modulating cellular energy metabolism, NNMT inhibitors could represent a novel therapeutic strategy for metabolic syndrome.[7]

Oncology

NNMT is overexpressed in various cancers, including colorectal, bladder, and prostate cancer, where it is often associated with a more aggressive phenotype and resistance to chemotherapy.[8][9][10] The inhibition of NNMT in cancer cells has been shown to decrease proliferation, migration, and invasiveness.[10] Therefore, NNMT inhibitors could be developed as anti-cancer agents, potentially in combination with existing therapies to overcome drug resistance.[8][9]

Conclusion and Future Directions

This compound is a nicotinamide analog with demonstrated inhibitory activity against NNMT, a promising therapeutic target for metabolic disorders and cancer. Its mechanism as a turnover inhibitor highlights a sophisticated approach to enzyme inhibition.

Future research should focus on several key areas:

  • Optimization of Potency and Selectivity: Further structure-activity relationship studies could lead to the development of more potent and selective NNMT inhibitors based on the this compound scaffold.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.

  • Efficacy in Disease Models: The therapeutic potential of this compound needs to be validated in relevant animal models of metabolic disease and cancer.

  • Elucidation of Downstream Effects: Further investigation is required to fully understand the downstream cellular consequences of NNMT inhibition by this compound, including its impact on epigenetic modifications and cellular signaling pathways.

References

  • Åkerud, T., et al. (2025). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry.
  • Barrows, N. J., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(11), 2135-2143. Available at: [Link]

  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Scientific Reports, 11(1), 1-9. Available at: [Link]

  • van Haren, M. J., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). ACS Chemical Biology, 13(7), 1887-1895. Available at: [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(14), 6664-6676. Available at: [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1079-1089. Available at: [Link]

  • Kannt, A., et al. (2018). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 8(1), 1-13. Available at: [Link]

  • Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. Available at: [Link]

  • Ruf, S., et al. (2022). Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, 12(1), 1-15. Available at: [Link]

  • ChemSynthesis. (2025). This compound. Available at: [Link]

  • Ulanov, A. V., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1243751. Available at: [Link]

  • Xie, X., et al. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Oncotarget, 7(29), 45837-45848. Available at: [Link]

  • Roshangar, L., et al. (2020). Nicotinamide and Its Metabolite N1-Methylnicotinamide Alleviate Endocrine and Metabolic Abnormalities in Adipose and Ovarian Tissues in Rat Model of Polycystic Ovary Syndrome. Chemico-Biological Interactions, 324, 109093. Available at: [Link]

  • Bi, H. C., et al. (2016). N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. Carcinogenesis, 37(10), 946-955. Available at: [Link]

  • ChemSynthesis. (2025). This compound. Available at: [Link]

  • Emanuelli, M., et al. (2018). Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. Bioorganic & Medicinal Chemistry Letters, 28(17), 2891-2895. Available at: [Link]

  • Sartini, D., et al. (2021). The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. International Journal of Molecular Sciences, 22(19), 10381. Available at: [Link]

  • Santini, D., et al. (2001). The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. The American Journal of Gastroenterology, 96(5), 1592-1596. Available at: [Link]

Sources

Introduction: The Significance of the Substituted Nicotinamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-5-methylnicotinamide Derivatives and Analogs

The nicotinamide moiety, a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), is a privileged scaffold in medicinal chemistry. Its derivatives are implicated in a vast array of biological processes, from cellular metabolism and DNA repair to signaling pathways. The strategic substitution of the pyridine ring allows for the fine-tuning of molecular properties, leading to the development of highly selective and potent therapeutic agents.

This guide focuses on a specific, synthetically versatile, and biologically active class: This compound and its analogs. The introduction of a chlorine atom at the 6-position and a methyl group at the 5-position creates a unique electronic and steric profile.[1] This substitution pattern has proven to be a cornerstone for developing inhibitors of key enzymes involved in oncology, metabolic diseases, and infectious diseases. We will explore the synthesis, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols relevant to this important class of compounds, providing researchers and drug development professionals with a comprehensive technical resource.

I. Physicochemical and Structural Characteristics

The core compound, this compound, is a white to off-white crystalline solid.[1] Its structure is defined by a pyridine ring with three key functional groups: a chlorine atom at C6, a methyl group at C5, and a carboxamide group at C3.[1] This arrangement significantly influences its chemical reactivity, with the electron-withdrawing chlorine atom and the electron-donating methyl group creating a distinct electronic distribution within the molecule.[1]

PropertyValueSource
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide[1]
CAS Number 65169-44-0[1]
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.59 g/mol [1]
Melting Point 211-212 °C[1][2]
Solubility Moderately soluble in polar organic solvents; limited water solubility.[1]

II. Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)

The development of novel therapeutics from the this compound scaffold is driven by synthetic accessibility and a clear understanding of how structural modifications impact biological activity.

A. Synthetic Strategies

The primary route for synthesizing the core scaffold and its derivatives involves the amidation of the corresponding carboxylic acid. Alternative methods, such as functional group transformations and cross-coupling reactions, provide access to a wider range of analogs.[1]

A representative synthetic workflow is outlined below. The initial step often involves the preparation of an activated acid species, such as an acyl chloride, to facilitate amide bond formation with a desired amine.

Synthesis_Workflow Start 6-Chloro-5-methylnicotinic acid AcylChloride 6-Chloropyridine-3-carbonyl chloride Start->AcylChloride SOCl₂ or (COCl)₂ FinalProduct This compound Derivative AcylChloride->FinalProduct Base (e.g., Pyridine) Toluene, reflux Amine Primary/Secondary Amine (R-NHR') Amine->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

This straightforward approach allows for the generation of large libraries of compounds by varying the amine component, which is crucial for exploring the structure-activity landscape.[3]

B. Key Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for various biological activities.

  • The Amide Moiety (C3): The amide group is a critical hydrogen bond donor and acceptor, often anchoring the molecule in the active site of target enzymes. Derivatization of the amide nitrogen with various substituted phenyl rings or heterocyclic systems is a common strategy to enhance potency and modulate physicochemical properties.[3]

  • The Chlorine Atom (C6): The presence of a halogen, particularly chlorine, at the C6 position is frequently beneficial for activity. In studies of N-(thiophen-2-yl) nicotinamide derivatives, the two most potent antifungal compounds retained the 6-chloro substitution.[4] This atom can engage in halogen bonding or other favorable interactions within a protein binding pocket.

  • The Methyl Group (C5): The C5 methyl group serves to fill a hydrophobic pocket in many target enzymes. Its presence can enhance binding affinity and selectivity compared to unsubstituted analogs.

  • Other Ring Positions: Substitution at other positions on the pyridine ring can further refine activity. For instance, adding a bromo group at the 5-position of a 6-chloronicotinamide derivative was explored in the development of fungicidal agents.[4]

Caption: Structure-Activity Relationship (SAR) map for the nicotinamide scaffold.

III. Pharmacological Profiles and Therapeutic Applications

Derivatives of this compound have demonstrated activity against a range of therapeutic targets, highlighting the versatility of this chemical scaffold.

A. Mechanism of Action: PARP Inhibition in Oncology

One of the most significant applications of nicotinamide analogs is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5] These enzymes are crucial for repairing DNA single-strand breaks (SSBs).

The Principle of Synthetic Lethality: In healthy cells, if PARP-mediated SSB repair fails, the resulting double-strand breaks (DSBs) can be repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2.[6] However, in cancers with mutations in BRCA1 or BRCA2, the HRR pathway is deficient.

When a PARP inhibitor (a nicotinamide mimic) is introduced into these HRR-deficient cells, SSBs are not repaired.[5] During DNA replication, these unresolved SSBs are converted into toxic DSBs.[7] Since the HRR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and ultimately, cell death (apoptosis).[7] This concept, where a deficiency in either of two genes is tolerable but a simultaneous deficiency is lethal, is known as synthetic lethality.[5]

PARP_Inhibition_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Formation cluster_Outcome Cell Fate DNA_Damage DNA Damage (e.g., from ROS) SSB Single-Strand Break DNA_Damage->SSB PARP PARP Activation & ADP-ribosylation SSB->PARP Replication DNA Replication SSB->Replication Repair SSB Repair PARP->Repair PARPi PARP Inhibitor (Nicotinamide Analog) PARPi->PARP Inhibits DSB Double-Strand Break Replication->DSB Stalled Fork Collapse HRR_Proficient HRR Proficient Cell (BRCA WT) DSB->HRR_Proficient HRR_Deficient HRR Deficient Cell (BRCA Mutant) DSB->HRR_Deficient DSB_Repair DSB Repair via HRR HRR_Proficient->DSB_Repair Successful Repair Apoptosis Cell Death (Apoptosis) HRR_Deficient->Apoptosis Repair Failure (Synthetic Lethality)

Caption: Mechanism of synthetic lethality via PARP inhibition in HRR-deficient cells.

B. Other Key Therapeutic Targets
  • Nicotinamide N-methyltransferase (NNMT) Inhibition: NNMT is an enzyme that catalyzes the methylation of nicotinamide.[8] Its overexpression has been linked to obesity, diabetes, and certain cancers.[8] Novel nicotinamide analogs have been identified as potent NNMT inhibitors, reducing the formation of the metabolite 1-methyl-nicotinamide (MNA) and showing potential in treating metabolic disorders.[8][9]

  • DNA Demethylase (ALKBH2) Inhibition: ALKBH2 is an enzyme that removes certain types of DNA methylation damage. It is highly expressed in some cancers, like glioblastoma.[10] Recently, potent and selective nicotinamide-based inhibitors of ALKBH2 have been developed, demonstrating anti-proliferative and anti-migration effects in cancer cell lines.[10]

  • Antifungal Activity: Nicotinamide derivatives have been designed as antifungal agents that act by disrupting the fungal cell wall.[11]

IV. Key Experimental Methodologies

To evaluate the potential of novel this compound derivatives, a series of standardized in vitro and cell-based assays are essential.

A. Protocol: General Synthesis of N-Aryl-6-chloro-5-methylnicotinamide (Representative)

This protocol describes a common method for synthesizing derivatives by forming an amide bond between the activated nicotinic acid and an aromatic amine.[3]

Materials:

  • 6-Chloropyridine-3-carbonyl chloride

  • Substituted p-aminoacetophenone (or other desired amine)

  • Toluene (anhydrous)

  • Pyridine (catalyst)

  • Ice

  • Ethanol or DMF for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted amine (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of pyridine (e.g., 0.05 eq).

  • Slowly add a solution of 6-chloropyridine-3-carbonyl chloride (1.0 eq) in toluene to the reaction mixture.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the toluene under reduced pressure.

  • Pour the resulting crude mixture into a beaker of crushed ice with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final N-aryl-6-chloro-5-methylnicotinamide derivative.

  • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

B. Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol provides a framework for assessing the direct inhibitory effect of a compound on PARP1 enzyme activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is detected colorimetrically using a streptavidin-HRP conjugate and a colorimetric substrate (TMB). A reduction in signal in the presence of an inhibitor indicates PARP1 inhibition.

Materials:

  • 96-well plate coated with histones

  • Recombinant human PARP1 enzyme

  • PARP1 assay buffer

  • Activated DNA (for PARP1 activation)

  • Biotinylated NAD+

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Procedure:

  • Preparation: Prepare serial dilutions of test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: To each well of the histone-coated plate, add:

    • Assay buffer

    • Test compound, positive control, or vehicle (for no-inhibition control)

    • Activated DNA

    • PARP1 enzyme

  • Initiation: Start the reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS-T) to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops in the control wells.

  • Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

C. Protocol: Clonogenic Survival Assay for PARPi Sensitivity

This cell-based assay is the gold standard for determining the long-term cytotoxic effects of a drug on cancer cells.[12]

Principle: The assay measures the ability of a single cell to proliferate and form a colony (defined as ≥50 cells). A reduction in the number of colonies formed after treatment with a PARP inhibitor indicates sensitivity to the drug.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype HGSOC cells)[12]

  • Complete cell culture medium

  • 6-well plates

  • Test PARP inhibitor

  • Vehicle control (e.g., DMSO)

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed a low, predetermined number of cells (e.g., 750-2000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.[12]

  • Adherence: Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment: Treat the cells with a range of concentrations of the PARP inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the plates for 5 to 15 days, depending on the cell line's growth rate, without changing the medium.[12] Colonies in the control wells should be clearly visible to the naked eye.

  • Fixing and Staining:

    • Aspirate the medium from the wells.

    • Gently wash once with PBS.

    • Add crystal violet staining solution and incubate for 20-30 minutes at room temperature.

    • Remove the stain and gently wash the wells with water until the background is clear.

    • Allow the plates to air dry completely.

  • Colony Counting: Count the number of colonies (≥50 cells) in each well.

  • Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control. Plot the dose-response curve to visualize the compound's effect on cell survival.

V. Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of nicotinamide analogs is critical for their translation into clinical candidates. Studies on related compounds like 6-aminonicotinamide show rapid clearance from serum after intravenous administration in mice, with the formation of active metabolites detected in various tissues but not in serum.[13] The bioavailability can be high after intraperitoneal administration, but achieving sustained systemic exposure required for therapeutic efficacy can be challenging and may lead to toxicity.[13]

The metabolism of nicotinamide itself is well-characterized, primarily involving methylation by NNMT to N-methylnicotinamide, which is then oxidized to 2-pyridone-5-carboxamide.[14] This pathway is highly relevant for this compound analogs, especially those designed as NNMT inhibitors, as their mechanism of action directly intersects with this metabolic process.

VI. Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:

  • Enhancing Selectivity: Designing derivatives that can selectively inhibit one enzyme isoform over others (e.g., specific PARP family members or other NAD+-utilizing enzymes) to reduce off-target effects.

  • Overcoming Resistance: Developing next-generation compounds that are active against cancer cells that have acquired resistance to first-generation PARP inhibitors.[12] This may involve combination therapies, for example, with DNA methyltransferase inhibitors.[6]

  • Exploring New Therapeutic Areas: Expanding the application of these analogs beyond oncology and metabolic disease into areas like neurodegeneration and inflammatory diseases where target enzymes like NNMT and PARP play significant roles.

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to ensure they are suitable for clinical development.

References

  • This compound - 65169-44-0 - Vulcanchem. Vulcanchem.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Tre
  • Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide.
  • Phase 1a Single Ascending Dose Study of MIB-725 in Healthy Adults. ClinicalTrials.gov.
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
  • Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Wiley Online Library.
  • Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. PubMed.
  • PARP inhibition by nicotinamide.
  • Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase.
  • Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH.
  • Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
  • Low dose DNA methyltransferase inhibitors potentiate PARP inhibitors in homologous recombination repair deficient tumors. PubMed Central.
  • Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206)
  • The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production. PubMed.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-5-methylnicotinamide, a substituted nicotinamide derivative of interest in chemical and pharmaceutical research. The structural elucidation of this compound is paramount for its application, and this document details the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyridine ring functionalized with a chlorine atom, a methyl group, and a carboxamide group. This specific arrangement of substituents gives rise to a unique spectroscopic fingerprint, which is critical for its unambiguous identification and purity assessment.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0 - 9.0Singlet1HAromatic H (H2 or H4)
~7.0 - 9.0Singlet1HAromatic H (H2 or H4)
~5.0 - 7.0Broad Singlet2H-CONH₂
~2.0 - 3.0Singlet3H-CH₃

Data is based on predicted values and typical ranges for similar structures[1].

Interpretation and Causality:

  • Aromatic Protons (H2, H4): The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct singlets in the aromatic region (δ ~7-9 ppm)[1][2]. The lack of adjacent protons results in singlet multiplicity. Their exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxamide group, and the electron-donating nature of the methyl group.

  • Amide Protons (-CONH₂): The two protons of the primary amide group are typically observed as a broad singlet in the region of δ 5-7 ppm[1]. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet in the upfield region (δ ~2-3 ppm)[1]. The singlet multiplicity is due to the absence of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • Temperature: Set the probe temperature to 25 °C.

    • Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals and assign the peaks.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing Dissolve Dissolve Sample in Deuterated Solvent Setup Instrument Setup (Lock, Shim) Dissolve->Setup Acquire Acquire FID Setup->Acquire Process Fourier Transform, Phasing, Referencing Acquire->Process Analyze Integration and Peak Assignment Process->Analyze

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165 - 175C=O (Amide)
~120 - 160Aromatic Carbons (C2, C3, C4, C5, C6)
~15 - 25-CH₃

Data is based on predicted values and typical ranges for similar structures[1][3].

Interpretation and Causality:

  • Carbonyl Carbon: The carbon of the amide carbonyl group is expected to be the most downfield signal (δ ~165-175 ppm) due to the strong deshielding effect of the double-bonded oxygen atom[1].

  • Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (δ ~120-160 ppm)[1]. The specific chemical shifts will be influenced by the attached substituents. For instance, the carbon bearing the chlorine (C6) and the carbon attached to the amide (C3) are expected to be significantly deshielded.

  • Methyl Carbon: The methyl carbon will be observed at the most upfield position (δ ~15-25 ppm)[1].

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is typically used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: A wider spectral width (~200-250 ppm) is required.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally needed due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3500 - 3300N-H StretchPrimary Amide (-CONH₂)
~1700 - 1650C=O StretchAmide I Band
~1600 - 1400C=C and C=N StretchPyridine Ring

Data is based on predicted values and typical ranges for similar structures[1][4][5].

Interpretation and Causality:

  • N-H Stretching: The primary amide group will show two characteristic absorption bands in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[1].

  • C=O Stretching (Amide I): A strong absorption band is expected between 1700 and 1650 cm⁻¹ due to the stretching vibration of the carbonyl group in the amide functionality[1]. Its position can be influenced by hydrogen bonding.

  • Pyridine Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region[1].

Experimental Protocol: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Processing Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Scan Acquire Sample Spectrum Sample->Scan Process Generate Final Spectrum Scan->Process

Figure 3: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
170[M]⁺
171[M+H]⁺

Data is based on the calculated molecular weight and predicted ionization behavior[1][6].

Interpretation and Causality:

  • Molecular Ion Peak: The molecular weight of this compound is 170.59 g/mol . In mass spectrometry, a molecular ion peak ([M]⁺) is expected at m/z 170[1]. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 172 with about one-third the intensity of the [M]⁺ peak should also be observed.

  • Protonated Molecule: In techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) is often observed. For this compound, this would appear at m/z 171, with a corresponding [M+H+2]⁺ peak at m/z 173[1].

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: An ESI-TOF or ESI-quadrupole mass spectrometer.

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any other significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound, which is a critical step in any research or development endeavor. The provided protocols and interpretations serve as a practical resource for obtaining and understanding the essential spectroscopic data for this molecule.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406). Retrieved from [Link]

  • Singh, G.S., & Pheko, T. (2016). Synthesis, spectroscopic characterisation, biological and DNA cleavage properties of complexes of nicotinamide. ResearchGate. Retrieved from [Link]

  • Xue, J., Jiang, Y., Li, W., Yang, L., Xu, Y., Zhao, G., ... & Wu, J. (2015). Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 864-870. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloronicotinamide. National Institutes of Health. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. MDPI. Retrieved from [Link]

  • Giner, M. P., et al. (2021). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. Retrieved from [Link]

  • ResearchGate. (2015). Structures and spectroscopic characterization of calcium chloride-nicotinamide, -isonicotinamide, -picolinamide and praseodymium bromide-nicotinamide complexes. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001406). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). N'-Methylnicotinamide. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-N-methylnicotinamide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2003). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 6-chloronicotinate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for N-Methylnicotinamide (HMDB0003152). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of nicotinamide solutions with the concentration.... Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Chloro-5-methylnicotinamide: Synthesis, Characterization, and Therapeutic Potential of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-methylnicotinamide, a halogenated derivative of vitamin B3. While the specific historical discovery of this compound is not extensively documented in readily available literature, its significance has grown with the increasing interest in substituted nicotinamides as versatile scaffolds in medicinal chemistry. This document details the chemical and physical properties of this compound, provides a detailed protocol for its synthesis, and explores the burgeoning therapeutic applications of structurally related compounds, particularly as inhibitors of Nicotinamide N-methyltransferase (NNMT) and the voltage-gated sodium channel NaV1.8. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of nicotinamide derivatives.

Introduction: The Rise of Substituted Nicotinamides in Drug Discovery

Nicotinamide, a fundamental biological molecule, has long been a focal point in biochemical and medicinal research. Its core structure has proven to be a highly adaptable scaffold for the development of novel therapeutic agents. The strategic addition of substituents to the pyridine ring can dramatically alter the molecule's physicochemical properties and biological activity, opening up new avenues for targeting a range of diseases. Halogenation and methylation, in particular, are key modifications that have led to the discovery of potent and selective inhibitors of various enzymes and ion channels. This compound emerges from this context as a molecule of interest, not necessarily for its own direct, widely-documented biological effects, but as a crucial building block and a representative of a class of compounds with significant therapeutic promise.

Physicochemical and Structural Characteristics of this compound

This compound is a crystalline solid that is white to off-white in color.[1] Its core structure consists of a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and a carboxamide group at the 3-position.[1]

PropertyValueSource
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide[1]
CAS Number 65169-44-0[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
Melting Point 211-212 °C[1]
Appearance White to off-white crystalline solid[1]
Solubility Moderately soluble in polar organic solvents; limited water solubility.[1]
Spectroscopic Data:

The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methyl group protons, and the amide protons.[1]

    • ¹³C NMR spectroscopy will display distinct peaks corresponding to the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methyl group carbon.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands corresponding to the N-H stretching of the amide group (around 3300-3500 cm⁻¹), the C=O stretching of the amide (around 1650-1700 cm⁻¹), and the C=C and C=N stretching vibrations of the pyridine ring.[1]

  • Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound.[1]

Synthesis of this compound: A Step-by-Step Protocol

The primary route for the synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 6-Chloro-5-methylnicotinic acid.

Experimental Protocol: Amidation of 6-Chloro-5-methylnicotinic acid

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 6-Chloro-5-methylnicotinic acid

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • Ammonia solution (e.g., ammonium hydroxide)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Chloro-5-methylnicotinic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This will yield the crude 6-chloro-5-methylnicotinoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) to the cooled solution with vigorous stirring. An excess of ammonia is used to neutralize the HCl formed during the reaction and to act as the nucleophile.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • If a precipitate (the product) forms, it can be collected by filtration.

    • If the product remains in the organic layer, separate the organic and aqueous layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Synthesis_Workflow cluster_activation Activation cluster_amidation Amidation cluster_purification Purification start_material 6-Chloro-5-methylnicotinic acid intermediate 6-Chloro-5-methylnicotinoyl chloride start_material->intermediate Reflux reagent1 Thionyl Chloride (SOCl₂) reagent1->intermediate crude_product Crude this compound intermediate->crude_product Nucleophilic Acyl Substitution reagent2 Ammonia (NH₃) reagent2->crude_product purification_step Recrystallization crude_product->purification_step final_product Pure this compound purification_step->final_product

Caption: Synthesis workflow for this compound.

The Broader Significance: A Scaffold for Potent Biological Inhibitors

The true value of this compound in the current research landscape lies in its representation of the substituted nicotinamide scaffold, which has been successfully utilized to develop potent and selective inhibitors for various therapeutic targets.

Nicotinamide N-methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[2] Overexpression of NNMT has been linked to several diseases, including metabolic disorders like obesity and type 2 diabetes, as well as various cancers.[2] Consequently, the development of NNMT inhibitors has become an attractive strategy for therapeutic intervention.

The nicotinamide scaffold is a logical starting point for designing NNMT inhibitors due to its inherent binding to the enzyme's active site.[3] Structure-activity relationship (SAR) studies have shown that small substituents at various positions on the pyridine ring can significantly impact inhibitory potency. While direct studies on this compound as an NNMT inhibitor are not widely published, related analogs have demonstrated significant activity. For instance, other nicotinamide-related compounds have been identified as NNMT inhibitors.[3] The exploration of halogenated and methylated nicotinamides continues to be a promising area for the discovery of novel NNMT inhibitors.

NNMT_Pathway cluster_pathway NNMT Catalytic Cycle and Inhibition Nicotinamide Nicotinamide NNMT NNMT Enzyme Nicotinamide->NNMT SAM S-Adenosyl Methionine (SAM) (Methyl Donor) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH Inhibitor Substituted Nicotinamide (e.g., this compound scaffold) Inhibitor->NNMT Inhibition

Caption: Inhibition of the NNMT catalytic cycle by substituted nicotinamides.

Selective Inhibition of the NaV1.8 Sodium Channel

The voltage-gated sodium channel NaV1.8 is predominantly expressed in the peripheral nervous system and plays a crucial role in pain signaling.[4][5] This makes it a prime target for the development of novel analgesics with potentially fewer side effects than existing treatments. A series of aryl-substituted nicotinamide derivatives have been identified as potent and selective inhibitors of NaV1.8.[6]

Recent research has highlighted the potential of compounds based on a nicotinamide scaffold for the treatment of pain.[4][7] For example, a study on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide derivatives demonstrated their efficacy as selective NaV1.8 inhibitors.[7] While this is a different isomer of the chloro-methyl-nicotinamide core, it underscores the importance of this substitution pattern in achieving potent and selective NaV1.8 blockade. These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of new NaV1.8 inhibitors for the management of chronic and neuropathic pain.

Future Directions and Conclusion

This compound, while perhaps not a widely recognized molecule in its own right, represents a key structural motif in the ongoing quest for novel therapeutics. Its synthesis is straightforward, and its scaffold is amenable to further chemical modification. The proven success of related substituted nicotinamides as potent inhibitors of NNMT and NaV1.8 provides a strong rationale for the continued exploration of this compound and its derivatives.

Future research should focus on the systematic biological evaluation of this compound itself in relevant enzymatic and cellular assays. Furthermore, the synthesis and screening of a library of analogs based on this core structure could lead to the identification of new lead compounds with improved potency, selectivity, and pharmacokinetic properties. The versatility of the nicotinamide scaffold, exemplified by compounds like this compound, ensures its continued importance in the field of drug discovery and development.

References

  • Neelakantan, H., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 989. Available at: [Link]

  • Kort, M. E., et al. (2010). Subtype-selective Na(v)1.8 sodium channel blockers: identification of potent, orally active nicotinamide derivatives. Bioorganic & medicinal chemistry letters, 20(22), 6812–6815. Available at: [Link]

  • Substituted nicotinamide compounds and their use in medicaments. Google Patents.
  • Qin, H., et al. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. European Journal of Medicinal Chemistry, 254, 115371. Available at: [Link]

  • van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(46), 9847-9853. Available at: [Link]

  • Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). ACS Publications. Available at: [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Acta Pharmaceutica Sinica B, 11(10), 3025-3040. Available at: [Link]

  • Preparation method of 6-chloronicotinic acid. Google Patents.
  • Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. PubMed. Available at: [Link]

  • Subtype-selective Nav1.8 sodium channel blockers: Identification of potent, orally active nicotinamide derivatives. ResearchGate. Available at: [Link]

  • Unraveling the Potential of NaV1.8 Inhibitors in Pain Management. Oreate AI Blog. Available at: [Link]

  • Danko, M., et al. (2019). Nav1.7 and Nav1.8: Role in the pathophysiology of pain. Annals of Agricultural and Environmental Medicine, 26(2), 218-224. Available at: [Link]

Sources

In Silico Modeling of 6-Chloro-5-methylnicotinamide Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 6-Chloro-5-methylnicotinamide, a halogenated nicotinamide derivative with potential therapeutic applications. Nicotinamide and its analogs have demonstrated a wide range of biological activities, including antifungal and anticancer effects, by interacting with various protein targets.[1][2][3][4][5] This document outlines a systematic, multi-step computational approach to elucidate the potential mechanisms of action, binding affinities, and pharmacokinetic properties of this compound. We will delve into the theoretical underpinnings and practical applications of molecular docking, molecular dynamics simulations, and ADME-Tox profiling. The protocols described herein are designed to be self-validating, providing researchers in drug development with a robust workflow for the computational assessment of this and similar small molecules.

Introduction: The Therapeutic Potential of Nicotinamide Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism. Its derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a diverse array of biological activities. Research has highlighted their potential as antifungal agents that disrupt the fungal cell wall, and as anticancer agents targeting key proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AlkB homolog 2 (ALKBH2), a DNA demethylase.[1][2][4] The therapeutic efficacy of these derivatives is often attributed to their ability to mimic the nicotinamide scaffold and interact with specific biological targets.

This compound (C7H7ClN2O, Molecular Weight: 170.598 g/mol ) is a halogenated derivative of nicotinamide.[6][7] The introduction of a chlorine atom and a methyl group to the pyridine ring can significantly alter its electronic and steric properties, potentially leading to novel biological activities and improved pharmacokinetic profiles.[7] This guide will explore how in silico modeling can be leveraged to predict and understand the interactions of this specific molecule with putative biological targets.

Strategic Overview of the In Silico Workflow

Our computational investigation of this compound will follow a multi-stage process, designed to provide a holistic view of its potential as a therapeutic agent. This workflow is iterative and allows for refinement at each stage based on the generated data.

workflow cluster_prep Preparation cluster_interaction Interaction Analysis cluster_profiling Pharmacokinetic Profiling cluster_analysis Data Analysis & Interpretation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking Target_Selection Target Selection (Hypothesis-driven) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET_Pred ADME-Tox Prediction Docking->ADMET_Pred Binding_Analysis Binding Free Energy Analysis MD_Sim->Binding_Analysis SAR_Insights Structure-Activity Relationship Insights ADMET_Pred->SAR_Insights Binding_Analysis->SAR_Insights md_workflow Start Start with best docked pose Solvation Solvate the complex in a water box Start->Solvation Ionization Add ions to neutralize the system Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration System Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Figure 2: A generalized workflow for performing a molecular dynamics simulation of the ligand-protein complex.

Protocol 4: MD Simulation using GROMACS

  • System Preparation: Use the best-ranked docked pose of the this compound-protein complex as the starting point.

  • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand.

  • Solvation and Ionization: Place the complex in a periodic box of water molecules and add ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Perform a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed between the ligand and protein over time.

Part III: Predicting Pharmacokinetic Properties - ADME-Tox Profiling

An effective drug must not only bind to its target but also possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties. In silico models can provide early-stage predictions of these properties. [8] Protocol 5: In Silico ADME-Tox Prediction

  • Input: Use the 2D or 3D structure of this compound.

  • Web-Based Tools: Utilize online servers such as SwissADME, pkCSM, or admetSAR to predict a range of ADME-Tox properties.

  • Property Analysis: Analyze the predicted properties, paying close attention to parameters like:

    • Lipinski's Rule of Five: A rule of thumb to evaluate druglikeness.

    • Gastrointestinal (GI) Absorption: Prediction of oral bioavailability.

    • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

    • CYP450 Inhibition: Potential for drug-drug interactions.

    • Toxicity: Predictions of mutagenicity, carcinogenicity, and hepatotoxicity.

Table 2: Hypothetical ADME-Tox Profile for this compound

PropertyPredicted ValueInterpretation
Molecular Weight170.6 g/mol Compliant with Lipinski's Rule
LogP1.8Good balance of hydrophilicity and lipophilicity
H-bond Donors1Compliant with Lipinski's Rule
H-bond Acceptors2Compliant with Lipinski's Rule
GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of interaction with CYP2D6 substrates
AMES ToxicityNon-mutagenicLow risk of mutagenicity

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By following these steps, researchers can generate valuable hypotheses about its potential biological targets, binding modes, and pharmacokinetic properties. The integration of molecular docking, molecular dynamics simulations, and ADME-Tox profiling provides a robust framework for prioritizing and guiding further experimental validation. The insights gained from these computational studies can significantly accelerate the drug discovery and development process for this and other novel nicotinamide derivatives. Future work should focus on the experimental validation of the top-ranked predicted targets and the synthesis of analogs to explore the structure-activity relationship (SAR) and optimize the lead compound.

References

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed Central. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

  • Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. Semantic Scholar. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. PubMed. [Link]

  • This compound. ChemSynthesis. [Link]

  • In silico ADME-Tox modeling: progress and prospects. PubMed. [Link]

  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. National Institutes of Health. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 6-Chloro-5-methylnicotinamide in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Metabolic Reprogramming in Disease

Metabolic reprogramming is a hallmark of various pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. A key enzyme implicated in these processes is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[1][2] This enzymatic action plays a crucial role in regulating cellular methylation potential and nicotinamide adenine dinucleotide (NAD+) metabolism.[3][4] Elevated NNMT expression and activity are observed in numerous aggressive cancer cell lines, where it contributes to enhanced migration, invasion, and proliferation.[3][5] Consequently, the development of potent and selective NNMT inhibitors is a significant focus in therapeutic research.

6-Chloro-5-methylnicotinamide is a halogenated nicotinamide derivative with a structural resemblance to the endogenous NNMT substrate, nicotinamide.[6] Its chemical structure, featuring a pyridine ring with chloro and methyl substitutions, suggests its potential as a competitive inhibitor of NNMT.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro use of this compound, focusing on its presumed mechanism of action as an NNMT inhibitor and detailing protocols for its characterization in biochemical and cell-based assays.

Mechanism of Action: Inhibition of Nicotinamide N-methyltransferase (NNMT)

This compound is hypothesized to act as a competitive inhibitor of NNMT, binding to the nicotinamide-binding site within the enzyme's active pocket. The enzyme NNMT facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] By occupying the nicotinamide binding site, this compound prevents the natural substrate from binding, thereby inhibiting the production of 1-MNA and SAH. This inhibition can lead to a cascade of downstream cellular effects, including the modulation of cellular SAM levels and the alteration of histone methylation patterns, which are critical in epigenetic regulation.[7]

NNMT_Inhibition_Pathway cluster_NNMT_Reaction Endogenous NNMT Catalysis cluster_Inhibition Inhibition by this compound SAM SAM NNMT_Enzyme NNMT (Enzyme) SAM->NNMT_Enzyme Nicotinamide Nicotinamide Nicotinamide->NNMT_Enzyme 1-MNA 1-Methylnicotinamide NNMT_Enzyme->1-MNA SAH S-Adenosyl-L- homocysteine NNMT_Enzyme->SAH NNMT_Inactive NNMT (Inactive Complex) Inhibitor This compound Inhibitor->NNMT_Inactive Competitive Binding

Figure 1: Proposed mechanism of NNMT inhibition.

Quantitative Data Summary

The following table summarizes key parameters for the in-vitro use of this compound. Note that specific concentrations and times will require optimization depending on the cell line and assay format.

ParameterValueNotes
Molecular Formula C₇H₇ClN₂O[6]
Molecular Weight 170.59 g/mol [6]
Melting Point 211-212 °C[8]
Solubility Moderately soluble in polar organic solvents (e.g., DMSO); limited water solubility.[6]
Stock Solution 10-50 mM in DMSOStore at -20°C or -80°C.
Working Concentration (Enzymatic Assays) 1 nM - 100 µMFor IC₅₀ determination.
Working Concentration (Cell-based Assays) 1 µM - 50 µMDependent on cell permeability and potency.

Experimental Protocols

Protocol 1: In-Vitro NNMT Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the IC₅₀ of this compound against recombinant human NNMT. The assay measures the production of SAH, which is enzymatically converted to homocysteine, whose free thiol group is detected by a fluorescent probe.[2][9]

Materials:

  • Recombinant Human NNMT Enzyme

  • S-adenosyl methionine (SAM)

  • Nicotinamide

  • This compound

  • NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • SAH Hydrolase

  • Thiol Detecting Probe

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 392/482 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in NNMT Assay Buffer at 2x the final desired concentration. Also, prepare a vehicle control (e.g., DMSO in assay buffer).

  • Enzyme and Substrate Preparation: Prepare a reaction mix containing NNMT enzyme, SAM, and SAH hydrolase in NNMT Assay Buffer. The final concentrations should be optimized based on the enzyme's specific activity.

  • Assay Plate Setup:

    • Add 50 µL of the 2x compound dilutions or vehicle control to the wells of the 96-well plate.

    • Add 25 µL of the NNMT reaction mix to all wells.

    • Include a "no enzyme" control and a "no substrate" control.

  • Reaction Initiation: Add 25 µL of nicotinamide solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-60 minutes. The incubation time should be within the linear range of the enzymatic reaction.

  • Reaction Termination: Stop the reaction by adding 50 µL of chilled isopropyl alcohol.

  • Detection: Add the Thiol Detecting Probe working solution to each well. Incubate at room temperature for 5-10 minutes, protected from light.

  • Measurement: Read the fluorescence at Ex/Em = 392/482 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Plate_Setup Add Compound and Enzyme Mix to Plate Compound_Prep->Plate_Setup Enzyme_Mix Prepare NNMT/ SAM/SAH Hydrolase Mix Enzyme_Mix->Plate_Setup Reaction_Start Initiate Reaction with Nicotinamide Plate_Setup->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Detection Add Thiol Probe and Measure Fluorescence Stop_Reaction->Detection Analysis Calculate % Inhibition and IC₅₀ Detection->Analysis End End Analysis->End

Figure 2: Workflow for the NNMT enzymatic inhibition assay.

Protocol 2: Cell-Based NNMT Activity Assay

This protocol measures the activity of NNMT in intact cells by quantifying the production of 1-methylnicotinamide (1-MNA) using LC-MS/MS. This assay assesses the ability of this compound to penetrate the cell membrane and inhibit intracellular NNMT.

Materials:

  • Cancer cell line with high NNMT expression (e.g., SKOV3, 786O)[3]

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methanol for quenching

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for 24-48 hours.

  • Cell Lysis and Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solution (e.g., 80% methanol) to each well and incubate at -20°C for 20 minutes to precipitate proteins and extract metabolites.

    • Scrape the cells and collect the lysate.

  • Sample Preparation: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the supernatant for the levels of 1-MNA. Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis: Normalize the 1-MNA levels to the total protein concentration in each sample. Calculate the percent reduction in 1-MNA production at each concentration of the inhibitor compared to the vehicle control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[10][11][12] This protocol outlines the steps to assess the engagement of this compound with NNMT in intact cells.

Materials:

  • Cell line expressing endogenous or over-expressed NNMT

  • Complete cell culture medium

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Anti-NNMT antibody

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with a high concentration of this compound (e.g., 50 µM) and a vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-NNMT antibody.

  • Data Analysis: Quantify the band intensities for NNMT at each temperature for both the treated and vehicle control samples. A positive result is indicated by a thermal stabilization of NNMT in the presence of this compound, resulting in more soluble protein at higher temperatures compared to the control.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls. In the enzymatic assay, "no enzyme" and "no substrate" controls ensure that the measured signal is dependent on NNMT activity. For cell-based assays, the vehicle control is crucial for comparing the effect of the compound. The CETSA protocol inherently validates target engagement by demonstrating a ligand-dependent thermal stabilization of the target protein. Consistent and dose-dependent results across these orthogonal assays will provide a high degree of confidence in the characterization of this compound as an NNMT inhibitor.

References

  • Eckert, M. A., et al. (2019). NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink. Nature, 567(7747), 263–267. [Link]

  • Sartini, D., et al. (2013). RNA-Mediated Gene Silencing of Nicotinamide N-Methyltransferase Is Associated with Decreased Tumorigenicity in Human Oral Carcinoma Cells. PLoS ONE, 8(8), e71272. [Link]

  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

  • BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]

  • Gao, Y., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7137–7153. [Link]

  • Almqvist, H., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 11(7), 1953–1958. [Link]

  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101375. [Link]

  • Neelakantan, H., et al. (2017). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Journal of the American Society for Mass Spectrometry, 28(8), 1644–1653. [Link]

  • Eckert, M. A., et al. (2019). Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts. Nature, 567(7747), 257–262. [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2247–2263. [Link]

  • Chen, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(13), 5081. [Link]

  • Almqvist, H., et al. (2016). Real-Time CellularThermal Shift Assay to MonitorTarget Engagement. R Discovery. [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, 12(6), 845–855. [Link]

  • van Haren, M. J., et al. (2018). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 293(40), 15487–15501. [Link]

  • Imai, S. (2017). Nicotinamide mononucleotide derivatives and their uses.
  • Reddy, M. V. R., et al. (2021). PRMT5 inhibitors.
  • Neelakantan, H., et al. (2017). Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof.
  • ChemSynthesis. (2025). This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Imai, S. (2021). Crystal forms of β-nicotinamide mononucleotide.
  • Zhang, Y. (2007). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

Application Notes and Protocols for 6-Chloro-5-methylnicotinamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols related to 6-Chloro-5-methylnicotinamide. This document covers the synthesis, purification, characterization, and potential biological applications of this compound, with a focus on its prospective role as an inhibitor of Nicotinamide N-methyltransferase (NNMT).

Introduction: The Scientific Context of this compound

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. The unique electronic properties conferred by the chlorine atom (electron-withdrawing) and the methyl group (electron-donating) on the pyridine ring make it an intriguing candidate for investigation in medicinal chemistry and drug discovery.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other nicotinamide analogs suggests potential interactions with key enzymes involved in cellular metabolism and signaling.

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in various diseases, including metabolic disorders and cancer.[2][3][4] NNMT catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, playing a crucial role in cellular metabolism and epigenetic regulation.[5] Structure-activity relationship (SAR) studies of NNMT inhibitors have revealed that modifications on the nicotinamide scaffold can lead to potent and selective inhibition.[2][3][4][6][7] This has led to the hypothesis that this compound may act as an inhibitor of NNMT. These application notes will, therefore, provide detailed protocols to investigate this hypothesis.

Synthesis and Purification of this compound

A reliable supply of pure compound is the foundation of any robust scientific investigation. The following section details a proven method for the synthesis and purification of this compound.

Synthesis via Amidation of 6-Chloro-5-methylnicotinic Acid

One of the most direct methods for the synthesis of this compound is the amidation of 6-Chloro-5-methylnicotinic acid.[1]

Reaction Scheme:

G 6-Chloro-5-methylnicotinic_acid 6-Chloro-5-methylnicotinic acid This compound This compound 6-Chloro-5-methylnicotinic_acid->this compound Room Temperature, ~16 hours Ammonium_Hydroxide NH4OH (28%) Ammonium_Hydroxide->this compound

Caption: Synthesis of this compound.

Materials:

  • 6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3)[1]

  • Ammonium hydroxide (28% NH₄OH)[1]

  • Deionized water

  • Ethanol

Protocol:

  • In a suitable reaction vessel, dissolve 6-Chloro-5-methylnicotinic acid in a minimal amount of a suitable solvent if necessary, or use it directly if the reaction is to be performed in suspension.

  • Add an excess of 28% ammonium hydroxide to the reaction mixture.

  • Stir the reaction mixture at room temperature for approximately 16 hours.[1]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture carefully with a suitable acid (e.g., dilute HCl) if necessary.

  • Cool the mixture in an ice bath to promote precipitation of the product.

  • Collect the crude product by filtration and wash with cold deionized water.

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying the synthesized this compound.[1]

Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethanol-water mixture).

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Technique Expected Observations
Melting Point 211-212 °C[1][8]
¹H NMR Characteristic signals for aromatic protons (δ ~7-9 ppm), methyl protons (δ ~2-3 ppm), and amide protons (δ ~5-7 ppm).[1]
¹³C NMR Distinctive signals for the carbonyl carbon (δ ~165-175 ppm), aromatic carbons (δ ~120-160 ppm), and methyl carbon (δ ~15-25 ppm).[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (~3300-3500 cm⁻¹) and amide C=O stretching (~1650-1700 cm⁻¹).[1]
Mass Spectrometry (MS) Molecular ion peak at m/z 170.59 (for [M+H]⁺, expect ~171.03).[1]

Application Notes: Investigating this compound as an NNMT Inhibitor

The following protocols are designed to investigate the hypothesis that this compound acts as an inhibitor of Nicotinamide N-methyltransferase (NNMT).

In Vitro NNMT Enzyme Inhibition Assay (Fluorometric)

This assay provides a direct measurement of the inhibitory effect of this compound on the enzymatic activity of NNMT. Several commercial kits are available for this purpose.[9][10][11][12][13][14][15]

G cluster_0 Enzymatic Reaction cluster_1 Detection NNMT NNMT Enzyme SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH + Nicotinamide, + SAM Nicotinamide Nicotinamide (Substrate) SAM S-adenosyl-L-methionine (SAM) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase 1-MNA 1-Methylnicotinamide Fluorescence Fluorescent Signal (Ex/Em = 392/482 nm) Homocysteine->Fluorescence + Thiol Probe Thiol_Probe Thiol Detecting Probe

Caption: Workflow for a fluorometric NNMT inhibition assay.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide

  • S-adenosyl-L-methionine (SAM)

  • SAH hydrolase

  • Thiol detecting probe

  • Assay buffer

  • This compound (test compound)

  • Known NNMT inhibitor (positive control, e.g., 1-Methylnicotinamide)[9]

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound and controls in assay buffer.

  • Assay Setup:

    • Blank wells: Assay buffer only.

    • Negative control wells (100% activity): Assay buffer, NNMT enzyme, SAM, and nicotinamide.

    • Positive control wells: Assay buffer, NNMT enzyme, SAM, nicotinamide, and the known NNMT inhibitor.

    • Test wells: Assay buffer, NNMT enzyme, SAM, nicotinamide, and varying concentrations of this compound.

  • Enzyme Reaction:

    • Add NNMT enzyme, SAM, and the test compound/controls to the respective wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding nicotinamide to all wells except the blank.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the enzymatic reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution).

    • Add the SAH hydrolase and thiol detecting probe to all wells.

    • Incubate at room temperature for a specified time to allow for the development of the fluorescent signal.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[9]

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based NNMT Activity Assay

This assay assesses the ability of this compound to inhibit NNMT activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant system.

Principle:

This assay typically involves treating cells that express NNMT with the test compound and then measuring the levels of the NNMT reaction product, 1-methylnicotinamide (1-MNA), in the cell lysate or culture medium.

Materials:

  • A suitable human cancer cell line with known NNMT expression (e.g., various oral, lung, or kidney cancer cell lines).[16]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • ELISA kit for 1-methylnicotinamide or LC-MS/MS for quantification

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Sample Collection:

    • Collect the cell culture medium and/or lyse the cells to collect the cell lysate.

  • Quantification of 1-MNA:

    • Measure the concentration of 1-MNA in the collected samples using a validated method such as a specific ELISA kit or LC-MS/MS.

  • Data Analysis:

    • Normalize the 1-MNA levels to the total protein concentration in the cell lysates.

    • Calculate the percentage reduction in 1-MNA production in the treated cells compared to the vehicle control.

    • Determine the IC₅₀ value for the inhibition of cellular NNMT activity.

Safety and Handling

Researchers should always consult the Safety Data Sheet (SDS) for this compound before handling.[17]

  • Hazard Statements: May cause skin and serious eye irritation.[18]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Handle in a well-ventilated area. Wash hands thoroughly after handling.[18][19]

Conclusion

These application notes provide a detailed framework for the synthesis, characterization, and investigation of the potential biological activity of this compound. The provided protocols, particularly those focused on its potential as an NNMT inhibitor, offer a robust starting point for researchers in drug discovery and chemical biology. As with any scientific investigation, careful experimental design, execution, and data interpretation are paramount to advancing our understanding of this and other novel chemical entities.

References

  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. [Link]

  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Semantic Scholar. [Link]

  • Feng, Y., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Neelakantan, H., et al. (2017). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5015-5028. [Link]

  • Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

  • Neelakantan, H., et al. (2017). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ResearchGate. [Link]

  • BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic acid. [Link]

  • BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. [Link]

  • ChemSynthesis. (2025). This compound. [Link]

  • Umezawa, K., et al. (2013). RNA-Mediated Gene Silencing of Nicotinamide N-Methyltransferase Is Associated with Decreased Tumorigenicity in Human Oral Carcinoma Cells. PLoS ONE, 8(8), e71272. [Link]

Sources

Application Notes and Protocols for In-Vivo Studies of 6-Chloro-5-methylnicotinamide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

6-Chloro-5-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3.[1] Its structure, featuring a pyridine ring with chloro, methyl, and carboxamide substitutions, suggests a potential for unique biological activity.[1] While direct in-vivo studies on this specific compound are not extensively published, its structural similarity to other nicotinamide analogues, particularly those known to interact with nicotinamide N-methyltransferase (NNMT), points towards a plausible mechanism of action and therapeutic potential.[2] This document provides a detailed guide for researchers and drug development professionals to design and execute initial in-vivo studies of this compound in animal models. The protocols outlined herein are based on established methodologies for related compounds and are intended to serve as a robust starting point for efficacy, pharmacokinetic, and preliminary toxicology assessments.

Putative Mechanism of Action and Therapeutic Rationale

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[2] Aberrant NNMT activity has been implicated in various metabolic diseases and cancers.[2] Structural analogues of nicotinamide can act as inhibitors of NNMT. The chloro- and methyl- substitutions on the pyridine ring of this compound suggest it may act as an NNMT inhibitor. Inhibition of NNMT can modulate cellular metabolism, including NAD+ and S-adenosylmethionine (SAM) levels, which are critical for numerous cellular processes.[2] Therefore, a primary hypothesis for the in-vivo activity of this compound is the modulation of metabolic pathways through NNMT inhibition. This suggests potential therapeutic applications in metabolic disorders such as obesity and type 2 diabetes, as well as in certain cancers.

Additionally, metabolomic studies of related compounds like 6-methylnicotinamide have shown effects on neurological pathways, suggesting that neurological applications could also be an area of investigation.[3][4]

Proposed Signaling Pathway Investigation:

NNMT_Pathway This compound This compound NNMT NNMT This compound->NNMT Inhibition 1-Methylnicotinamide 1-Methylnicotinamide NNMT->1-Methylnicotinamide Methylation SAH SAH NNMT->SAH Cellular Effects Cellular Effects NNMT->Cellular Effects Modulation of Metabolism SAM SAM SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT

Caption: Proposed inhibitory action of this compound on the NNMT pathway.

Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of this compound is crucial for appropriate formulation and administration.

PropertyValueSource
Molecular FormulaC₇H₇ClN₂O[1][5]
Molecular Weight170.59 g/mol [1]
Physical StateCrystalline solid[1]
Melting Point211-212°C[1][5]
SolubilityModerately soluble in polar organic solvents; limited water solubility.[1]
Protocol for Vehicle Screening and Formulation Preparation

Objective: To prepare a homogenous and stable formulation of this compound suitable for oral or intraperitoneal administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Step-by-Step Protocol:

  • Vehicle Screening (Small Scale):

    • Due to its limited water solubility, a co-solvent system is recommended.

    • Prepare several vehicle combinations to assess solubility and stability. A common starting point for rodent studies is a vehicle containing DMSO, PEG300, Tween-80, and saline.

    • Example Vehicle: 5% DMSO, 30% PEG300, 5% Tween-80, 60% Saline.

    • In a sterile microcentrifuge tube, attempt to dissolve a small, known amount of this compound in the chosen vehicle to determine the maximum achievable concentration.

    • Vortex thoroughly and use a sonicator if necessary to aid dissolution.

    • Visually inspect for precipitation after preparation and after sitting at room temperature for at least one hour.

  • Preparation of Dosing Solution (Example for a 10 mg/kg dose in mice):

    • Assumptions: Average mouse weight of 20 g, dosing volume of 100 µL (5 mL/kg).

    • Calculation:

      • Dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg

      • Required concentration = 0.2 mg / 0.1 mL = 2 mg/mL

    • Procedure:

      • Weigh the required amount of this compound for the total number of animals plus a small excess (e.g., for 10 mice, prepare for 12). Total amount = 2 mg/mL * 0.1 mL/mouse * 12 mice = 2.4 mg.

      • Based on the chosen vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween-80, 60% Saline), calculate the volume of each component needed. For a total volume of 1.2 mL:

        • DMSO: 0.06 mL

        • PEG300: 0.36 mL

        • Tween-80: 0.06 mL

        • Saline: 0.72 mL

      • In a sterile tube, add the this compound powder.

      • Add the DMSO and vortex until the compound is fully dissolved.

      • Add the PEG300 and vortex.

      • Add the Tween-80 and vortex.

      • Finally, add the saline in small aliquots while vortexing to prevent precipitation.

      • The final solution should be clear and free of particulates. Prepare fresh daily unless stability studies have been conducted.

In-Vivo Study Design: A Hypothetical Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the potential of this compound to ameliorate metabolic dysregulation in a mouse model of diet-induced obesity.

Animal Model: C57BL/6J mice, a strain commonly used for metabolic studies.

Experimental Workflow:

DIO_Study_Workflow cluster_acclimation Acclimation & Diet Induction cluster_treatment Treatment Phase (4-8 weeks) cluster_endpoints Endpoint Analysis Acclimation Acclimation (1 week) Diet High-Fat Diet (HFD) Induction (8-12 weeks) Acclimation->Diet Grouping Randomization into Treatment Groups Diet->Grouping Dosing Daily Dosing: - Vehicle - this compound (Low Dose) - this compound (High Dose) Grouping->Dosing Monitoring Weekly Monitoring: - Body Weight - Food Intake Dosing->Monitoring GTT Glucose Tolerance Test (GTT) Monitoring->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Sacrifice Terminal Sacrifice & Tissue Collection ITT->Sacrifice Biochem Serum Biomarkers Sacrifice->Biochem Histology Liver Histology (H&E, Oil Red O) Sacrifice->Histology

Caption: Experimental workflow for a diet-induced obesity study.

Detailed Protocol:
  • Animal Acclimation and Diet Induction:

    • Male C57BL/6J mice (6-8 weeks old) are acclimated for one week with standard chow and water ad libitum.

    • Mice are then switched to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

  • Group Randomization and Dosing:

    • After the induction period, HFD-fed mice are randomized into treatment groups (n=8-10 per group) based on body weight.

    • Groups:

      • Chow + Vehicle

      • HFD + Vehicle

      • HFD + this compound (e.g., 10 mg/kg)

      • HFD + this compound (e.g., 30 mg/kg)

    • Administer the compound or vehicle daily via oral gavage or intraperitoneal injection for 4-8 weeks. Oral administration is often preferred for metabolic studies. Refined, low-stress oral dosing techniques can also be considered.[6]

  • In-Life Monitoring and Metabolic Phenotyping:

    • Record body weight and food intake weekly.

    • Perform a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • Terminal Procedures and Endpoint Analysis:

    • At the end of the study, mice are fasted overnight, and terminal blood samples are collected via cardiac puncture under anesthesia.

    • Collect tissues such as liver, adipose tissue, and skeletal muscle.

    • Serum Analysis: Measure glucose, insulin, triglycerides, and cholesterol levels.

    • Liver Analysis: Assess liver weight, triglyceride content, and perform histological analysis (H&E for morphology, Oil Red O for lipid accumulation).

Pharmacokinetic (PK) Study Design

Objective: To determine the basic pharmacokinetic profile of this compound in rodents. The design can be adapted from studies on similar compounds like 6-aminonicotinamide.[7]

Animal Model: Male Sprague-Dawley rats or CD-1 mice.

Protocol:

  • Dosing:

    • Administer a single dose of this compound (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes to separate groups of animals (n=3-4 per group). The IV route is necessary to determine absolute bioavailability.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters.

PK ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Bioavailability (from PO vs. IV data)

Preliminary Toxicology and Safety Assessment

Objective: To assess the acute and sub-chronic toxicity of this compound. Protocols can be guided by studies on related nicotinamide compounds.[8][9]

Acute Toxicity Study:
  • Design: A limit dose test can be performed. Administer a single high dose (e.g., 2000 mg/kg) of the compound to a small group of rodents (e.g., Wistar rats).[8]

  • Observation: Monitor animals closely for 14 days for clinical signs of toxicity, morbidity, and mortality. Record body weight changes.

  • Endpoint: At day 14, perform a gross necropsy.

Repeated Dose (Sub-Chronic) Toxicity Study (e.g., 28-day):
  • Design: Administer three dose levels (low, mid, high) of this compound daily for 28 days to groups of male and female rats. Include a vehicle control group.

  • In-Life Monitoring: Daily clinical observations, weekly body weight, and food consumption.

  • Endpoints at Termination:

    • Hematology and Clinical Chemistry: Analyze blood samples for a full panel of hematological and biochemical parameters.

    • Gross Necropsy and Organ Weights: Examine all organs and weigh key organs (liver, kidneys, spleen, etc.).

    • Histopathology: Perform microscopic examination of a comprehensive list of tissues from the control and high-dose groups.

References

  • Vulcanchem. (n.d.). This compound - 65169-44-0.
  • Neelakantan, H., et al. (2018). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 293(5), 1734-1745. Retrieved from [Link]

  • Researchers - Rodent MDA. (n.d.). Refined Methods for Oral Administration in Rodents.
  • Aamdal, S., et al. (1993). Murine pharmacokinetics of 6-aminonicotinamide (NSC 21206), a novel biochemical modulating agent. Cancer Chemotherapy and Pharmacology, 32(6), 493-498. Retrieved from [Link]

  • Yu, J., et al. (2024). Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests. Current Research in Toxicology, 6, 100171. Retrieved from [Link]

  • Chlopicki, S., et al. (2017). Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats. Journal of Pharmaceutical Sciences, 106(5), 1365-1372. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound.
  • TargetMol. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.
  • Yu, J., et al. (2024). Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating the Cellular Effects of 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nicotinamide Analog

6-Chloro-5-methylnicotinamide is a halogenated nicotinamide derivative whose biological activities are not yet extensively characterized.[1] Its molecular structure, featuring a substituted pyridine ring common to a class of biologically active molecules, suggests potential interactions with key cellular enzymes.[1] Nicotinamide, the parent compound, is a well-established precursor to nicotinamide adenine dinucleotide (NAD+) and an inhibitor of enzymes such as sirtuins and Poly(ADP-ribose) Polymerases (PARPs).[2]

PARP1, in particular, is a critical enzyme in the cellular response to DNA damage.[3] Upon detecting DNA single-strand breaks (SSBs), PARP1 synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit DNA repair proteins.[3][4] Inhibition of this process has become a cornerstone of targeted cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, through a concept known as synthetic lethality.[3][5][6]

Given the structural similarity of this compound to nicotinamide, it is hypothesized that this compound may act as a PARP inhibitor. These application notes provide a comprehensive framework and detailed protocols for researchers to systematically investigate this hypothesis, from initial reagent preparation to the characterization of its effects on PARP activity and cancer cell viability in a cell culture setting.

Compound Properties and Reagent Preparation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in cell-based assays.

PropertyValueSource
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide[1]
CAS Number 65169-44-0[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
Physical State Crystalline solid[1]
Melting Point 211-212°C[1][7]
Solubility Limited water solubility; moderately soluble in polar organic solvents (e.g., DMSO).[1]
Protocol 1: Preparation of High-Concentration Stock Solution

Rationale: Due to its limited aqueous solubility, a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is required. This allows for minimal solvent exposure to cells when diluted to final working concentrations in culture medium.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of desired concentration (e.g., 20 mM).

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of 20 mM stock: 0.020 mol/L x 0.001 L x 170.59 g/mol x 1000 = 3.41 mg

  • Weighing: Accurately weigh the calculated amount of powder and transfer it to a sterile vial.

  • Solubilization: Add the calculated volume of DMSO to the vial.

  • Dissolution: Vortex vigorously to dissolve the compound completely. Gentle warming (to 37°C) or sonication may be required to facilitate dissolution.[8] Visually inspect the solution to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A properly stored stock solution in DMSO is typically stable for several months.[9]

Quality Control: Before use, thaw an aliquot and inspect for any signs of precipitation. If crystals are present, warm the solution to 37°C and vortex until they redissolve.

Experimental Workflow for Cellular Characterization

The following workflow provides a logical progression to assess the compound's activity, starting with direct target engagement and moving to downstream phenotypic effects.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Phenotypic Assessment prep Prepare Stock Solution (Protocol 1) seed_parp Seed Cells for PARP Assay prep->seed_parp 1 treat_parp Treat with Compound (1-2 hours) seed_parp->treat_parp 2 damage Induce DNA Damage (e.g., H₂O₂ / MMS) treat_parp->damage 3 lyse Lyse Cells damage->lyse 4 elisa Quantify PAR Levels (Protocol 2: ELISA) lyse->elisa 5 viability Measure Cell Viability (Protocol 3) seed_via Seed BRCA+/+ and BRCA-/- Cell Lines treat_via Treat with Compound (Dose-Response) seed_via->treat_via A incubate Incubate (72-96 hours) treat_via->incubate B incubate->viability C

Caption: Overall workflow for characterizing this compound.

Assessing Direct PARP1 Inhibition in Cells

The most direct method to test the hypothesis is to measure the compound's effect on PARP1's enzymatic activity within a cellular environment.

The PARP1 Signaling Cascade

Upon sensing a DNA single-strand break (SSB), PARP1 binds to the damaged site and undergoes a conformational change, activating its catalytic domain. Using NAD+ as a substrate, PARP1 synthesizes and covalently attaches long, branched polymers of ADP-ribose (PAR) to itself and other acceptor proteins, like histones.[3] This process, known as PARylation, creates a negatively charged scaffold that recruits downstream DNA repair factors.[3] PARP inhibitors act by competing with NAD+, preventing PAR chain synthesis and trapping PARP1 on the DNA, which is a key component of their cytotoxic effect.[3][4]

G ssb DNA Single-Strand Break (SSB) parp1_inactive PARP1 (Inactive) ssb->parp1_inactive senses parp1_active PARP1 (Active) parp1_inactive->parp1_active binds & activates par PAR Polymer Synthesis (PARylation) parp1_active->par catalyzes nad NAD+ nad->par substrate repair Recruitment of DNA Repair Proteins (XRCC1, etc.) par->repair inhibitor This compound (Hypothesized) inhibitor->par Inhibits

Caption: Hypothesized inhibition of the PARP1 signaling pathway.

Protocol 2: Cell-Based PARP Activity Assay by ELISA

Rationale: This protocol quantifies the level of PAR synthesis in cells following induced DNA damage. A potent PARP inhibitor will cause a dose-dependent decrease in the PAR signal.[3]

Materials:

  • Cell line of choice (e.g., HeLa, A549).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • This compound stock solution.

  • DNA-damaging agent: 10 mM Hydrogen Peroxide (H₂O₂) or 100 mM Methyl Methanesulfonate (MMS) stock.

  • Phosphate-Buffered Saline (PBS).

  • Commercial cell-based PAR ELISA Kit (follow manufacturer's instructions for lysis buffers and reagents).

  • 96-well cell culture plates and a microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures 80-90% confluency on the day of the experiment. Incubate overnight (37°C, 5% CO₂).

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. A suggested starting range is 0.1 nM to 100 µM.

  • Remove the old medium and add the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Induction of DNA Damage: To stimulate PARP activity, add the DNA-damaging agent to all wells except the 'no damage' control. A typical final concentration is 20 µM H₂O₂ for 15 minutes or 1 mM MMS for 30 minutes. Optimize this step for your cell line.

  • Cell Lysis: Immediately after damage induction, wash the cells twice with ice-cold PBS.

  • Add the lysis buffer provided in the ELISA kit and incubate as per the manufacturer's protocol (e.g., 15 minutes on ice).

  • ELISA Protocol:

    • Transfer the cell lysates to the PAR-coated ELISA plate.

    • Follow the kit's instructions for incubation with primary and secondary antibodies.

    • Add the detection substrate and measure the signal (e.g., chemiluminescence or colorimetric absorbance) using a microplate reader.[5][10]

  • Data Analysis: Normalize the signal of treated wells to the 'damage + vehicle' control. Plot the normalized PAR levels against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Assessing Downstream Phenotypic Consequences

Inhibition of PARP is expected to induce synthetic lethality in cells with compromised homologous recombination (HR) DNA repair and to sensitize cancer cells to DNA-damaging chemotherapeutics.

Protocol 3: Synthetic Lethality Assessment via Cell Viability

Rationale: This assay compares the cytotoxicity of the compound in a cell line with a functional BRCA pathway (HR-proficient) versus one with a mutated BRCA gene (HR-deficient). A true PARP inhibitor will be significantly more potent in the HR-deficient cells.[3]

Materials:

  • Paired cell lines (e.g., MDA-MB-436 [BRCA1 mutant] and a BRCA1-proficient breast cancer line like MCF-7).

  • Complete culture medium for each cell line.

  • This compound stock solution.

  • Cell viability reagent (e.g., MTT, resazurin, or an ATP-based luminescent reagent like CellTiter-Glo).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed both cell lines into separate 96-well plates at an optimized density for a 3-5 day proliferation assay.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 50 µM). Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 to 96 hours. This duration is typically sufficient for the consequences of failed DNA repair to manifest as cell death or growth arrest.

  • Viability Measurement: Add the chosen viability reagent according to the manufacturer's protocol and measure the signal (absorbance, fluorescence, or luminescence).

  • Data Analysis: Normalize the data to the vehicle-treated control wells for each cell line. Plot the percent viability against the log of the inhibitor concentration. Calculate the IC50 value for each cell line and compare them to determine the synthetic lethality window.

Protocol 4: Chemosensitization Assay

Rationale: By inhibiting a key DNA repair pathway, PARP inhibitors can enhance the cell-killing effects of chemotherapies that work by inducing DNA damage.[11]

Materials:

  • Cancer cell line (e.g., A549, LoVo).

  • DNA-damaging chemotherapy agent (e.g., Cisplatin, Temozolomide).

  • This compound stock solution.

  • Cell viability or clonogenic survival assay reagents.

Procedure:

  • Determine Chemotherapy IC20: First, perform a dose-response experiment with the chemotherapy agent alone to determine the concentration that inhibits growth by approximately 20% (IC20). This sub-lethal concentration will be used for the combination study.

  • Combination Treatment: Seed cells in 96-well plates. Treat cells with a serial dilution of this compound, both in the presence and absence of the predetermined IC20 concentration of the chemotherapy agent.

  • Incubation and Measurement: Incubate for 72-96 hours and measure cell viability as described in Protocol 3.

  • Data Analysis: Plot the dose-response curves for this compound with and without the chemotherapeutic agent. A leftward shift in the IC50 curve in the combination treatment indicates sensitization.

Data Interpretation and Troubleshooting

Expected Outcomes & Data Summary

The data generated can be summarized to build a profile of the compound's activity.

AssayEndpoint MeasuredExpected Result for a PARP Inhibitor
Cell-Based PARP ELISA Poly(ADP-ribose) levelsDose-dependent decrease in PAR signal; IC50 in nM to low µM range.
Synthetic Lethality IC50 in BRCA+/+ vs. BRCA-/- cellsSignificantly lower IC50 in BRCA-/- cells (>10-fold difference).
Chemosensitization IC50 of compound +/- chemoLeftward shift of the IC50 curve in the presence of a DNA-damaging agent.
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound Precipitation in Media Concentration exceeds solubility limit in aqueous solution.Ensure final DMSO concentration is low (<0.5%). Prepare fresh dilutions. Do not use working dilutions that have been stored.
No Inhibition in PARP ELISA Compound is inactive; DNA damage was insufficient; Assay window is too narrow.Verify compound integrity. Optimize concentration and duration of DNA-damaging agent. Ensure positive control inhibitor (e.g., Olaparib) works.
High Cytotoxicity in All Cell Lines Off-target toxicity.Test at lower concentrations. Perform counter-screens to identify other potential targets.
No Synthetic Lethality Observed Compound is not a potent PARP inhibitor; Cell lines are not a suitable model.Confirm PARP inhibition via ELISA. Verify the HR-deficient status of the cell line. Try different paired cell lines.

References

  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • Vulcanchem. (n.d.). This compound - 65169-44-0.
  • ResearchGate. (n.d.). PARP‐1 inhibitors with phenotypic effects in cellular assays.
  • ChemSynthesis. (2025). This compound - C7H7ClN2O.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • Kanev, P. et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols.
  • Kanev, P. et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central.
  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.
  • Sandoval-Bórquez, A. et al. (2015). Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin. Oncology Reports.
  • TargetMol. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.
  • MedchemExpress. (n.d.). 6-Methylnicotinamide | Endogenous Metabolite.
  • Gampala, S. et al. (2022). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Biomolecules.
  • Wang, H. et al. (2025). The antitumor effects of mitochondria-targeted 6-(nicotinamide) methyl coumarin. ResearchGate.
  • Konecny, G. E. & Kristeleit, R. (2016). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Cancer Research.

Sources

Application Notes and Protocols: 6-Chloro-5-methylnicotinamide as a Chemical Probe for Protein Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential application of 6-Chloro-5-methylnicotinamide as a chemical probe for protein studies, with a specific focus on the enzyme Nicotinamide N-methyltransferase (NNMT). While direct experimental evidence for this specific molecule as a validated chemical probe is emerging, its structural similarity to known NNMT inhibitors suggests a strong rationale for its investigation and use in interrogating NNMT biology. These notes offer a detailed theoretical framework, practical protocols, and data interpretation guidelines for researchers seeking to explore the utility of this compound in target identification and validation, and cellular pathway analysis.

Introduction: The Rationale for this compound as a Chemical Probe

Chemical probes are indispensable tools in modern chemical biology and drug discovery, enabling the temporal and dose-dependent perturbation of protein function in complex biological systems.[1][2] An ideal chemical probe possesses high potency, selectivity, and a well-defined mechanism of action. Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target in a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[3][4] NNMT catalyzes the methylation of nicotinamide and other pyridine compounds, playing a crucial role in cellular metabolism and epigenetic regulation.[4][5]

The core structure of this compound, a halogenated nicotinamide derivative, bears a strong resemblance to the natural substrate of NNMT (nicotinamide) and other reported small molecule inhibitors.[1][6][7] The presence of the chloro and methyl groups on the pyridine ring can be hypothesized to modulate binding affinity and selectivity for the nicotinamide-binding pocket of NNMT.[8] This structural rationale forms the basis for proposing this compound as a potential chemical probe to investigate NNMT function.

Key Physicochemical Properties of this compound:

PropertyValueReference
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide[8]
CAS Number 65169-44-0[8]
Molecular Formula C₇H₇ClN₂O[8][9]
Molecular Weight 170.59 g/mol [8][9]
Melting Point 211-212 °C[8][9]
Solubility Moderately soluble in polar organic solvents; limited water solubility.[8]

Hypothetical Mechanism of Action and Target Engagement

It is postulated that this compound acts as a competitive inhibitor of NNMT, binding to the nicotinamide-binding site of the enzyme. The chloro and methyl substitutions are predicted to influence the electronic and steric interactions within the active site, potentially leading to a higher affinity than the endogenous substrate.

To validate this hypothesis, a series of target engagement and validation experiments are essential. These studies aim to confirm direct binding to NNMT in a cellular context and assess the probe's selectivity across the proteome.

cluster_0 Cellular Environment cluster_1 Downstream Effects Probe This compound (Chemical Probe) NNMT Nicotinamide N-methyltransferase (Target Protein) Probe->NNMT Specific Binding (Target Engagement) Off_Target Off-Target Proteins Probe->Off_Target Non-Specific Binding Inhibition Inhibition of NNMT Activity NNMT->Inhibition Metabolic_Changes Alteration of Cellular Metabolism (e.g., SAM/SAH ratio, NAD+ levels) Inhibition->Metabolic_Changes Phenotypic_Outcome Cellular Phenotype (e.g., reduced proliferation, migration) Metabolic_Changes->Phenotypic_Outcome

Figure 1. Hypothetical mechanism of action for this compound.

Experimental Protocols

The following protocols provide a framework for characterizing and utilizing this compound as a chemical probe for NNMT.

Protocol 3.1: Synthesis of an Affinity-Tagged this compound Probe

To facilitate target identification and pull-down experiments, a modified version of the probe containing a linker and an affinity tag (e.g., biotin) is required. The synthesis should be designed to minimally interfere with the probe's binding to its target. A common strategy involves adding a linker to a position on the molecule that is not critical for target interaction, often guided by computational docking studies.

Workflow for Affinity Probe Synthesis:

Start 6-Chloro-5-methylnicotinic acid Step1 Functionalization with a linker (e.g., amino-PEG linker) Start->Step1 Step2 Coupling with an affinity tag (e.g., Biotin-NHS ester) Step1->Step2 Step3 Purification and Characterization (HPLC, MS, NMR) Step2->Step3 End Biotinylated this compound Probe Step3->End

Figure 2. Synthetic workflow for an affinity-tagged probe.

Protocol 3.2: In Vitro NNMT Inhibition Assay

Objective: To determine the potency of this compound in inhibiting recombinant human NNMT.

Materials:

  • Recombinant human NNMT

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Detection reagent for S-adenosyl-L-homocysteine (SAH) or a coupled enzyme system to measure product formation (e.g., 1-methylnicotinamide).

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add recombinant NNMT, SAM, and the test compound at various concentrations.

  • Initiate the reaction by adding nicotinamide.

  • Incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the formation of SAH or 1-methylnicotinamide using a suitable detection method (e.g., luminescence, fluorescence, or LC-MS).

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3.3: Cellular Target Engagement using Thermal Proteome Profiling (TPP)

Objective: To confirm that this compound directly engages with NNMT in a cellular context.

Materials:

  • Cancer cell line with high NNMT expression (e.g., A549 lung carcinoma cells).[10]

  • This compound

  • Cell lysis buffer

  • Equipment for temperature gradient generation and quantitative mass spectrometry.

Procedure:

  • Treat cells with either vehicle (DMSO) or this compound.

  • Harvest and lyse the cells.

  • Divide the lysates into aliquots and heat them to a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Prepare the soluble fractions for quantitative proteomic analysis (e.g., using TMT labeling).

  • Analyze the samples by LC-MS/MS to identify and quantify proteins.

  • A shift in the melting curve of NNMT in the presence of the compound indicates direct target engagement.

Protocol 3.4: Target Identification by Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify the protein targets of this compound in an unbiased manner.

Materials:

  • Biotinylated this compound probe

  • Control beads (without the probe)

  • Cell lysate from a relevant cell line

  • Streptavidin-coated magnetic beads

  • Wash buffers

  • Elution buffer

  • Enzymes for on-bead protein digestion (e.g., trypsin)

  • Mass spectrometer

Workflow for AP-MS:

Lysate Cell Lysate Incubation Incubate Lysate with Beads Lysate->Incubation Probe_Beads Biotinylated Probe + Streptavidin Beads Probe_Beads->Incubation Control_Beads Control Beads Control_Beads->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution On-bead Digestion (Trypsin) Wash->Elution MS LC-MS/MS Analysis Elution->MS Analysis Data Analysis: Identify Enriched Proteins MS->Analysis

Figure 3. Workflow for Affinity Purification-Mass Spectrometry.

Data Interpretation and Validation

  • Potency and Selectivity: A potent chemical probe should ideally have an in-cell EC₅₀ in the sub-micromolar range and exhibit high selectivity for its intended target over other proteins, especially those within the same family.

  • On-Target Validation: Confirmation of target engagement through methods like TPP is crucial. Further validation can be achieved using genetic approaches, such as comparing the phenotypic effects of the probe in wild-type versus NNMT knockout/knockdown cells.

  • Off-Target Analysis: The AP-MS data should be carefully analyzed to identify potential off-targets. Any consistently enriched proteins should be further investigated to rule out confounding effects.

Conclusion

While this compound is not yet a widely validated chemical probe, its structural characteristics present a compelling case for its investigation as a tool to study NNMT. The protocols and conceptual framework provided in this document offer a roadmap for researchers to rigorously evaluate its potential. Successful validation of this molecule would provide the scientific community with a valuable new reagent to dissect the complex roles of NNMT in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 395-420. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: their power and pitfalls.
  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Neelakantan, H., et al. (2019). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 294(4), 1326-1338. [Link]

  • Eckert, M. A., et al. (2019). Proteomics reveals NNMT as a master metabolic regulator of cancer-associated fibroblasts. Nature, 569(7758), 723-728. [Link]

  • Toma-Fukai, S., & Shimizu, T. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Journal of Biochemistry, 170(1), 21-30. [Link]

  • Ulanovskaya, O. A., et al. (2022). Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes. Journal of Medicinal Chemistry, 65(21), 14642-14654. [Link]

  • Brown, K. K., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology, 2(3), 856-863. [Link]

  • PubChem. (n.d.). 6-Chloro-N-methylnicotinamide. Retrieved from [Link]

  • Ruf, S., et al. (2018). Novel nicotinamide analog as inhibitor of nicotinamide N-methyltransferase. Bioorganic & Medicinal Chemistry Letters, 28(6), 1081-1085. [Link]

  • The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. (2021). International Journal of Molecular Sciences, 22(16), 8863. [Link]

  • Gao, Y., et al. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. European Journal of Medicinal Chemistry, 254, 115371. [Link]

  • Liu, L., et al. (2017). Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. Chemistry Central Journal, 11(1), 103. [Link]

  • Trammell, S. A., & Brenner, C. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Journal of Internal Medicine, 284(3), 238-248. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Nicotinamide Metabolism in Drug Discovery

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions, DNA repair, and signaling pathways.[1][2] Many cancer cells, with their heightened metabolic demands for rapid proliferation, exhibit a strong dependence on the NAD+ salvage pathway.[1] The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has emerged as a compelling therapeutic target in oncology.[1][2][3] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering an energy crisis and subsequent apoptotic cell death in these vulnerable cancer cells.[1]

6-Chloro-5-methylnicotinamide, a halogenated derivative of nicotinamide, represents a chemical scaffold of interest for the development of novel NAMPT inhibitors.[4] Its structural similarity to the natural substrate of NAMPT, nicotinamide, makes it a prime candidate for investigation. High-throughput screening (HTS) is an indispensable tool for identifying and characterizing such potential inhibitors from large chemical libraries.[5][6][7] This guide provides detailed protocols for both biochemical and cell-based HTS assays tailored for the discovery and initial validation of NAMPT inhibitors like this compound.

Part 1: Biochemical High-Throughput Screening for Direct NAMPT Inhibitors

A direct biochemical assay is the foundational step to identify compounds that interact with and inhibit the enzymatic activity of NAMPT. A coupled-enzyme assay that generates a fluorescent signal is a robust and scalable method for HTS.[2][8]

Principle of the Assay

This assay quantifies NAMPT activity by measuring the production of NAD+. The reaction proceeds in two steps:

  • NAMPT Reaction: Recombinant NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).

  • Coupled Enzyme Reaction: The NMN produced is then converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase). This newly synthesized NAD+ is used by a third enzyme, an alcohol dehydrogenase, to reduce a substrate, generating a fluorescent product that is directly proportional to the amount of NAD+ produced.[8]

Experimental Workflow: Biochemical HTS

cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis Compound_Plates Compound Library Plates (incl. This compound) Dispense_Compound Dispense Compounds & Controls to Assay Plate Compound_Plates->Dispense_Compound Enzyme_Mix Prepare NAMPT/NMNAT Enzyme Mix Dispense_Enzyme Add Enzyme Mix Enzyme_Mix->Dispense_Enzyme Substrate_Mix Prepare Substrate Mix (NAM, PRPP, ATP, etc.) Dispense_Substrate Add Substrate Mix (Initiate Reaction) Substrate_Mix->Dispense_Substrate Dispense_Compound->Dispense_Enzyme Incubate_1 Short Pre-incubation Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_Substrate Incubate_2 Incubate at 37°C Dispense_Substrate->Incubate_2 Add_Detection Add Detection Reagent (ADH & Fluorescent Substrate) Incubate_2->Add_Detection Incubate_3 Incubate for Signal Development Add_Detection->Incubate_3 Read_Plate Read Fluorescence (e.g., Ex/Em = 540/590 nm) Incubate_3->Read_Plate Calculate_Z Calculate Z'-factor Read_Plate->Calculate_Z Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Identify_Hits Identify Primary Hits Calculate_Inhibition->Identify_Hits

Caption: Biochemical HTS workflow for direct NAMPT inhibitors.

Detailed Protocol: Biochemical HTS Assay

Materials and Reagents:

  • Recombinant human NAMPT

  • Recombinant human NMNAT

  • Nicotinamide (NAM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP)

  • ATP

  • Alcohol Dehydrogenase (ADH)

  • Resorufin-based fluorescent substrate

  • Tricine buffer

  • MgCl₂

  • BSA

  • DTT

  • DMSO

  • 384-well, black, flat-bottom plates

  • Positive control (e.g., FK866, a known NAMPT inhibitor)[9]

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (e.g., from a 10 mM stock) and controls into the assay plates. This will result in a final assay concentration of 10 µM.

  • Enzyme Mix Preparation: Prepare a 2X enzyme mix containing recombinant NAMPT and NMNAT in assay buffer.

  • Enzyme Addition: Add 5 µL of the 2X enzyme mix to each well of the compound-plated assay plates.

  • Pre-incubation: Centrifuge the plates briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Mix Preparation: Prepare a 2X substrate mix containing NAM, PRPP, and ATP in assay buffer.

  • Reaction Initiation: Add 5 µL of the 2X substrate mix to each well to start the enzymatic reaction.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Detection Reagent Addition: Prepare and add 10 µL of the detection reagent containing ADH and the fluorescent substrate.

  • Signal Development: Incubate the plates at room temperature for 20 minutes, protected from light.

  • Fluorescence Reading: Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 540/590 nm).

Data Analysis:

  • Z'-factor: To assess the quality of the assay, the Z'-factor should be calculated using the positive (FK866) and negative (DMSO) controls. A Z' > 0.5 is considered excellent for HTS.[10]

  • Percent Inhibition: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Hit Selection: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

ParameterRecommended Concentration/Condition
Final Compound Concentration10 µM
Recombinant NAMPT5-10 nM
Recombinant NMNAT20-30 nM
NAM1-5 µM
PRPP10-20 µM
ATP100-200 µM
Incubation Time (Enzymatic)60 minutes at 37°C
Plate Format384-well
Final Assay Volume20 µL

Part 2: Cell-Based Phenotypic High-Throughput Screening

Phenotypic screens identify compounds that affect cell viability, providing a more physiologically relevant context.[11][12][13] For NAMPT inhibitors, cancer cell lines with high NAMPT expression and dependency, such as A2780 (ovarian) or HCT-116 (colon), are suitable models.[14] A common HTS method measures metabolic activity as a proxy for cell viability using a resazurin-based assay (e.g., CellTiter-Blue).[8][15]

Principle of the Assay

Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is proportional to the number of viable cells. Compounds that inhibit NAMPT will deplete NAD+, leading to decreased metabolic activity and a reduction in the fluorescent signal.

Experimental Workflow: Cell-Based HTS

cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis Cell_Culture Culture NAMPT-dependent Cancer Cells (e.g., A2780) Seed_Cells Seed Cells into Assay Plates Cell_Culture->Seed_Cells Compound_Plates Compound Library Plates Add_Compounds Add Compounds & Controls Compound_Plates->Add_Compounds Incubate_Overnight Incubate Overnight (Allow Adherence) Seed_Cells->Incubate_Overnight Incubate_Overnight->Add_Compounds Incubate_72h Incubate for 72 hours Add_Compounds->Incubate_72h Add_Resazurin Add Resazurin Reagent Incubate_72h->Add_Resazurin Incubate_Signal Incubate (1-4 hours) for Signal Development Add_Resazurin->Incubate_Signal Read_Plate Read Fluorescence Incubate_Signal->Read_Plate Calculate_Z Calculate Z'-factor Read_Plate->Calculate_Z Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Identify_Hits Identify Cytotoxic Hits Calculate_Viability->Identify_Hits

Caption: Cell-based phenotypic HTS workflow.

Detailed Protocol: Cell-Based Viability Assay

Materials and Reagents:

  • NAMPT-dependent cancer cell line (e.g., A2780)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue)

  • 384-well, clear-bottom, black-walled tissue culture plates

  • Positive control (e.g., FK866)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1000-2000 cells/well) in 40 µL of culture medium.

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Add 100 nL of test compounds and controls to the plates.

  • Treatment Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition: Add 10 µL of the resazurin-based reagent to each well.

  • Signal Development: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence on a plate reader.

Data Analysis:

  • Hit Selection: Compounds that reduce cell viability below a defined threshold (e.g., <50% viability) are considered primary hits.

ParameterRecommended Condition
Cell LineA2780 or other NAMPT-dependent line
Seeding Density1,000-2,000 cells/well
Final Compound Concentration10 µM
Treatment Duration72 hours
Plate Format384-well, TC-treated
Final Assay Volume50 µL

Part 3: Hit Confirmation and Mechanistic Validation

Primary hits from either screen require validation to confirm their activity and elucidate their mechanism of action. This is a critical step to eliminate false positives and prioritize compounds for further development.

Workflow for Hit Validation

cluster_confirm Confirmation & Potency cluster_mechanism Mechanism of Action cluster_selectivity Selectivity Primary_Hits Primary Hits from Biochemical or Cellular Screen Dose_Response Generate 10-point Dose-Response Curves (Calculate IC50/EC50) Primary_Hits->Dose_Response Orthogonal_Assay Confirm with Orthogonal Viability Assay (e.g., ATP-based) Dose_Response->Orthogonal_Assay Biochemical_IC50 Biochemical IC50 for Cellular Hits Dose_Response->Biochemical_IC50 Counter_Screen Counter-screen against NAMPT-independent cell line Dose_Response->Counter_Screen NAD_Rescue NAD+ Rescue Assay (Add Nicotinic Acid) Orthogonal_Assay->NAD_Rescue Validated_Hit Validated NAMPT Inhibitor NAD_Rescue->Validated_Hit If rescued NAD_Measurement Measure Intracellular NAD+ Levels NAD_Measurement->Validated_Hit Biochemical_IC50->NAD_Measurement Counter_Screen->Validated_Hit If selective

Caption: Hit confirmation and validation workflow.

Key Secondary Assays
  • Dose-Response Analysis: Confirmed hits should be tested in a 10-point dose-response format to determine their potency (IC₅₀ in biochemical assays, EC₅₀ in cell-based assays).[11]

  • Orthogonal Viability Assay: To rule out assay artifacts (e.g., interference with resazurin metabolism), confirm cytotoxicity using a different method, such as an ATP-based assay (e.g., CellTiter-Glo), which measures cellular ATP levels as an indicator of viability.[8]

  • NAD+ Rescue Assay: This is a crucial experiment to confirm that the observed cytotoxicity is due to NAMPT inhibition. The Preiss-Handler pathway allows cells to synthesize NAD+ from nicotinic acid (NA), bypassing NAMPT.[15]

    • Protocol: Co-treat NAMPT-sensitive cells with the hit compound and a high concentration of nicotinic acid (e.g., 10 µM).

    • Expected Result: If the compound's cytotoxicity is on-target (i.e., via NAMPT inhibition), the addition of nicotinic acid should rescue the cells from death.[3][15] The toxicity of a non-specific cytotoxic agent would not be rescued.

  • Intracellular NAD+ Measurement: Directly measure the levels of NAD+ in cells treated with the inhibitor. A potent NAMPT inhibitor should cause a significant, dose-dependent decrease in intracellular NAD+ levels.[3] This can be performed using commercially available NAD/NADH detection kits.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for conducting high-throughput screening campaigns to identify and validate novel NAMPT inhibitors, such as the promising scaffold this compound. By employing a combination of robust biochemical and cell-based primary screens, followed by a logical progression of hit confirmation and mechanistic assays, researchers can confidently identify potent and selective inhibitors of this critical cancer target. This structured approach ensures scientific rigor and provides a clear path from initial hit discovery to lead optimization.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays for NAMPT Inhibitor Antibody-Drug Conjugates.
  • Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry.
  • Matheny, C. J., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology.
  • Matheny, C. J., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Elsevier.
  • ResearchGate. (2013). Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens.
  • Zou, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology.
  • Hoppe, A., et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry.
  • Gehling, V. S., et al. (2016). HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. Drug Discovery World.
  • Hao, H., et al. (2020). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ACS Combinatorial Science.
  • Matheny, C. J., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. National Institutes of Health.
  • BenchChem. (2025). A Technical Guide to the In Vitro Evaluation of NAMPT Inhibitors.
  • An, S., & Evans, T. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Pharmacogenomics & Pharmacoproteomics.
  • Small Molecule Discovery Center. High-throughput Screening Steps.
  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening.
  • Shokri, J., et al. (2021). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. International Journal of Molecular Sciences.
  • Vulcanchem. This compound.

Sources

Application Notes and Protocols for the Quantitative Analysis of 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

6-Chloro-5-methylnicotinamide is a halogenated derivative of nicotinamide, a form of vitamin B3. Its unique chemical structure, featuring a pyridine ring with chloro, methyl, and carboxamide substitutions, makes it a compound of interest in medicinal chemistry and drug discovery.[1] Accurate and precise quantification of this compound is paramount for various stages of research and development, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and impurity analysis.

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound using various analytical techniques. The methodologies are designed to be robust and reliable, adhering to the principles of scientific integrity and aligning with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 211-212 °C[1]
Solubility Moderately soluble in polar organic solvents; limited water solubility.[1]
UV Absorption Expected in the 254-280 nm range in common solvents.[1]

Method Selection: A Rationale-Driven Approach

The choice of an analytical method for quantifying this compound should be guided by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Caption: Method selection flowchart for this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of this compound in various samples, including bulk drug substances and formulated products. The method's principle lies in the separation of the analyte from other components on a stationary phase followed by its detection based on its ultraviolet absorbance.

Protocol: Isocratic Reversed-Phase HPLC-UV

This protocol outlines a validated method for the routine analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (analytical grade)

  • This compound reference standard

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: General workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

Protocol: LC-MS/MS with Electrospray Ionization (ESI)

This protocol provides a framework for developing a quantitative LC-MS/MS method for this compound.

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

2. LC and MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: 171.0 > 154.0 (Quantifier), 171.0 > 126.0 (Qualifier) IS: To be determined based on the selected standard
Collision Energy To be optimized for the specific instrument and analyte

3. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative for the analysis of this compound, particularly for assessing volatile impurities. Due to the polar nature and low volatility of the amide group, derivatization is typically required to convert the analyte into a more volatile and thermally stable form.

Protocol: GC-MS with Silylation Derivatization

1. Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-95% dimethylpolysiloxane)

  • Helium (carrier gas)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • This compound reference standard

2. Derivatization Procedure:

  • To 1 mg of the sample or standard in a vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Flow 1.2 mL/min (Helium)
Ion Source Temperature 230 °C
Scan Range m/z 50-500

UV-Visible Spectrophotometry

For rapid, high-throughput analysis of pure this compound, UV-Vis spectrophotometry offers a simple and cost-effective solution. This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Protocol: Direct UV-Vis Quantification

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Methanol (spectroscopic grade)

  • This compound reference standard

2. Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions of known concentrations in methanol.

  • Measure Absorbance: Measure the absorbance of the standard solutions and the sample solution at the λmax against a methanol blank.

  • Construct Calibration Curve: Plot absorbance versus concentration for the standards and determine the concentration of the sample from the curve.

Method Validation

All analytical methods intended for quantitative analysis must be validated to ensure their reliability. The validation should be performed in accordance with ICH guidelines.[2][3][4][5]

Summary of Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference at the retention time of the analyte.
Linearity The ability to obtain results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Q14 Analytical Procedure Development. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

Sources

Application Notes and Protocols for 6-Chloro-5-methylnicotinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Substituted Nicotinamide Scaffold

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Chemical modification of this scaffold has yielded a plethora of biologically active molecules. 6-Chloro-5-methylnicotinamide is a halogenated derivative that presents medicinal chemists with a versatile building block for library synthesis and a valuable probe for exploring the structure-activity relationships (SAR) of various enzymatic targets. The presence of a chlorine atom at the 6-position and a methyl group at the 5-position creates a unique electronic and steric profile, influencing its binding affinity and metabolic stability. These substitutions can be strategically exploited to enhance potency, selectivity, and pharmacokinetic properties of lead compounds.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its utility as a potential modulator of Nicotinamide N-methyltransferase (NNMT) and voltage-gated sodium channels (NaV).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in medicinal chemistry research.

PropertyValueSource
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide[1]
CAS Number 65169-44-0[1]
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.59 g/mol [1][2]
Melting Point 211-212 °C[1][2]
Appearance White to off-white crystalline solid[1]
Solubility Moderately soluble in polar organic solvents; limited water solubility.[1]

Structural Representation:

The key structural features of this compound are a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and a carboxamide group at the 3-position.[1]

G start Start: 6-Chloro-5-methylnicotinic acid step1 Dissolve in suitable solvent (e.g., Dichloromethane) start->step1 step2 Add Thionyl Chloride dropwise at 0°C step1->step2 step3 Stir at room temperature step2->step3 step4 Remove solvent and excess Thionyl Chloride under reduced pressure step3->step4 step5 Dissolve crude acid chloride in solvent step4->step5 step6 Add aqueous Ammonia dropwise with vigorous stirring step5->step6 step7 Collect precipitate by filtration step6->step7 step8 Wash with cold water step7->step8 step9 Purify by recrystallization step8->step9 end End: this compound step9->end

Caption: Synthetic workflow for this compound.

Materials:

  • 6-Chloro-5-methylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Aqueous ammonia (NH₄OH)

  • Deionized water

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Chloro-5-methylnicotinic acid in anhydrous dichloromethane.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 6-chloro-5-methylnicotinoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in a suitable solvent like dichloromethane or tetrahydrofuran (THF) and cool it in an ice bath.

    • With vigorous stirring, add concentrated aqueous ammonia dropwise. A precipitate will form.

    • Continue stirring for an additional 30-60 minutes at 0°C.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid. [1] * Dry the purified product under vacuum.

Protocol 2: Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the methyl protons (typically in the δ 2-3 ppm region), and the amide protons (which may be broad and appear in the δ 5-7 ppm range). [1] * ¹³C NMR: Look for distinct signals for the carbonyl carbon (around δ 165-175 ppm), the aromatic carbons, and the methyl carbon. [1]* Infrared (IR) Spectroscopy:

    • Identify characteristic absorption bands for N-H stretching of the amide group (around 3300-3500 cm⁻¹) and the amide C=O stretching (approximately 1650-1700 cm⁻¹). [1]* Mass Spectrometry (MS):

    • Determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (170.59 g/mol ). [1]* Melting Point Analysis:

    • Measure the melting point of the purified product and compare it to the literature value (211-212 °C) as an indicator of purity. [1][2]

Applications in Medicinal Chemistry: Protocols for Biological Evaluation

Application 1: Screening as a Nicotinamide N-methyltransferase (NNMT) Inhibitor

Scientific Rationale:

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds. [3]Overexpression of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive therapeutic target. [3]this compound, as a nicotinamide analog, is a prime candidate for investigation as an NNMT inhibitor.

Workflow for NNMT Inhibition Assay:

G start Start: Prepare Reagents step1 Prepare serial dilutions of This compound start->step1 step2 Prepare NNMT Reaction Mix: NNMT Enzyme, SAM, Assay Buffer step1->step2 step3 Add test compound or control to microplate wells step2->step3 step4 Add NNMT Reaction Mix to wells step3->step4 step5 Add Nicotinamide to initiate reaction (except background control) step4->step5 step6 Incubate at 37°C step5->step6 step7 Stop reaction (e.g., with isopropanol) step6->step7 step8 Add detection reagents (SAH hydrolase, Thiol probe) step7->step8 step9 Measure fluorescence (Ex/Em = 392/482 nm) step8->step9 end End: Determine IC50 value step9->end

Caption: Workflow for a fluorometric NNMT inhibitor screening assay.

Protocol 3: Fluorometric NNMT Inhibitor Screening Assay

This protocol is adapted from commercially available NNMT inhibitor screening kits. [1][3][4] Materials:

  • Recombinant human NNMT enzyme

  • S-Adenosylmethionine (SAM)

  • Nicotinamide

  • S-Adenosylhomocysteine (SAH) hydrolase

  • Thiol-detecting probe

  • NNMT assay buffer

  • This compound (test compound)

  • Known NNMT inhibitor (positive control, e.g., 1-Methylnicotinamide)

  • Solvent for test compound (e.g., DMSO)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing working solutions.

    • Prepare a series of dilutions of this compound in the assay buffer. Also, prepare solutions for the positive control and a vehicle control (solvent only).

  • Assay Setup:

    • In a 96-well microplate, add the test compound dilutions, positive control, and vehicle control to their respective wells.

    • Prepare a "Background Control" well containing only the reaction mix without the nicotinamide substrate. [1] * Prepare an "Enzyme Control" well with all components except the test inhibitor.

  • Enzymatic Reaction:

    • Prepare a master mix of the NNMT reaction components (NNMT enzyme, SAM in assay buffer).

    • Add the NNMT reaction mix to all wells.

    • To initiate the enzymatic reaction, add the nicotinamide substrate to all wells except the background control.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). [1]

  • Signal Detection:

    • Stop the NNMT reaction, for example, by adding pre-chilled isopropanol. [1] * Add the detection reagents, which typically include SAH hydrolase (to convert SAH to homocysteine) and a thiol-detecting probe that fluoresces upon reacting with the free thiol group of homocysteine.

    • Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow the detection reaction to proceed. [1] * Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm). [1]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application 2: Evaluation as a Voltage-Gated Sodium Channel (NaV) Modulator

Scientific Rationale:

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.8 subtype is preferentially expressed in sensory neurons and is a genetically validated target for the treatment of pain. [5]Nicotinamide derivatives have been identified as potent and selective inhibitors of NaV1.8. [5][6][7]The structural features of this compound make it a candidate for investigation as a NaV1.8 modulator.

Protocol 4: Electrophysiological Evaluation of NaV1.8 Inhibition

This protocol outlines a general approach for assessing the inhibitory activity of this compound on NaV1.8 channels expressed in a heterologous system using whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line stably expressing human NaV1.8 channels (e.g., HEK293 cells)

  • Cell culture reagents

  • External and internal solutions for patch-clamp recording

  • This compound

  • Known NaV1.8 blocker (e.g., A-803467 or Tetracaine) as a positive control

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation:

    • Culture the NaV1.8-expressing cells according to standard protocols.

    • On the day of the experiment, prepare a single-cell suspension for electrophysiological recording.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on an isolated cell.

    • Record NaV1.8 currents in response to a voltage-step protocol (e.g., a depolarizing step to 0 mV from a holding potential of -100 mV).

    • Obtain a stable baseline recording of the NaV1.8 current in the external solution.

  • Compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the external solution.

    • Apply the test compound at various concentrations to the patched cell using a perfusion system.

    • Record the NaV1.8 current in the presence of the compound until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Construct a concentration-response curve by plotting the percentage of inhibition against the compound concentration and fit the data with the Hill equation to determine the IC₅₀ value.

Conclusion

This compound represents a valuable chemical entity for medicinal chemistry research. Its straightforward synthesis and the presence of versatile functional groups make it an ideal starting point for the generation of compound libraries. The protocols provided herein offer a solid foundation for the synthesis, characterization, and biological evaluation of this compound and its derivatives, particularly in the promising therapeutic areas of NNMT inhibition and NaV channel modulation. As with any research endeavor, careful execution of these protocols and thorough data analysis will be paramount to unlocking the full potential of this compound in drug discovery.

References

  • Some 6-substituted nicotinamides: synthesis and antineoplastic activities. - CNGBdb. Available from: [Link]

  • Substituted nicotinamide compounds and their use in medicaments - Google Patents.
  • Jarvis, M. F., et al. (2010). Subtype-selective Na(v)1.8 sodium channel blockers: identification of potent, orally active nicotinamide derivatives. Bioorganic & medicinal chemistry letters, 20(22), 6812–6815. Available from: [Link]

  • Abdel-Aziz, A. A., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Archiv der Pharmazie, 339(7), 356–362. Available from: [Link]

  • Walter, P., & Kaplan, N. O. (1963). SUBSTITUTED NICOTINAMIDE ANALOGUES OF NICOTINAMIDE ADENINE DINUCLEOTIDE. The Journal of biological chemistry, 238, 2823–2830. Available from: [Link]

  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

  • Trammell, S. A., & Brenner, C. (2013). The chemistry of the vitamin B3 metabolome. Vitamins and hormones, 92, 97–123. Available from: [Link]

  • Ragsdale, D. S., & Avenali, S. (2022). State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. The Journal of pharmacology and experimental therapeutics, 380(2), 127–135. Available from: [Link]

  • van Haren, M. J., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(37), 5339–5349. Available from: [Link]

  • Jo, S., & Bean, B. P. (2014). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. Molecular pharmacology, 86(3), 329–337. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain. European journal of medicinal chemistry, 254, 115371. Available from: [Link]

  • ResearchGate. (2010). Subtype-selective Nav1.8 sodium channel blockers: Identification of potent, orally active nicotinamide derivatives. Available from: [Link]

  • Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British journal of pharmacology, 152(2), 230–239. Available from: [Link]

Sources

Application Notes & Protocols: A Guide to Target Identification Studies Using 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The deconvolution of small molecule targets is a critical step in drug discovery and chemical biology, transforming a compound with an interesting phenotype into a tool for understanding biological pathways and a lead for therapeutic development. 6-Chloro-5-methylnicotinamide is a nicotinamide derivative whose biological targets are not extensively characterized. Its structural similarity to nicotinamide, a key precursor in nicotinamide adenine dinucleotide (NAD+) biosynthesis, suggests a potential role in modulating enzymes within this critical metabolic pathway, such as Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3] This guide provides an in-depth framework and detailed protocols for the systematic identification and validation of the protein targets of this compound, leveraging state-of-the-art chemical proteomics and biophysical methods.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying small molecules that elicit a desired biological response without prior knowledge of their mechanism of action.[1][4] The subsequent challenge, known as target deconvolution or target identification, is to pinpoint the specific molecular interactions responsible for the compound's activity.[4] This process is essential for mechanism-of-action studies, lead optimization, and predicting potential off-target effects.

This compound (PubChem CID: 124083) is a halogenated nicotinamide derivative.[5] While its physical and chemical properties are documented, its biological interactome remains largely unexplored.[5][6] This document outlines a comprehensive, multi-pronged strategy to elucidate its targets, centered on two orthogonal and complementary approaches:

  • Affinity-Based Chemical Proteomics: An approach that utilizes a modified version of the small molecule to physically isolate its binding partners from the complex cellular proteome.[7][8][9]

  • Cellular Thermal Shift Assay (CETSA): A label-free biophysical method that confirms direct target engagement within the native cellular environment by measuring changes in protein thermal stability upon ligand binding.[10][11][12][13]

By integrating these powerful techniques, researchers can confidently identify and validate the protein targets of novel compounds like this compound.

Physicochemical Properties of this compound

A foundational understanding of the parent compound is critical before designing experiments.

PropertyValueSource
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide[5]
Molecular Formula C₇H₇ClN₂O[5][6]
Molecular Weight 170.59 g/mol [5]
Physical State Crystalline solid[5]
Melting Point 211-212°C[5][6]
Solubility Moderately soluble in polar organic solvents[5]

Section 1: Probe Development for Affinity-Based Target ID

The Rationale: Affinity-based methods require that the small molecule "bait" be immobilized to capture its protein "prey".[4][8] This necessitates the synthesis of a chemical probe, a modified version of this compound that incorporates two key features: an affinity handle (e.g., biotin) for capture and a photoreactive group (e.g., a diazirine) for covalently locking the probe to its target upon UV irradiation.[7][14] This covalent linkage is crucial for distinguishing true interactors from weak, non-specific binders during stringent wash steps.

Conceptual Probe Design

The design of the probe must preserve the parent molecule's core structure to maintain its binding affinity for the target protein. Structure-activity relationship (SAR) studies, if available, would ideally guide the attachment point of the linker. In their absence, the amide nitrogen of the carboxamide group presents a chemically tractable position for modification that is often distal to the primary pharmacophore of nicotinamide-like molecules.

G cluster_0 Parent Compound cluster_1 Chemical Probe Components cluster_2 Fully Assembled Probe parent This compound (The Bait) linker Flexible Linker (e.g., PEG) parent->linker Attach at non-essential site photo Photoreactive Group (e.g., Diazirine) handle Affinity Handle (Biotin) probe Biotin-PEG-Diazirine-Linker-Compound (The Tool) handle->probe Assemble

Caption: Conceptual assembly of a photoaffinity probe from the parent compound.

Section 2: Protocol for Photoaffinity-Based Target Identification

This protocol outlines a complete workflow, from lysate preparation to mass spectrometry analysis, for identifying proteins that interact with the this compound probe.[7][14][15]

Workflow Overview

Caption: Workflow for photoaffinity labeling and target identification.

Detailed Step-by-Step Protocol

Materials:

  • Cultured cells (e.g., a cell line where a phenotypic effect was observed)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound Photoaffinity Probe (Probe)

  • This compound (Parent Compound) for competition

  • Streptavidin-coated magnetic beads

  • UV Crosslinker (365 nm)

  • SDS-PAGE equipment and reagents

  • Mass spectrometry-grade trypsin

Procedure:

  • Cell Lysis:

    • Harvest ~10-20 million cells per condition (Probe vs. Probe + Competitor).

    • Wash cells with ice-cold PBS.

    • Lyse cells in 1 mL of ice-cold Lysis Buffer.

    • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Probe Incubation & Competition:

    • Aliquot 1-2 mg of protein lysate for each condition.

    • Competition Control: Add a 100-fold molar excess of the Parent Compound and incubate for 1 hour at 4°C.

    • Experimental Sample: Add an equivalent volume of vehicle (e.g., DMSO).

    • Add the Photoaffinity Probe to both samples to a final concentration of 1-10 µM. Incubate for 1 hour at 4°C in the dark.

  • UV Crosslinking:

    • Transfer samples to a 6-well plate on ice.

    • Irradiate with 365 nm UV light for 15-30 minutes. The covalent bond is now formed between the probe and its target.[16]

  • Affinity Capture:

    • Add pre-washed streptavidin magnetic beads to each lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated probe-protein complexes.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background.

      • 2x washes with Lysis Buffer + 0.5% SDS

      • 2x washes with 8 M Urea

      • 2x washes with PBS

  • Elution and Sample Preparation:

    • Elute captured proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.

    • Separate the eluted proteins on a 4-12% Bis-Tris gel.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

    • Excise the entire lane for each condition.

  • Proteomic Analysis:

    • Perform in-gel tryptic digestion of the excised gel bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins and perform label-free quantification (LFQ) to compare protein abundance between the probe-only sample and the competition control.

Data Interpretation: A true target protein should be significantly enriched in the probe-only sample and its signal should be greatly diminished or absent in the competition control sample.

Criteria for Hit IdentificationDescription
Fold Enrichment LFQ intensity in Probe sample should be >3-fold higher than in the Competition sample.
Statistical Significance A p-value < 0.05 (e.g., from a t-test) comparing replicate measurements.
Biological Plausibility The identified protein's function should align with any observed cellular phenotype.

Section 3: Protocol for Target Engagement by Cellular Thermal Shift Assay (CETSA)

The Rationale: CETSA is a powerful, label-free method to confirm that the unmodified parent compound directly binds to its putative target inside the cell.[12][13] The principle is that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (Tm).[10][11] This allows for validation of hits from the affinity pulldown and can be performed in intact cells or cell lysates.[10]

CETSA Principle

G cluster_0 No Drug cluster_1 With this compound A Target Protein (Native) B Heat Challenge (e.g., 55°C) A->B C Protein Denatures & Aggregates B->C F Protein Remains Soluble D Target Protein + Drug (Stabilized Complex) E Heat Challenge (e.g., 55°C) D->E E->F Result More soluble protein detected in drug-treated sample F->Result Leads to

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Protocol (Lysate-Based)

Materials:

  • Cultured cells

  • PBS with protease inhibitors

  • This compound (Parent Compound)

  • PCR tubes and a thermal cycler

  • Ultracentrifuge

  • Western Blot equipment and reagents (or mass spectrometer)

  • Antibody against the candidate target protein (e.g., anti-NAMPT)

Procedure:

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS containing protease inhibitors.

    • Resuspend the cell pellet in PBS and lyse by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Compound Treatment:

    • Divide the lysate into two main groups: Vehicle control (DMSO) and this compound treatment.

    • Incubate lysates with the compound (e.g., 50 µM final concentration) or vehicle for 30 minutes at room temperature.

  • Heat Challenge:

    • Aliquot the treated lysates into separate PCR tubes for each temperature point.

    • Create a temperature gradient using a thermal cycler (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C).

    • Heat the samples at the designated temperatures for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]

  • Separation of Soluble Fraction:

    • Transfer the heated samples to ultracentrifuge tubes.

    • Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction.

      • Western Blot: Separate samples by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein (e.g., NAMPT).

      • Mass Spectrometry (TPP): For a proteome-wide analysis, samples can be digested and analyzed by MS to generate melt curves for thousands of proteins simultaneously.[17][18]

Data Presentation and Interpretation: The results are plotted as the percentage of soluble protein remaining at each temperature. A positive result is a rightward shift in the melting curve for the drug-treated sample, indicating thermal stabilization.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Drug)
40100100
4598100
508595
5552 (Tm)80
602055 (Tm)
65525
7028
This is example data demonstrating a Tm shift from ~55°C to ~60°C.

Section 4: Hypothesized Pathway and Downstream Validation

Based on its structure, a primary hypothesis is that this compound targets an enzyme in the NAD+ salvage pathway.

G cluster_pathway NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT + PRPP NMN NMN NAMPT->NMN NMNAT NMNATs NMN->NMNAT + ATP NAD NAD+ NMNAT->NAD Downstream Cellular Processes (Redox, Signaling, DNA Repair) NAD->Downstream Compound 6-Chloro-5- methylnicotinamide Compound->NAMPT Hypothesized Inhibition

Caption: Hypothesized targeting of the NAD+ salvage pathway by this compound.

Following successful target identification (e.g., NAMPT) and engagement validation (CETSA), further experiments are required:

  • In Vitro Enzymatic Assays: Test the compound's effect on the activity of recombinant NAMPT protein to determine its IC50 value.

  • Cellular NAD+ Measurement: Treat cells with the compound and measure intracellular NAD+ levels to confirm that target engagement leads to the expected downstream metabolic consequence.

  • Genetic Validation: Use shRNA or CRISPR/Cas9 to knock down NAMPT expression. The resulting cellular phenotype should mimic the effects of treatment with this compound.[1]

Conclusion

This guide provides a robust, multi-faceted strategy for the target deconvolution of this compound. By combining the broad, discovery-oriented power of photoaffinity-based chemical proteomics with the precise, validation-focused insights of the Cellular Thermal Shift Assay, researchers can move from a compound of interest to a well-validated biological target. This integrated workflow ensures a high degree of confidence in the identified targets, paving the way for deeper mechanistic studies and future drug development efforts.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Beauchamp, E. M., et al. (2014). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology. [Link]

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. [Link]

  • Parker, C. G., & Pratt, M. R. (2020). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Chemical Biology. [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology. [Link]

  • Ziegler, S., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • Almqvist, H., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Yoshida, M., & Yashiroda, Y. (2017). Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]

  • Piacente, F., et al. (2022). Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Heske, C. M., et al. (2017). Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD + biosynthesis pathway and NAMPT mutation. Biochemical and Biophysical Research Communications. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Piacente, F., et al. (2020). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery. Molecules. [Link]

  • Abstract 2127: Identification of a novel NAMPT inhibition resistance mechanism utilizing the de novo NAD+ biosynthesis pathway. (2016). Cancer Research. [Link]

  • ChemSynthesis. (2025). This compound. ChemSynthesis. [Link]

  • Reichart, T. M., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. PNAS. [Link]

Sources

Application Notes and Protocols for 6-Chloro-5-methylnicotinamide in Biological Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 6-Chloro-5-methylnicotinamide

This compound is a halogenated derivative of nicotinamide, a key precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs).[2] The structural similarity of this compound to nicotinamide suggests its potential to modulate the activity of enzymes involved in NAD+ metabolism. Of particular interest is its potential as an inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the N-methylation of nicotinamide.[3] Dysregulation of NNMT has been implicated in various diseases, making it a compelling target for therapeutic intervention.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and application of this compound for biological experiments. The protocols outlined herein are designed to ensure scientific integrity, providing a framework for reproducible and reliable results.

Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueSource
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
Physical State Crystalline solid[1]
Melting Point 211-212°C[1][4]
Solubility Moderately soluble in polar organic solvents; limited water solubility.[1]
Solubility and Stock Solution Preparation

Due to its limited aqueous solubility, this compound requires the use of organic solvents for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a recommended solvent. For a closely related compound, 6-Methylnicotinamide, a solubility of 55 mg/mL (403.97 mM) in DMSO has been reported, suggesting that this compound is also likely to have good solubility in this solvent.[5]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 1.706 mg of this compound powder into the tared tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to facilitate dissolution.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Protect from light.

In Vitro Experimental Protocols

The following protocols are designed to assess the biological activity of this compound in a cellular context.

Workflow for In Vitro Evaluation

in_vitro_workflow cluster_formulation Formulation cluster_assays Biological Assays cluster_analysis Data Analysis stock_prep Prepare 10 mM Stock in DMSO cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) stock_prep->cytotoxicity Dilute in media nnmt_inhibition NNMT Inhibition Assay stock_prep->nnmt_inhibition Prepare working conc. nad_levels Cellular NAD+/NADH Measurement stock_prep->nad_levels Treat cells ic50_calc Calculate IC50 for Cytotoxicity cytotoxicity->ic50_calc inhibition_kinetics Determine NNMT Inhibition Kinetics nnmt_inhibition->inhibition_kinetics nad_ratio Analyze NAD+/NADH Ratio nad_levels->nad_ratio in_vivo_workflow cluster_formulation Formulation cluster_study Animal Study cluster_analysis Endpoint Analysis in_vivo_prep Prepare Formulation for Administration dosing Administer Compound (e.g., oral gavage) in_vivo_prep->dosing monitoring Monitor Animal Health and Tumor Growth dosing->monitoring pk_pd Pharmacokinetic/Pharmacodynamic Analysis dosing->pk_pd efficacy Evaluate Therapeutic Efficacy monitoring->efficacy tissue_analysis Analyze Target Engagement in Tissues pk_pd->tissue_analysis

Caption: Workflow for the in vivo evaluation of this compound.

Protocol 5: Formulation for In Vivo Administration

Given its limited water solubility, this compound will likely require a formulation vehicle for in vivo administration. A common vehicle for oral gavage is a suspension in a solution containing a small amount of DMSO, a surfactant like Tween 80, and a viscosity-enhancing agent like carboxymethylcellulose (CMC) in saline or water. For a related compound, 6-Methylnicotinamide, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested. [5]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

    • Sterile tubes and syringes

  • Procedure (Example Formulation):

    • Weigh the required amount of this compound.

    • Dissolve the compound in DMSO (10% of the final volume).

    • Add PEG300 (40% of the final volume) and mix thoroughly.

    • Add Tween 80 (5% of the final volume) and mix.

    • Bring the final volume with sterile saline (45% of the final volume) and mix until a homogenous suspension is formed.

    • The final formulation should be prepared fresh before each administration.

Protocol 6: In Vivo Efficacy Study in a Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line with high NNMT expression

    • Matrigel (optional)

    • Calipers for tumor measurement

    • Animal balance

    • Formulated this compound

  • Procedure:

    • Implant cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the formulated this compound to the treatment group via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

    • Monitor the body weight and general health of the mice regularly.

    • Measure the tumor volume with calipers every 2-3 days.

    • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic markers, histological analysis).

Safety and Handling

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions. A safety data sheet for a similar compound, 5-bromo-6-chloro-N-methylnicotinamide, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [7]* Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Mechanism of Action: The NNMT Connection

The primary hypothesized mechanism of action for this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT).

nnmt_pathway cluster_pathway NNMT Catalytic Cycle cluster_inhibition Inhibition NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA Methylation SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Inhibitor This compound Inhibitor->NNMT Inhibits

Caption: Hypothesized mechanism of action of this compound via inhibition of NNMT.

By inhibiting NNMT, this compound is expected to increase the intracellular concentration of nicotinamide, which can then be salvaged for NAD+ synthesis. This modulation of NAD+ metabolism may have downstream effects on various cellular processes, making this compound a valuable tool for studying the role of NNMT in health and disease.

References

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Ker
  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
  • Methyl 6-chloro-5-nitronicotinate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 6-Chloro-N-methylnicotinamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evalu
  • SAFETY DATA SHEET - 5-bromo-6-chloro-N-methylnicotinamide. (2026). CymitQuimica.
  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. (2020). Molecules, 25(19), 4434.
  • Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2018). Methods in Molecular Biology, 1745, 233–247.
  • N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (Fluorometric). (2021). Abcam.
  • Nicotinamide riboside analogs and pharmaceutical compositions and uses thereof. (2015).
  • NAD+/NADH Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved January 17, 2026, from [Link]

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. (2006). Archiv der Pharmazie, 339(7), 353-359.
  • Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. (2025). Toxics, 13(7), 543.
  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. (n.d.). Assay Genie. Retrieved January 17, 2026, from [Link]

  • Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. (2023). Asian Journal of Chemistry, 35(5), 1231-1238.
  • SAFETY DATA SHEET - Nicotinamide. (2024). Sigma-Aldrich.
  • NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • NNMT Fluorogenic Assay Kit. (n.d.). BPS Bioscience. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet - N-Methylnicotinamide. (2025). Cayman Chemical.
  • Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and. (2023). Preprints.org.
  • Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. (2025).
  • Time and dose-dependent cytotoxicity of selected nicotinamide derivatives on SH-SY5Y and HEK293 cells after 1-, 4-. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet - N-Methylnicotinamide. (2025). MedchemExpress.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming 6-Chloro-5-methylnicotinamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-methylnicotinamide is a halogenated nicotinamide derivative used in various fields of chemical and pharmaceutical research.[1] A common experimental hurdle encountered by researchers is its limited aqueous solubility, a critical factor for ensuring accurate and reproducible results in biological assays.[1] This guide provides a comprehensive, question-and-answer-based resource for drug development professionals and scientists to diagnose, troubleshoot, and overcome these solubility challenges. We will explore the physicochemical properties of the compound and detail practical, step-by-step strategies for achieving successful solubilization.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

Q1: What are the basic properties of this compound?

This compound is a white to off-white crystalline solid with a molecular weight of 170.59 g/mol .[1] Its structure consists of a pyridine ring substituted with a chlorine atom, a methyl group, and a carboxamide group.[1] These features contribute to its moderate solubility in polar organic solvents and its characteristically limited solubility in water.[1]

PropertyValueSource
IUPAC Name 6-chloro-5-methylpyridine-3-carboxamide[1]
CAS Number 65169-44-0[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
Physical State Crystalline Solid[1]
Melting Point 211-212°C[1][2]
Aqueous Solubility Limited[1]
Organic Solvent Solubility Moderately soluble in polar organic solvents[1]
Q2: Why is my this compound crashing out of solution when I dilute my DMSO stock into aqueous buffer?

This common phenomenon, known as precipitation or "crashing out," occurs when a compound is transferred from a high-solubility organic solvent (like DMSO) into a low-solubility aqueous medium (like PBS or cell culture media).[3] The final concentration of the organic co-solvent is often too low to maintain the compound in solution.[3] For many in vitro assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cellular toxicity or artifacts.[3][4][5]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to resolving common solubility issues. Follow the decision-making process to identify the best strategy for your specific experimental needs.

G start Start: Compound Not Dissolving in Aqueous Buffer stock_prep Is a concentrated stock solution needed? start->stock_prep direct_diss Attempt direct dissolution in aqueous buffer with heating/sonication. stock_prep->direct_diss No organic_stock Prepare a high-concentration stock in 100% DMSO or Ethanol. stock_prep->organic_stock Yes dilution_issue Does compound precipitate upon dilution into aqueous buffer? organic_stock->dilution_issue success Success: Compound is soluble. dilution_issue->success No strategy Select Solubilization Strategy dilution_issue->strategy Yes ph_mod Strategy 1: pH Adjustment (for ionizable compounds) strategy->ph_mod cosolvent Strategy 2: Co-Solvent System (requires solvent tolerance) strategy->cosolvent complexation Strategy 3: Complexation (e.g., with Cyclodextrins) strategy->complexation ph_check Determine pKa. Adjust buffer pH to favor ionized, more soluble form. ph_mod->ph_check cosolvent_check Optimize co-solvent percentage (e.g., 1:10 DMF:PBS). Keep final organic solvent % low (<1%). cosolvent->cosolvent_check cyclo_check Prepare drug-cyclodextrin inclusion complex. Ideal for in vivo or sensitive in vitro assays. complexation->cyclo_check ph_check->success cosolvent_check->success cyclo_check->success

Caption: Troubleshooting flowchart for solubility issues.

In-Depth Solubilization Strategies & Protocols

Strategy 1: pH Adjustment

Causality: Many compounds contain ionizable functional groups. By adjusting the pH of the solvent, you can shift the equilibrium towards the ionized (protonated or deprotonated) form of the molecule, which is typically much more soluble in aqueous media than the neutral form.[6][][8] For a compound with a basic nitrogen in the pyridine ring, lowering the pH will protonate it, increasing solubility. Conversely, the amide group could be deprotonated at a very high pH.

Protocol for Solubility Enhancement via pH Adjustment:

  • Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0).

  • Dispersion: Weigh a small amount of this compound and add it to a fixed volume of each buffer to create a slurry.

  • Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to allow the solution to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter.[3]

  • Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV, against a prepared standard curve.[3]

  • Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for dissolution.

Strategy 2: Utilizing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9] This reduction in polarity lowers the energy required to create a cavity for the non-polar solute, thereby increasing the solubility of hydrophobic compounds.[]

Common Co-solvents and Considerations:

Co-SolventTypical UseProsCons
DMSO Stock solutions, in vitro assaysHigh solubilizing power for many compounds.Can be toxic to cells at concentrations >0.5%.[4][5] May interfere with some assays.
Ethanol Stock solutions, formulationsBiologically compatible, less toxic than DMSO.Lower solubilizing power for highly non-polar compounds. Can affect cell metabolism.[10]
PEG 400 Formulations, in vivo studiesLow toxicity, good for oral and parenteral use.[]Can be viscous. May not be suitable for all in vitro assays.
Propylene Glycol Formulations, in vitro studiesGood safety profile, often used with other co-solvents.[]Moderate solubilizing power.

Protocol for Preparing a 1 mg/mL Solution using a Co-solvent System:

  • Stock Preparation: First, dissolve the compound in a minimal amount of a strong organic solvent like Dimethylformamide (DMF) or DMSO. For example, prepare a 20 mg/mL stock solution.[11]

  • Pre-Dilution: Take an aliquot of the organic stock solution.

  • Final Dilution: Perform the final dilution into your aqueous buffer of choice (e.g., PBS). To achieve a 1 mg/mL final concentration from a 20 mg/mL stock, you would perform a 1:20 dilution. A common starting point is a 1:10 dilution of the organic stock into the aqueous buffer.[11]

  • Mixing: Add the stock solution to the buffer slowly while vortexing or stirring to prevent localized high concentrations that can cause immediate precipitation.

  • Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is hazy, the compound has exceeded its solubility limit in that specific co-solvent mixture.

Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12] Poorly soluble molecules can be encapsulated within this non-polar cavity, forming an "inclusion complex."[13][14] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest molecule without altering the bulk properties of the solution.[13] This is a highly effective method for reducing side effects and preparing formulations for in vivo use.[13]

Caption: Mechanism of cyclodextrin inclusion complexation.

Protocol for Preparing a Cyclodextrin Inclusion Complex:

  • Cyclodextrin Selection: Choose an appropriate cyclodextrin. Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[14]

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).

  • Preparation (Kneading Method): a. Dissolve the chosen amount of cyclodextrin in a minimal amount of water to form a paste. b. Separately, dissolve the this compound in a small amount of a suitable organic solvent like ethanol. c. Add the drug solution to the cyclodextrin paste and knead thoroughly in a mortar for 30-60 minutes. d. Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until the organic solvent has evaporated. e. The resulting powder is the drug-cyclodextrin complex, which can then be dissolved in your aqueous buffer.

  • Solubility Testing: Test the solubility of the prepared complex in your desired aqueous medium and compare it to the solubility of the uncomplexed drug.

Conclusion

Overcoming the solubility limitations of this compound is achievable through systematic and informed methodological choices. By understanding the compound's fundamental properties and applying strategies such as pH adjustment, co-solvent systems, or cyclodextrin complexation, researchers can prepare reliable and effective solutions for their experiments. Always begin with small-scale pilot experiments to determine the optimal conditions before preparing larger batches for critical assays.

References

  • Gould, S., & Scott, K. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Available at: [Link]

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Available at: [Link]

  • Journal of Chemical and Engineering Data. (n.d.). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Available at: [Link]

  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation. Available at: [Link]

  • SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Available at: [Link]

  • ChemSynthesis. (2025). This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Sciencemadness Wiki. (2020). Nicotinamide. Available at: [Link]

  • (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Semantic Scholar. Available at: [Link]

  • IJPPR. (2021). A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs. Available at: [Link]

  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Available at: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available at: [Link]

  • National Institutes of Health. (n.d.). Nicotinamide. PubChem. Available at: [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Available at: [Link]

  • NeuroQuantology. (n.d.). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. Available at: [Link]

  • National Institutes of Health. (n.d.). 6-Chloro-N-methylnicotinamide. PubChem. Available at: [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • (n.d.). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. Available at: [Link]

  • Springer. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • National Institutes of Health. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. Available at: [Link]

  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas. Available at: [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Available at: [Link]

  • National Institutes of Health. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem. Available at: [Link]

  • GIT VERLAG. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

Sources

Optimizing synthesis and purification of 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-5-methylnicotinamide

Welcome to the technical support center for the synthesis and purification of this compound (IUPAC Name: 6-chloro-5-methylpyridine-3-carboxamide).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis and purification of this compound. Our focus is on explaining the causality behind experimental choices to empower you to optimize your results.

Section 1: Synthesis Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly via the common route of amidation from 6-Chloro-5-methylnicotinic acid.

Question: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common but solvable issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or reaction monitoring.

  • Pillar 1: Reagent Integrity & Stoichiometry

    • Causality: The primary synthetic route involves the direct amidation of 6-Chloro-5-methylnicotinic acid with ammonium hydroxide.[1] The concentration of aqueous ammonium hydroxide (typically 28% NH₄OH) is critical.[1] Over time, ammonia can degas from the solution, reducing its effective molarity. Using a less concentrated solution will result in incomplete conversion. The starting carboxylic acid should also be verified for purity, as non-acidic impurities will not react.

    • Troubleshooting Steps:

      • Verify Reagents: Use a fresh, unopened bottle of ammonium hydroxide or titrate an older bottle to confirm its concentration. Ensure the 6-Chloro-5-methylnicotinic acid is dry and of high purity (>98%).

      • Check Stoichiometry: While the reaction is often run with an excess of ammonium hydroxide, ensure a sufficient molar excess is used to drive the acid-base reaction and subsequent amidation forward.

  • Pillar 2: Reaction Conditions

    • Causality: The amidation reaction is typically conducted at room temperature for approximately 16 hours.[1] While seemingly straightforward, temperature and time are crucial. At lower temperatures, the reaction rate will be significantly slower. Insufficient reaction time will lead to incomplete conversion. The limited solubility of the starting carboxylic acid in aqueous ammonia can also be a rate-limiting factor.

    • Troubleshooting Steps:

      • Time & Temperature: Ensure the reaction runs for the full recommended duration (at least 16 hours). If conversion is still low, consider extending the time to 24 hours.

      • Solubility: If the starting material does not fully dissolve, a biphasic system is created, slowing the reaction. While this specific amidation is often run as a slurry, gentle warming (35-40°C) can sometimes improve solubility and reaction rate without causing significant side reactions. However, monitor for potential byproduct formation at elevated temperatures.

  • Pillar 3: In-Process Monitoring (The Self-Validating System)

    • Causality: Assuming a reaction has gone to completion without verification is a common pitfall. Implementing in-process controls (IPCs) is essential for a self-validating protocol. Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can definitively show the consumption of starting material.

    • Troubleshooting Steps:

      • Establish a Baseline: Before starting, run a TLC or HPLC of your starting material.

      • Monitor Progress: After 4-6 hours, and again at the 16-hour mark, take a small aliquot of the reaction mixture, quench it, and analyze it against the starting material. If a significant amount of starting material remains after 16 hours, the reaction has stalled and requires one of the interventions mentioned above.

Caption: Troubleshooting logic for low synthesis yield.

Question: My final product is an off-white or yellowish powder, not the expected white crystalline solid. How do I remove the color?

Answer: A persistent color after initial isolation typically indicates the presence of minor, highly conjugated impurities. These are often polymeric byproducts formed under harsh conditions or from trace impurities in the starting materials.

  • Causality: Standard recrystallization may not be sufficient to remove these types of impurities as they can be present in very small quantities or co-crystallize with the product.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: This is the most effective method for removing colored impurities.

      • Dissolve the crude product in a suitable hot recrystallization solvent (e.g., ethanol or isopropanol).

      • Add a small amount of activated charcoal (typically 1-2% w/w relative to your product).

      • Keep the solution hot and stir for 5-10 minutes. Caution: Adding charcoal to a boiling solution can cause it to bump violently. Add it to the hot, but not boiling, solution.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

      • Allow the clear, colorless filtrate to cool slowly to crystallize the purified product.

    • Solvent Choice: Ensure your recrystallization solvent is appropriate. The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities remain soluble at all temperatures.

Section 2: Purification Troubleshooting Guide

Purification by recrystallization is the most common method for this compound.[1] Success hinges on proper solvent selection and technique.

Question: My product "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent environment. Impurities can also suppress the melting point and inhibit crystallization.

  • Causality: The primary cause is often a poor choice of solvent or cooling the solution too rapidly. If the boiling point of the solvent is higher than the melting point of your product (or the product-impurity eutectic mixture), it is likely to oil out.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add slightly more solvent to reduce the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to prevent rapid heat loss. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth. Alternatively, add a tiny crystal of pure product ("seed crystal") to induce crystallization.

    • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Consider using a two-solvent system (co-solvent/anti-solvent). Dissolve the product in a minimum amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble) dropwise at a warm temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

Question: I have low recovery after recrystallization. Where did my product go?

Answer: Low recovery is almost always due to the product having significant solubility in the "cold" mother liquor.

  • Causality: Every compound has some degree of solubility even in a "poor" solvent or at low temperatures. Using an excessive volume of solvent is the most common mistake that leads to poor recovery.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: When dissolving your crude product, use the absolute minimum amount of hot solvent required to achieve full dissolution. Add the solvent in small portions.

    • Ensure Thorough Cooling: Cool the flask in an ice-water bath for at least 30-60 minutes after it has reached room temperature. This will maximize the precipitation of the product.

    • Concentrate the Mother Liquor: If you suspect significant product loss, you can collect the filtrate (mother liquor), reduce its volume by evaporation, and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable and scalable synthetic route?

    • The amidation of 6-Chloro-5-methylnicotinic acid with aqueous ammonium hydroxide is the most commonly reported and straightforward method.[1] Alternative routes, such as the chlorination of 5-methylnicotinamide, may involve more hazardous reagents and complex purification steps.[1]

  • Q2: What analytical techniques are recommended for final product characterization and purity assessment?

    • A combination of techniques is essential for full characterization.[1]

      • Identity: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. Mass Spectrometry will confirm the molecular weight (M⁺ at m/z 170).[1]

      • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is typical.[1]

      • Physical Properties: The melting point should be sharp and within the expected range (211-212°C) for a pure compound.[1][2]

  • Q3: What are the recommended storage conditions for this compound?

    • The compound is a stable crystalline solid.[1] It should be stored at ambient room temperature in a well-sealed container, protected from light and moisture.

Section 4: Protocols & Methodologies

Protocol 4.1: Synthesis of this compound

This protocol is based on the amidation of 6-Chloro-5-methylnicotinic acid.

Caption: Experimental workflow for synthesis.

Materials & Reagents:

Reagent M.W. Typical Quantity Moles (equiv.)
6-Chloro-5-methylnicotinic acid 171.58 g/mol 10.0 g 58.3 mmol (1.0)
Ammonium Hydroxide (28% aq.) 35.05 g/mol ~75 mL ~1.17 mol (20)

| Deionized Water | 18.02 g/mol | As needed | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-5-methylnicotinic acid (10.0 g).

  • In a fume hood, carefully add ammonium hydroxide solution (~75 mL). The mixture will form a thick white slurry.

  • Seal the flask and stir the slurry vigorously at room temperature (20-25°C) for 16-24 hours.

  • Self-Validation (IPC): After 16 hours, take a small sample and spot it on a TLC plate against the starting material (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is complete when the starting material spot has disappeared.

  • After completion, filter the white solid using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove excess ammonia and ammonium salts.

  • Dry the solid under vacuum at 50-60°C to a constant weight. This crude product is typically of sufficient purity for recrystallization.

Protocol 4.2: Purification by Recrystallization

Solvent Selection:

Solvent Boiling Point (°C) Product Solubility (Hot) Product Solubility (Cold) Notes
Ethanol (95%) 78 Good Low Excellent choice, low toxicity.
Isopropanol 82 Good Low Good alternative to ethanol.
Acetonitrile 82 Moderate Very Low Can give very high purity crystals.

| Water | 100 | Very Low | Insoluble | Not suitable as a primary solvent, can be used for washing. |

Procedure (using Ethanol):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol and heat the mixture to a gentle boil with stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • (Optional: If the solution is colored, remove from heat, allow to cool slightly, and perform the activated charcoal treatment as described in Section 1).

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol.

  • Dry the purified product under vacuum to a constant weight. The expected melting point is 211-212°C.[2]

Protocol 4.3: Quality Control by HPLC

Method Parameters:

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm[1]
Injection Vol. 10 µL

| Sample Prep. | ~0.1 mg/mL in 50:50 Acetonitrile/Water |

Section 5: References

  • Synthesis of 6-chloro-nicotinic acid N-methylamide . PrepChem.com. [Link]

  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]

Sources

Troubleshooting common issues in 6-Chloro-5-methylnicotinamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile pyridine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Question 1: My synthesis of this compound from 6-Chloro-5-methylnicotinic acid resulted in a low yield. What are the potential causes and how can I optimize the reaction?

Low yields in the amidation of 6-Chloro-5-methylnicotinic acid are a common issue. The primary method for this conversion involves reaction with ammonium hydroxide.[1] Several factors can impact the efficiency of this reaction:

  • Incomplete Reaction: The reaction time of approximately 16 hours at room temperature is a general guideline.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.

  • Suboptimal Activation of the Carboxylic Acid: For a more robust amidation, consider converting the carboxylic acid to a more reactive species. Standard coupling agents used in peptide synthesis, such as HATU or EDC with an additive like HOBt, can significantly improve yields, although they add to the cost and complexity of the purification.

  • Purification Losses: this compound is a crystalline solid with moderate solubility in polar organic solvents and limited water solubility.[1] During recrystallization, significant amounts of the product can be lost if an inappropriate solvent system is used or if the solution is not sufficiently cooled. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization with minimal loss.

Question 2: I am observing an impurity with a mass corresponding to the hydrolysis product (6-Chloro-5-methylnicotinic acid) in my final product. How can I prevent this?

The amide functional group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, and at elevated temperatures.

  • pH Control: During workup and purification, avoid exposing the compound to strong acids or bases for prolonged periods. If an aqueous extraction is necessary, use a saturated sodium bicarbonate solution to neutralize any residual acid and work quickly.

  • Temperature Management: Avoid excessive heating during purification steps like recrystallization. Use the minimum amount of hot solvent necessary to dissolve the product and allow it to cool slowly.

  • Enzymatic Hydrolysis: Be aware that certain amidases can catalyze the hydrolysis of nicotinamide derivatives.[2] If you are working with biological systems, ensure that there is no enzymatic activity that could cleave the amide bond.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Question 3: I am struggling with a Suzuki coupling reaction using this compound as the electrophile. The reaction is sluggish and gives low conversion. What are the key parameters to optimize?

The chlorine atom at the 6-position of the pyridine ring is the reactive site for cross-coupling reactions. However, aryl chlorides are known to be less reactive than the corresponding bromides or iodides.[3] Success with these substrates often requires careful optimization of the catalytic system.

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this transformation. More electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center.[3][4]

  • Base Selection: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required for aryl chlorides.[3] The solubility of the base can also be a factor, and in some cases, the addition of a small amount of water to the reaction mixture can be beneficial.

  • Reaction Temperature: Higher reaction temperatures (typically in the range of 80-110 °C) are often necessary to achieve a reasonable reaction rate with aryl chlorides.[3] Microwave irradiation can also be a powerful tool to accelerate these reactions.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[3] Ensure that all solvents are thoroughly degassed and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Suzuki Coupling with this compound

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst system.Use a more active catalyst/ligand combination (e.g., Buchwald or NHC ligands).[3][4]
Inappropriate base.Screen stronger bases like K₃PO₄ or Cs₂CO₃.[3]
Low reaction temperature.Increase the reaction temperature to 80-110 °C or consider microwave heating.[3]
Significant Side Product Formation (e.g., Protodeboronation) Presence of water or protic impurities.Use anhydrous solvents and reagents.
Base-mediated decomposition of the boronic acid.Choose a milder base or add the boronic acid slowly to the reaction mixture.
Inconsistent Results Oxygen contamination.Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[3]
Poorly soluble reagents.Select a solvent system that provides good solubility for all components at the reaction temperature.

DOT Script for Suzuki Coupling Troubleshooting Workflow

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling catalyst Optimize Catalyst & Ligand (e.g., Buchwald, NHC ligands) start->catalyst Ineffective Catalyst? base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) catalyst->base Still Low Conversion success Successful Coupling catalyst->success Improved Conversion temp Increase Reaction Temperature (80-110 °C or Microwave) base->temp Still Low Conversion base->success Improved Conversion oxygen Ensure Rigorous Inert Atmosphere temp->oxygen Inconsistent Results? temp->success Improved Conversion oxygen->success Improved Conversion

Caption: A decision-making workflow for troubleshooting low conversion in Suzuki coupling reactions involving this compound.

Analytical & Stability

Question 4: I am having difficulty obtaining a clean ¹H NMR spectrum of my this compound sample. The amide protons are broad or not visible.

This is a common phenomenon for amides in NMR spectroscopy.

  • Proton Exchange: The amide N-H protons can exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃), leading to signal broadening. To confirm the presence of the amide protons, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The amide proton signals should disappear.

  • Rotational Isomers (Rotamers): Rotation around the C-N bond of the amide is restricted, which can sometimes lead to the observation of two distinct sets of signals for the protons near the amide group, or broadening of these signals. This effect is temperature-dependent. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals into sharper peaks.

  • Expected Chemical Shifts: In ¹H NMR, you should expect characteristic signals for the aromatic protons (δ ~7-9 ppm), the methyl protons (δ ~2-3 ppm), and the amide protons (δ ~5-7 ppm).[1]

Question 5: What are the recommended storage conditions for this compound to ensure its long-term stability?

Like many halogenated pyridines, this compound should be stored with care to prevent degradation.

  • Temperature: It is recommended to store the compound in a cool, dry place.[5] For long-term storage, refrigeration (2-8 °C) is ideal.[5]

  • Light Sensitivity: Pyridine derivatives can be sensitive to light. Store the compound in an amber vial or in a dark location to prevent photochemical degradation.[5]

  • Inert Atmosphere: While not always necessary for short-term storage of the solid, for long-term stability, especially in solution, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

References

  • Blog. (2025, December 24). How long can 2-Chloropyridine be stored under proper conditions? Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

  • Zheng, Y. G., et al. (2017). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. PubMed. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 6-Chloro-5-methylnicotinamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to empower you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Molecule

This compound is a substituted pyridine derivative with a chemical structure that presents specific stability considerations.[1][2] The presence of a chlorine atom on the pyridine ring and a carboxamide group makes the molecule susceptible to certain degradation pathways, primarily hydrolysis. Understanding these potential liabilities is the first step in developing robust experimental protocols and stable formulations.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in concentration over time. What could be the cause?

A decrease in the concentration of this compound in solution is most likely due to chemical degradation. The two primary points of instability on the molecule are the chloro and amide functional groups, which are susceptible to hydrolysis. The rate of degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of catalysts.

Q2: What are the likely degradation products of this compound?

The primary degradation pathways are anticipated to be:

  • Hydrolysis of the chloro group: This would result in the formation of 6-Hydroxy-5-methylnicotinamide. This is a common degradation pathway for chloropyridines.[3][4]

  • Hydrolysis of the amide group: This would lead to the formation of 6-Chloro-5-methylnicotinic acid. This is a known degradation pathway for nicotinamide and its derivatives.[5][6]

It is also possible for both functional groups to hydrolyze, resulting in 6-Hydroxy-5-methylnicotinic acid.

Q3: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[1][5] A suitable method should be able to separate the parent compound from its potential degradation products.

Q4: What general precautions should I take when preparing and storing solutions of this compound?

  • pH Control: Prepare solutions in a buffered system to maintain a stable pH.

  • Temperature: Store solutions at controlled, and preferably refrigerated or frozen, temperatures to slow down degradation kinetics.[7]

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent potential photodegradation.[8][9]

  • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

Troubleshooting Guide: Addressing Instability

This section provides a systematic approach to identifying and resolving stability issues with your this compound solutions.

Problem 1: Rapid Loss of Compound in Aqueous Solution

Potential Cause: pH-mediated hydrolysis. The stability of nicotinamide derivatives can be highly dependent on the pH of the solution.[8]

Troubleshooting Workflow:

Caption: Workflow to investigate and mitigate pH-dependent degradation.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Solution Preparation: Prepare solutions of this compound at a known concentration in each buffer.

  • Incubation: Aliquot the solutions into vials and incubate them at a constant temperature (e.g., 40°C to accelerate degradation). Include a control sample stored at -20°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each pH and temperature condition and analyze by a validated HPLC method.

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant at each pH. The pH at which the rate constant is lowest is the pH of maximum stability.

Problem 2: Appearance of Unknown Peaks in the Chromatogram

Potential Cause: Degradation of the compound into one or more new chemical entities.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.

ConditionTypical Stress AgentPurpose
Acid Hydrolysis 0.1 M HClTo assess susceptibility to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOHTo assess susceptibility to base-catalyzed hydrolysis.[10]
Oxidation 3% H₂O₂To evaluate sensitivity to oxidative stress.
Thermal Stress 60°CTo investigate the effect of elevated temperature.
Photostability ICH Q1B compliant light sourceTo determine sensitivity to light.

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Add the stress agent to the solution.

  • Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by LC-MS to identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear. This information will help in the tentative identification of the degradation products.

Strategies for Improving Stability

Once the primary degradation pathway is understood, the following strategies can be employed to enhance the stability of this compound in solution.

StrategyRationaleImplementation
pH Optimization Minimize the rate of acid or base-catalyzed hydrolysis.Use a buffer system that maintains the pH at the point of minimum degradation, as determined by the pH stability study.
Co-solvents Reduce the activity of water, which is a reactant in hydrolysis.Incorporate a portion of a non-aqueous, water-miscible solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into the formulation.[11]
Temperature Control Decrease the rate of chemical reactions.Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or -20°C).[12]
Exclusion of Oxygen Prevent oxidative degradation.For oxygen-sensitive compounds, sparging the solvent with an inert gas like nitrogen or argon before preparing the solution can be beneficial.
Lyophilization Remove water to prevent hydrolysis in the solid state.If a solid formulation is desired, lyophilization (freeze-drying) can provide long-term stability. The lyophilized powder can be reconstituted immediately before use.

Analytical Method Development for Stability Testing

A robust analytical method is the cornerstone of any stability study.

Recommended HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point.[1]

  • Mobile Phase: A gradient of acetonitrile or methanol and a buffered aqueous phase (e.g., 0.1% formic acid or a phosphate buffer at a pH that provides good peak shape).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 254-280 nm).[1]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is important for reproducible retention times.

Method Validation:

For regulatory purposes, the analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. A key aspect is proving that the method is "stability-indicating," meaning it can resolve the active compound from all potential degradation products and excipients.

References

  • ResearchGate. (n.d.). HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp.. Retrieved from [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC research notes, 1, 89. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Goez, M., & Conesa, J. A. (2014). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 53(49), 18934-18940. Retrieved from [Link]

  • Hu, H., Zhang, D., Wang, Y., Tang, H., & Xu, P. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. Current microbiology, 76(7), 823–830. Retrieved from [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1(1), 89. Retrieved from [Link]

  • Ahmad, I., Ali, F. A., & Qadeer, K. (2016). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Scientia pharmaceutica, 84(2), 289–303. Retrieved from [Link]

  • Rasi, A. S., Sastre, J. H., Hall, M. B., & Wilson, J. N. (2023). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules (Basel, Switzerland), 29(22), 5453. Retrieved from [Link]

  • Ahmad, I., Ali, F. A., & Qadeer, K. (2016). Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. Scientia Pharmaceutica, 84(2), 289-303. Retrieved from [Link]

  • Safonova, L. P., & Krestov, G. A. (2006). Stability constants of nickel(II)-nicotinamide complexes in aqueous-ethanol solutions. Russian Journal of Inorganic Chemistry, 51(10), 1643-1646. Retrieved from [Link]

  • Ghavre, M., & Amjad, M. (2011). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 8(1), 58-61. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 1-Methylnicotinamide (HMDB0000699). Retrieved from [Link]

  • Kellman, B. P., De la Rosa, V. R., Lin, A. L., & Shyy, J. Y. (2023). A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male. Metabolites, 13(3), 395. Retrieved from [Link]

  • Puig, S., et al. (2023). Evaluation of the Biological Effect of a Nicotinamide-Containing Broad-Spectrum Sunscreen on Photodamaged Skin. Journal of Clinical Medicine, 12(15), 5031. Retrieved from [Link]

  • Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3617-3624. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel Nicotinamide Derivatives by a Two-Step Strategy of Azo-Incorporating and Bioisosteric Replacement. Retrieved from [Link]

  • Lazzaro, S., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 647-658. Retrieved from [Link]

  • Deady, L. W. (1976). An experiment to illustrate nucleophilic aromatic substitution and tautomerism. Journal of Chemical Education, 53(1), 51. Retrieved from [Link]

  • Serrano-Wu, M. H., et al. (2023). Primary Photophysics of Nicotinamide Chromophores in Their Oxidized and Reduced Forms. The Journal of Physical Chemistry B, 127(40), 8619-8628. Retrieved from [Link]

  • Rasi, A. S., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 29(22), 5453. Retrieved from [Link]

  • Maric, T., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3617-3624. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

Technical Support Center: Protocol Refinement for Assays Using 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Chloro-5-methylnicotinamide in their experimental workflows. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to ensure the robustness and reliability of your results. We aim to explain the causality behind experimental choices, empowering you to develop self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cellular assays?

This compound is a halogenated derivative of nicotinamide.[1] Its structure, featuring a pyridine ring with chlorine, methyl, and carboxamide substitutions, suggests its interaction with enzymes that utilize nicotinamide as a substrate. The primary mechanism of action for compounds of this class is often the modulation of the NAD+ salvage pathway. Specifically, it is hypothesized to act as a substrate for Nicotinamide N-methyltransferase (NNMT). In this process, NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nicotinamide analog. The resulting methylated product, a charged molecule, can then act as a potent inhibitor of NNMT, effectively functioning as a "turnover inhibitor".[2] This combines the cell permeability of the initial substrate with the high potency of the intracellularly generated inhibitor.[2]

Q2: What are the common assays where this compound is used?

Given its mechanism of action, this compound is primarily used in assays related to NAD+ metabolism and the enzymes involved in this pathway. These include:

  • Nicotinamide N-methyltransferase (NNMT) Activity Assays: To study the kinetics of NNMT and to screen for novel inhibitors.

  • Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor Screening Assays: As cancer cells often have a high metabolic demand and rely on the NAD+ salvage pathway, inhibitors of this pathway are of significant interest in cancer research.[3][4] Assays are typically based on a coupled enzymatic reaction where the product, NAD+, is detected via a fluorescent or colorimetric signal.[3][5]

  • Cellular NAD+/NADH Quantification Assays: To determine the downstream effects of this compound on the total cellular pool of NAD+ and NADH and their ratio.[6][7] These assays are critical for understanding the metabolic state of the cells.

  • Cell Viability and Cytotoxicity Assays: To assess the impact of NAD+ depletion on cell proliferation and survival, particularly in cancer cell lines.[3]

Q3: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of this compound are crucial for obtaining reproducible results. Here are the key properties and recommendations:

PropertyValueSource
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
Physical State Crystalline solid[1]
Melting Point 211-212°C[1][8]
Solubility Limited water solubility; moderately soluble in polar organic solvents like DMSO.[1]

Stock Solution Preparation:

  • Solvent Selection: Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM).

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • To aid dissolution, vortex thoroughly. Gentle heating or sonication can be employed if precipitation occurs.[9][10]

  • Storage:

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]

    • Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q4: What are the key safety precautions when handling this compound?

While specific toxicity data is limited, it is prudent to handle this compound with standard laboratory safety practices. Hazard statements indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Keep the container tightly sealed.

  • Disposal: Dispose of the compound and its containers according to official regulations. Do not allow it to enter the sewage system.

Troubleshooting Guide

This section addresses common issues encountered during assays with this compound, providing potential causes and actionable solutions.

High Variability in NAMPT/NNMT Activity Assays
Potential Cause Troubleshooting Steps & Explanations
Inconsistent Cell Number Ensure accurate and consistent cell seeding across all wells. Use a cell counter for precise quantification. Variations in cell density will directly impact the total enzyme concentration and, consequently, the measured activity.
Improper Reagent Handling Thaw enzymes on ice and avoid repeated freeze-thaw cycles.[5] Prepare master mixes of reagents to minimize pipetting errors. Ensure all reagents are at the recommended temperature before starting the assay.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Presence of Competing Substances Components in the cell culture media, such as phenol red, can interfere with fluorescent or colorimetric readouts.[13] For fluorescence-based assays, use phenol red-free media to reduce background autofluorescence.
Inadequate Incubation Time The depletion of NAD+ and subsequent cellular effects are time-dependent. For antiproliferative or cytotoxic assays, an incubation period of 72-96 hours is often required to observe a significant effect.[3] Optimize the incubation time for your specific cell line and assay.
Low or No Signal in NAD+/NADH Quantification Assays
Potential Cause Troubleshooting Steps & Explanations
Inefficient Cell Lysis Ensure complete cell lysis to release intracellular NAD+ and NADH. Sonication on ice or the use of a suitable extraction buffer is recommended.[6] Incomplete lysis will lead to an underestimation of the total nucleotide pool.
Degradation of NAD+/NADH NAD+ and NADH are labile molecules. Keep samples on ice throughout the extraction process.[14] For long-term storage, samples should be kept at -80°C.[6] NADH is particularly unstable at acidic pH, while NAD+ is unstable at alkaline pH. Use appropriate acidic or basic extraction methods if you need to measure them separately.[14]
Incorrect Wavelength Settings Verify the excitation and emission wavelengths for your specific fluorescent probe or the absorbance wavelength for your colorimetric assay. Consult the assay kit's manual for the correct settings.
Enzyme Inactivity The cycling enzymes used in these assays are sensitive to temperature and handling. Store enzymes at -80°C and dilute them in a cold buffer just before use.[6]
Insufficient Cell Number The signal in NAD+/NADH assays is proportional to the amount of these nucleotides present. If the signal is too low, increase the number of cells used per sample. A minimum of 3 x 10⁶ cells is often recommended for reliable quantification.[14]
Off-Target Effects and Data Interpretation
Potential Cause Troubleshooting Steps & Explanations
Compensation by Other NAD+ Biosynthetic Pathways Cancer cells can sometimes bypass the inhibition of one NAD+ production pathway by upregulating others, such as the Preiss-Handler pathway which uses nicotinic acid as a precursor.[4] This can lead to resistance to NAMPT inhibitors.[4] Consider co-treatment with inhibitors of other pathways or use cell lines with known dependencies on the NAMPT pathway.
Non-Specific Cytotoxicity At high concentrations, small molecules can exhibit off-target effects leading to cytotoxicity that is not related to the intended mechanism of action. Perform dose-response experiments to determine the optimal concentration range where the on-target effect is observed without significant non-specific toxicity.
Alterations in Other Metabolic Pathways Inhibition of NAMPT can lead to changes in other areas of metabolism, such as glycolysis.[15] Be aware of these potential downstream effects when interpreting your data. Metabolomic profiling can provide a more comprehensive view of the cellular response.

Key Experimental Protocols

Protocol 1: Cellular NAD+/NADH Quantification Assay

This protocol provides a general framework for measuring the total NAD+ and NADH levels in cultured cells using a colorimetric cycling assay.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with this compound at various concentrations for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Sample Preparation (NAD+/NADH Extraction):

    • Aspirate the culture medium and wash the cells once with cold PBS.

    • Add 200 µL of pre-chilled NAD+/NADH extraction buffer to each well to lyse the cells.[16]

    • Incubate for 10 minutes at room temperature or on ice.

    • Centrifuge the plate at 12,000 x g for 5-10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the NAD+ and NADH, to a new plate or tubes. Keep on ice.

  • NAD+/NADH Detection:

    • Prepare a standard curve using a known concentration of NADH standard solution.[16]

    • Add 20 µL of each sample or standard to a new 96-well plate.

    • Prepare the ADH (Alcohol Dehydrogenase) working solution according to the kit manufacturer's instructions.[16]

    • Add 90 µL of the ADH working solution to each well containing the sample or standard.

    • Incubate the plate at 37°C for 10 minutes.

    • Add 10 µL of the chromogen solution to each well and mix thoroughly.

    • Incubate at 37°C, protected from light, for 30 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all readings.

    • Plot the standard curve (absorbance vs. NADH amount).

    • Determine the amount of NAD+/NADH in your samples using the standard curve.

    • Normalize the results to the protein concentration or cell number of the corresponding samples.

Protocol 2: NAMPT Inhibitor Screening Assay

This protocol outlines a typical coupled-enzyme assay to screen for NAMPT inhibitors.

  • Reagent Preparation:

    • Prepare the NAMPT assay buffer, NAMPT enzyme dilution buffer, and substrate solution (nicotinamide and PRPP) as per the assay kit's instructions.

    • Prepare a 10x stock of this compound and any positive control inhibitors (e.g., FK866) in 10% DMSO.[5]

  • Assay Procedure:

    • Set up the assay in a 96-well plate, including "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" wells.[5]

    • Add 10 µL of diluted NAMPT enzyme (e.g., 20-50 ng/µl) to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of NAMPT dilution buffer to the "Blank" wells.[5]

    • Add 5 µL of the 10x test inhibitor or diluent solution to the appropriate wells.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at the recommended temperature and duration.

  • Detection:

    • The NMN produced by NAMPT is converted to NAD+, which is then used by a cycling enzyme mix to generate a fluorescent or colorimetric signal.[3][5]

    • Read the fluorescence (e.g., Ex/Em = 340/460 nm for NADH) or absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and blank controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

NAMPT-Mediated NAD+ Salvage Pathway and Site of Inhibition

NAMPT_Pathway cluster_cell Cancer Cell cluster_inhibition Inhibition NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ NAD_downstream Cellular Processes (Metabolism, DNA Repair, Signaling) NAD->NAD_downstream NAMPT->NMN Rate-limiting step NMNAT->NAD Inhibitor 6-Chloro-5- methylnicotinamide (as turnover inhibitor) Inhibitor->NAMPT

Caption: The NAMPT-mediated NAD+ salvage pathway and the inhibitory action of this compound.

General Experimental Workflow for Assessing this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Stock_Prep Prepare Stock Solution of this compound in DMSO Cell_Culture Culture and Seed Cells Treatment Treat Cells with Compound (Dose-Response & Time-Course) Cell_Culture->Treatment Assay_Selection Select Assay Treatment->Assay_Selection NAMPT_Assay NAMPT/NNMT Activity Assay Assay_Selection->NAMPT_Assay Enzyme Activity NAD_Assay NAD+/NADH Quantification Assay_Selection->NAD_Assay Metabolic Effect Viability_Assay Cell Viability/Cytotoxicity Assay Assay_Selection->Viability_Assay Cellular Phenotype Data_Acquisition Data Acquisition (Plate Reader) NAMPT_Assay->Data_Acquisition NAD_Assay->Data_Acquisition Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50, NAD+/NADH Ratio, % Viability Data_Acquisition->Data_Analysis Interpretation Interpret Results & Draw Conclusions Data_Analysis->Interpretation

Caption: A generalized workflow for the experimental evaluation of this compound.

References

  • NAD+/NADH Assay Kit (Colorimetric). Cell Biolabs, Inc.[Link]

  • NAD + /NADH quantification protocol. ResearchGate. [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. PMC - NIH. [Link]

  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 6-Chloro-N-methylnicotinamide. PubChem - NIH. [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH. [Link]

  • 6-Chloronicotinamide | C6H5ClN2O. PubChem - NIH. [Link]

  • Optimizing the Cell Painting assay for image-based profiling. PubMed - NIH. [Link]

  • Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. PMC - NIH. [Link]

  • Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. MDPI. [Link]

  • Prominent Reasons Behind The Failure Of NAMPT inhibitors And Key Strategies Adopted By Developers To Overcome Such Challenges. Roots Analysis. [Link]

  • N-methylnicotinamide and nicotinamide N-methyltransferase are associated with microRNA-1291-altered pancreatic carcinoma cell metabolome and suppressed tumorigenesis. PMC - NIH. [Link]

  • Optimizing the Cell Painting assay for image-based profiling. bioRxiv. [Link]

  • Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ResearchGate. [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central. [Link]

  • Optimization of Cytotoxicity Assay by Real-Time, Impedance-Based Cell Analysis. PubMed. [Link]

  • Inhibition of NAMPT by PAK4 Inhibitors. MDPI. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. PubMed. [Link]

  • The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. MDPI. [Link]

Sources

Technical Support Center: Navigating Cellular Assays with 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Chloro-5-methylnicotinamide in cellular assays. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As a halogenated nicotinamide derivative, this compound holds potential for modulating cellular pathways, but like any small molecule, its use requires careful consideration of experimental parameters to ensure data integrity and avoid common artifacts. This resource is structured to help you anticipate and resolve challenges, from basic compound handling to interpreting complex cellular responses.

I. Compound Characteristics and Handling

Before delving into cellular assays, it is crucial to understand the physicochemical properties of this compound, as these directly impact its behavior in aqueous environments like cell culture media.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
Melting Point 211-212 °C[1]
Solubility Limited water solubility; moderately soluble in polar organic solvents (e.g., DMSO).[2]

II. Frequently Asked Questions (FAQs)

Compound Preparation and Storage

Q1: I'm having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions?

A1: Due to its limited aqueous solubility, this compound should be dissolved in a polar organic solvent to create a high-concentration stock solution. Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent.

Step-by-Step Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can aid in dissolving the compound.[3]

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation. Store at -20°C or -80°C, protected from light.

Q2: What is the maximum final concentration of DMSO I can use in my cell culture without causing toxicity?

A2: As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2] It is imperative to include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) in all experiments to account for any effects of the solvent itself.

Experimental Design and Execution

Q3: I am not observing any effect of this compound in my assay. What are the potential reasons?

A3: A lack of an observable effect can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Compound Integrity and Solubility:

    • Degradation: Ensure the compound has been stored correctly and that stock solutions have not undergone excessive freeze-thaw cycles.

    • Precipitation: The compound may be precipitating out of the cell culture medium at the tested concentration. Visually inspect the wells for any precipitate. It is also advisable to prepare the final dilution in media and incubate it under culture conditions for a few hours to check for precipitation before adding it to the cells.[2]

  • Experimental Setup:

    • Cell Health: Confirm that your cells are healthy, viable, and in the logarithmic growth phase. Stressed or confluent cells may not respond as expected.

    • Assay Timing and Endpoint: The time point at which you are measuring the effect may not be optimal. Consider performing a time-course experiment to identify the ideal incubation period.

  • Biological System:

    • Target Expression: The cellular target of this compound may not be expressed at sufficient levels in your chosen cell line.

    • Metabolic Inactivation: Cells may metabolize the compound into an inactive form.

Q4: I am seeing high variability between my replicate wells. How can I reduce this?

A4: High variability can obscure real biological effects. To improve consistency:

  • Cell Seeding: Ensure a uniform cell number in each well by thoroughly resuspending the cells before plating. Avoid edge effects in microplates by not using the outer wells or by filling them with sterile media or PBS.

  • Compound Addition: Add the compound or vehicle in the same manner and at the same time to all relevant wells.

  • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques.

  • Plate Uniformity: Ensure even temperature and gas exchange across the plate during incubation.

III. Troubleshooting Guide: Addressing Specific Artifacts

This section addresses specific artifacts that may arise in cellular assays with this compound, with a focus on its identity as a nicotinamide analog.

Artifact 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

Issue: You observe a significant decrease in cell viability or proliferation, even at low concentrations of the compound, which may not be the intended biological effect.

Potential Causes and Solutions:

  • Intrinsic Cytotoxicity: As an analog of nicotinamide, this compound may interfere with essential cellular processes. For instance, another analog, 6-aminonicotinamide, has been shown to be cytotoxic and reduce cell proliferation.[4][5]

    • Solution: Perform a dose-response curve for cytotoxicity using a sensitive assay (e.g., CellTiter-Glo® for ATP levels, or a membrane integrity assay like LDH release) to determine the cytotoxic concentration range. Subsequent experiments should be conducted at non-toxic concentrations.

  • Interference with Viability Assays: Some compounds can directly interfere with the chemistry of viability assays. For example, compounds that have reducing or oxidizing properties can affect the readout of tetrazolium-based assays (e.g., MTT, MTS).[5]

    • Solution: To rule out assay interference, run a cell-free control where the compound is added to the assay reagents in the absence of cells. If a signal is generated, this indicates direct interference. It is also advisable to use an orthogonal viability assay that relies on a different detection principle (e.g., measure ATP content instead of metabolic activity).

  • Metabolic Disruption: Nicotinamide is a precursor to NAD+, a critical coenzyme in cellular metabolism.[6] It is plausible that this compound could disrupt NAD+ levels or the NAD+/NADH balance, leading to metabolic stress and cell death.

    • Solution: If you suspect metabolic effects, consider measuring cellular NAD+/NADH levels.[7]

Artifact 2: Off-Target Effects

Issue: The observed cellular phenotype is inconsistent with the expected mechanism of action, or you suspect the compound is interacting with unintended targets.

Potential Causes and Solutions:

  • Kinase Inhibition: Nicotinamide has been shown to act as a kinase inhibitor, notably of ROCK2.[8] Given the structural similarity, this compound may also have off-target kinase activity.

    • Solution: If you have access to kinase profiling services, screening the compound against a panel of kinases can identify potential off-target interactions. Alternatively, if you suspect a specific off-target pathway is being modulated, you can use a more specific inhibitor for that pathway as a comparator in your experiments.

  • Interaction with Nicotinamide-Metabolizing Enzymes: Enzymes like Nicotinamide N-methyltransferase (NNMT) are involved in nicotinamide metabolism.[7][9] this compound could potentially inhibit or serve as a substrate for such enzymes, leading to unexpected downstream effects.

    • Solution: Investigating the impact of the compound on the activity of key enzymes in the nicotinamide metabolic pathway could provide insights into its off-target effects.

IV. Experimental Workflows and Diagrams

General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Assay Optimization cluster_3 Advanced Troubleshooting A No Observable Effect D Verify Compound Integrity (Storage, Freeze-Thaw) A->D E Check for Precipitation in Media A->E F Confirm Cell Health (Viability, Passage Number) A->F B High Variability B->F I Standardize Cell Seeding & Pipetting B->I C Unexpected Cytotoxicity G Optimize Compound Concentration (Dose-Response) C->G J Test for Assay Interference (Cell-Free Controls) C->J D->G E->G H Perform Time-Course Experiment F->H G->H L Investigate Off-Target Effects (e.g., Kinase Profiling) H->L K Use Orthogonal Assays I->K J->K

Caption: A systematic workflow for troubleshooting common issues in cellular assays.

Nicotinamide Metabolism and Potential Interference

G cluster_0 NAD+ Biosynthesis & Salvage Pathway cluster_1 Potential Interference by this compound Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD PARP PARPs / Sirtuins NAD->PARP Metabolism Cellular Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism PARP->Nicotinamide Feedback Loop Compound This compound Compound->NMN ? Compound->PARP ? Signaling Kinase Signaling Compound->Signaling Off-Target Effects?

Caption: Potential points of interference of this compound in nicotinamide metabolism.

V. Concluding Remarks

Successfully employing novel small molecules like this compound in cellular assays requires a proactive and systematic approach to troubleshooting. By understanding the compound's properties, anticipating potential artifacts based on its structural class, and rigorously validating your assay system, you can generate reliable and reproducible data. This guide serves as a starting point for your investigations, and we encourage you to maintain detailed records of your experimental conditions and observations to build a comprehensive understanding of this compound's behavior in your specific cellular models.

VI. References

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Assay Guidance Manual.

  • Rankin, D. R., & Elliot, G. T. (1985). Effect of nicotinamide analogues on recovery from DNA damage in C3H10T1/2 cells. Carcinogenesis, 6(5), 707–713.

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Shats, I., Williams, A. S., & Liu, J. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. International Journal of Molecular Sciences, 21(21), 8044.

  • Paniagua-Castro, N., Escalona-Cardoso, G., Madrigal-Bujaidar, E., & Chamorro-Cevallos, G. (2007). Cytotoxicity and mutagenicity of 6-aminonicotinamide in Chinese hamster ovary cells. Toxicology in Vitro, 21(4), 688–692.

  • Ito, T., Inomata, A., Yokoyama, S., & Date, Y. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3465.

  • D'Amour, D., & Chen, Y. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1357–1366.

  • Emanuelli, M. (2021). The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. International Journal of Molecular Sciences, 22(11), 5928.

  • PubChem. (n.d.). 6-Chloronicotinamide. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-N-methylnicotinamide. Retrieved from [Link]

  • Cancilla, P. A., & Bready, J. V. (1989). 6-Aminonicotinamide selectively causes necrosis in reactive astroglia cells in vivo. Preliminary morphological observations. Journal of the Neurological Sciences, 92(1), 71–79.

  • Apopa, P. L., & He, L. (2019). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. Molecules, 24(19), 3474.

  • van Haren, M. J., Sastre Torano, J., & van Westen, G. J. P. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(16), 5275–5286.

  • Slomka, M., Zieminska, E., Salinska, E., & Lazarewicz, J. W. (2008). Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro. Folia Neuropathologica, 46(1), 69–80.

  • Kume, S., Uzu, T., & Kashiwagi, A. (2015). 1-Methylnicotinamide ameliorates lipotoxicity-induced oxidative stress and cell death in kidney proximal tubular cells. Free Radical Biology and Medicine, 89, 443–453.

  • Parsons, R. B. (2013). Neuroprotective effects of nicotinamide N-methyltransferase and its metabolite 1-methylnicotinamide. Journal of Neuroscience Research, 91(11), 1475–1482.

  • PubChem. (n.d.). N'-Methylnicotinamide. Retrieved from [Link]

  • Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • Elliot, G. T., & Rankin, D. R. (1983). Effects of nicotinamide and structural analogs on DNA synthesis and cellular replication of rat hepatoma cells. Journal of the National Cancer Institute, 71(5), 1015–1019.

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-5-methylnicotinamide. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to facilitate a smooth and efficient scale-up process. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Overview of the Synthetic Strategy

The most prevalent and scalable method for the synthesis of this compound involves the amidation of 6-Chloro-5-methylnicotinic acid. This process is typically achieved by reacting the carboxylic acid precursor with an ammonia source. While direct amidation with ammonium hydroxide is a common approach, alternative methods utilizing coupling agents or conversion to an acid chloride intermediate can also be employed, particularly for smaller-scale syntheses or when specific reaction conditions are required.

Synthesis_Overview cluster_main Primary Synthetic Route cluster_alternative Alternative Approaches 6-Chloro-5-methylnicotinic_acid 6-Chloro-5-methylnicotinic Acid Ammonium_Hydroxide Ammonium Hydroxide Product This compound Acid_Chloride Acid Chloride Intermediate Coupling_Agents Coupling Agents

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What are the critical quality attributes of the starting material, 6-Chloro-5-methylnicotinic acid?

A1: The purity of the starting material is paramount. Key specifications to consider are:

  • Purity: A purity of ≥98% is recommended to minimize the formation of side products.

  • Moisture Content: The presence of excess water can dilute the ammonium hydroxide and potentially affect the reaction rate.

  • Residual Solvents: Ensure that no residual solvents from the synthesis of the starting material are present, as they may interfere with the amidation reaction.

Q2: What is the optimal concentration of ammonium hydroxide to use?

A2: A concentration of 28% ammonium hydroxide in water is commonly reported for this synthesis.[1] Using a lower concentration may result in slower reaction rates and incomplete conversion.

Q3: Can other ammonia sources be used?

A3: While ammonium hydroxide is the most common and cost-effective reagent for this transformation, other ammonia sources like gaseous ammonia or ammonium chloride with a suitable base can be employed. However, these alternatives may require significant modifications to the reaction setup and conditions.

Q4: What are the expected physical and spectroscopic properties of this compound?

A4: The expected properties are summarized in the table below.

PropertyExpected Value
Molecular Formula C₇H₇ClN₂O[2]
Molecular Weight 170.60 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 211-212 °C[2]
¹H NMR (DMSO-d₆) Aromatic protons (~8.0-9.0 ppm), amide protons (~7.5-8.5 ppm), methyl protons (~2.3 ppm)
¹³C NMR (DMSO-d₆) Carbonyl carbon (~165 ppm), aromatic carbons (~120-155 ppm), methyl carbon (~15-20 ppm)
IR (KBr, cm⁻¹) N-H stretching (~3400-3200 cm⁻¹), C=O stretching (~1680 cm⁻¹)
Mass Spec (EI) M⁺ at m/z 170/172 (due to Cl isotopes)

Q5: What are the recommended storage conditions for the final product?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Troubleshooting_Workflow cluster_Low_Yield Troubleshooting Low Yield cluster_Incomplete_Reaction Troubleshooting Incomplete Reaction cluster_Low_Purity Troubleshooting Low Purity cluster_Purification_Issues Troubleshooting Purification Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Low_Purity Low Purity Start->Low_Purity Purification_Issues Purification Issues Start->Purification_Issues LY_Cause1 Inadequate Reaction Time/Temp Low_Yield->LY_Cause1 LY_Cause2 Sub-optimal Reagent Stoichiometry Low_Yield->LY_Cause2 LY_Cause3 Product Loss During Work-up Low_Yield->LY_Cause3 IR_Cause1 Insufficient Ammonia Concentration Incomplete_Reaction->IR_Cause1 IR_Cause2 Poor Mixing/Mass Transfer (Scale-up) Incomplete_Reaction->IR_Cause2 IR_Cause3 Low Reaction Temperature Incomplete_Reaction->IR_Cause3 LP_Cause1 Presence of Starting Material Low_Purity->LP_Cause1 LP_Cause2 Formation of 6-Hydroxy-5-methylnicotinamide Low_Purity->LP_Cause2 LP_Cause3 Other Unidentified Byproducts Low_Purity->LP_Cause3 PI_Cause1 Oiling Out During Recrystallization Purification_Issues->PI_Cause1 PI_Cause2 Poor Crystal Formation Purification_Issues->PI_Cause2 PI_Cause3 Co-precipitation of Impurities Purification_Issues->PI_Cause3

Issue: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion. The amidation of nicotinic acids can be sluggish at room temperature.

    • Solution:

      • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material, 6-Chloro-5-methylnicotinic acid.

      • Increase reaction time: Extend the reaction time beyond the initially planned duration, monitoring periodically until no further conversion is observed. Reaction times of up to 16 hours or more at room temperature have been reported.[1]

      • Increase reaction temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate of amidation. However, be cautious as higher temperatures can also promote side reactions.

  • Sub-optimal Reagent Stoichiometry:

    • Cause: An insufficient excess of ammonium hydroxide may lead to an incomplete reaction, especially if some ammonia is lost due to evaporation.

    • Solution:

      • Use a larger excess of ammonium hydroxide: Employing a significant excess of the ammonia source can help drive the reaction to completion.

      • Ensure a closed system: On a larger scale, ensure the reaction vessel is well-sealed to prevent the loss of ammonia gas, which would alter the stoichiometry.

  • Product Loss During Work-up and Purification:

    • Cause: this compound has some solubility in water and polar organic solvents. Significant product loss can occur during filtration and washing steps.

    • Solution:

      • Cool the reaction mixture before filtration: Ensure the product has fully precipitated by cooling the mixture in an ice bath before collecting the solid by filtration.

      • Minimize the volume of wash solvents: Wash the collected solid with a minimal amount of cold solvent (e.g., cold water or a cold alcohol/water mixture) to remove impurities without dissolving a significant amount of the product.

      • Analyze the mother liquor: If yields are consistently low, analyze the filtrate by HPLC to quantify the amount of product remaining in the solution. If a significant amount is present, consider a secondary recovery step, such as concentration and re-precipitation.

Issue: Product Purity and Side Reactions

Q: My final product shows impurities by NMR or HPLC. What are the likely side products and how can I avoid them?

A: The most common impurity is unreacted starting material. Another potential side product is the hydrolysis of the chloro-substituent.

  • Unreacted Starting Material (6-Chloro-5-methylnicotinic acid):

    • Identification: This will appear as a distinct spot on TLC (typically more polar than the product) and will have characteristic carboxylic acid signals in the NMR spectrum (a broad singlet for the acidic proton >10 ppm). In HPLC, it will have a different retention time from the product.

    • Cause: Incomplete reaction (see section 3.1).

    • Prevention: Drive the reaction to completion by extending the reaction time, increasing the temperature, or using a larger excess of ammonium hydroxide.

    • Removal:

      • Alkaline wash: During the work-up, washing a solution of the crude product in an organic solvent with a dilute aqueous base (e.g., sodium bicarbonate) can extract the acidic starting material. However, the product itself has low solubility in many common organic solvents.

      • Recrystallization: A carefully chosen recrystallization solvent system should effectively separate the product from the starting material.

  • Formation of 6-Hydroxy-5-methylnicotinamide:

    • Identification: This side product will have a molecular weight of 152.15 g/mol and will show a different fragmentation pattern in mass spectrometry. The NMR spectrum will lack the characteristic signals of the chloro-substituted pyridine ring and will instead show signals consistent with a hydroxypyridine.

    • Cause: Nucleophilic aromatic substitution of the chloride by hydroxide ions, which are present in the ammonium hydroxide solution. This side reaction is more likely to occur at elevated temperatures.

    • Prevention:

      • Control the reaction temperature: Avoid excessive heating of the reaction mixture. If heating is necessary to increase the reaction rate, use the lowest effective temperature and monitor for the formation of the hydroxy byproduct by HPLC.

      • Limit reaction time: Do not prolong the reaction unnecessarily after the starting material has been consumed, as this will increase the likelihood of side product formation.

Issue: Purification Challenges

Q: I am having difficulty purifying the product by recrystallization. What are some recommended solvent systems and techniques?

A: Recrystallization is the most common method for purifying this compound.[1]

  • Solvent Selection:

    • Single-solvent recrystallization: Ethanol, isopropanol, or mixtures of alcohol and water are good starting points for screening. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Two-solvent recrystallization: A solvent pair such as ethanol/water, methanol/water, or acetone/hexane can be effective. Dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Troubleshooting Recrystallization:

    • Oiling out: If the product separates as an oil instead of crystals, this is often due to the solution being too saturated or cooling too quickly. Try using a more dilute solution or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also help induce crystallization.

    • Poor crystal formation: If the product crashes out as a fine powder, the purity may not be significantly improved. This can be caused by cooling the solution too rapidly. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Colored impurities: If the product is colored, activated carbon can be used to decolorize the solution before crystallization. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.

Detailed Experimental Protocol (Lab Scale)

This protocol is a representative procedure for the synthesis of this compound.

Materials and Equipment:

  • 6-Chloro-5-methylnicotinic acid

  • Ammonium hydroxide (28% in water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (optional)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • TLC plates and developing chamber

  • HPLC system for reaction monitoring and purity analysis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-5-methylnicotinic acid (1.0 eq).

  • Reagent Addition: Add a sufficient volume of 28% ammonium hydroxide to completely submerge the starting material and provide a significant molar excess (e.g., 10-20 eq. of NH₃).

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up:

    • Cool the reaction mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold deionized water.

    • Wash the filter cake with a small amount of a cold, water-miscible organic solvent (e.g., cold ethanol or acetone) to aid in drying.

  • Drying: Dry the product under vacuum to a constant weight.

  • Purification (Recrystallization):

    • Transfer the crude product to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.

    • If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and perform a hot filtration.

    • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Scale-Up Considerations

Scaling up the synthesis of this compound from the lab to a pilot or production scale introduces new challenges that must be addressed.

  • Heat Management: The amidation reaction is generally exothermic. On a larger scale, the heat generated may not dissipate as efficiently, leading to an increase in the internal temperature. This can promote the formation of the 6-hydroxy byproduct. A jacketed reactor with controlled cooling is recommended for large-scale synthesis.

  • Mass Transfer and Mixing: In a large reactor, ensuring efficient mixing is crucial for maintaining a homogeneous reaction mixture and achieving consistent results. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, which can result in incomplete reactions or increased side product formation. The use of appropriate impellers and agitation speeds is critical.

  • Reagent Addition: The rate of addition of reagents may need to be controlled on a larger scale to manage the exotherm.

  • Filtration and Drying: Handling large quantities of solid product requires appropriate large-scale filtration and drying equipment, such as a filter press or a vacuum dryer, to ensure efficient and safe handling.

  • Safety: A thorough process safety review should be conducted before any scale-up activities. This should include an evaluation of the thermal stability of the reactants and products, as well as the potential for runaway reactions.

References

  • PrepChem. Synthesis of 6-chloro-nicotinic acid N-methylamide. [Link]

  • ChemSynthesis. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80456, 6-Chloronicotinamide. [Link]

  • Google Patents. Preparation of nicotinic acid amide. US2280040A.
  • Google Patents. Process for the purification of nicotinic acid amide I. US4447615A.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. [Link]

  • ChemSynthesis. This compound. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

Sources

Technical Support Center: Purity Analysis of 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purity analysis of 6-Chloro-5-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analytical characterization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of this compound.

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A1: The most common and effective techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.[1]

Q2: What are the expected impurities in a sample of this compound?

A2: Impurities can originate from the synthesis process or degradation. A common process-related impurity is the starting material, 6-Chloro-5-methylnicotinic acid.[1] Other potential impurities include structural analogs formed during synthesis.[1] Degradation products can arise from hydrolysis of the amide group or photodegradation of the chlorinated pyridine ring.

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: Due to its moderate solubility in polar organic solvents and limited water solubility, it is recommended to dissolve the sample in a solvent compatible with your mobile phase, such as methanol or acetonitrile.[1] Whenever possible, the sample should be dissolved in the initial mobile phase composition to avoid peak distortion.[2] Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to protect the column and instrument.

Q4: My HPLC chromatogram shows significant peak tailing for the main compound. What is the likely cause and how can I fix it?

A4: Peak tailing for basic compounds like this compound is often due to secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase.[3] To mitigate this, consider the following:

  • Lower the mobile phase pH: Operating at a lower pH (e.g., pH < 3) can suppress the ionization of silanol groups, reducing these secondary interactions.[3]

  • Use a base-deactivated column: These columns have minimal accessible silanol groups.

  • Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the silanol groups.[2]

II. HPLC Analysis Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Troubleshooting Workflow for Common HPLC Issues

HPLC_Troubleshooting start Problem Observed peak_tailing Peak Tailing start->peak_tailing broad_peaks Broad Peaks start->broad_peaks split_peaks Split Peaks start->split_peaks retention_time_drift Retention Time Drift start->retention_time_drift cause_tailing Potential Causes - Secondary silanol interactions - Column void - Interfering peak - Incorrect mobile phase pH peak_tailing->cause_tailing cause_broad Potential Causes - High extra-column volume - Sample solvent incompatibility - Column contamination broad_peaks->cause_broad cause_split Potential Causes - Column void or plugged frit - Sample solvent stronger than mobile phase - Co-eluting peak split_peaks->cause_split cause_drift Potential Causes - Inconsistent mobile phase composition - Column temperature fluctuation - Column degradation retention_time_drift->cause_drift solution_tailing Solutions - Lower mobile phase pH - Use base-deactivated column - Add competing base (e.g., TEA) - Replace column cause_tailing->solution_tailing solution_broad Solutions - Minimize tubing length - Inject in mobile phase - Flush or replace column cause_broad->solution_broad solution_split Solutions - Replace column or frit - Dissolve sample in mobile phase - Optimize separation method cause_split->solution_split solution_drift Solutions - Prepare fresh mobile phase - Use a column oven - Replace column cause_drift->solution_drift

Caption: A workflow diagram for troubleshooting common HPLC issues.

Detailed Troubleshooting Q&A

Q5: My retention times are inconsistent from one injection to the next. What should I investigate?

A5: Fluctuating retention times can be caused by several factors. A primary suspect is the mobile phase composition.[4] Ensure your mobile phase is freshly prepared and adequately mixed. If you are using an online mixing system, verify its performance by adding a UV-active tracer like acetone to one of the solvent lines and monitoring the baseline.[4] Other potential causes include leaks in the pump or injector, and inconsistent column temperature. Using a column oven is highly recommended for stable retention times.

Q6: I'm observing broad peaks for my analyte. What are the common causes and solutions?

A6: Broad peaks can result from issues both within and outside the column.

  • Extra-column volume: Excessive tubing length or diameter between the injector and the column, and from the column to the detector, can cause peak broadening. Use the shortest possible tubing with a narrow internal diameter.

  • Sample solvent effects: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to broad and distorted peaks.[2] It is best practice to dissolve your sample in the initial mobile phase.

  • Column contamination or degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to broadening.[4] Try back-flushing the column (if the manufacturer allows) or replace it. A guard column can help prevent this issue.[4]

Q7: My main peak is splitting into two. How can I determine the cause?

A7: Peak splitting can be due to a physical problem with the column or a chemical issue.

  • Column void or plugged frit: A void at the column inlet or a partially blocked frit can cause the sample to travel through two different paths, resulting in a split peak.[5] Replacing the column is often the solution.

  • Sample solvent incompatibility: As with broad peaks, a strong sample solvent can cause peak splitting.[2]

  • Co-eluting impurity: It's possible that the split peak is actually two closely eluting compounds. To investigate this, try reducing the injection volume to see if the peaks resolve better. You may need to optimize your method (e.g., change the mobile phase composition or gradient) to separate the two components.

III. GC Analysis Troubleshooting Guide

For volatile impurities or when derivatization is employed, GC is a valuable tool.

Q8: Is derivatization necessary for the GC analysis of this compound?

A8: Due to the polar amide group, derivatization may be necessary to improve peak shape and prevent adsorption to the stationary phase.[1] A common derivatization technique for such compounds is silylation, which replaces the active hydrogens on the amide with trimethylsilyl (TMS) groups, increasing volatility and reducing polarity.

Q9: What are the key parameters to optimize in a GC method for this compound?

A9: The most critical parameters to optimize are:

  • Inlet temperature: This should be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

  • Oven temperature program: A temperature ramp is typically used to separate compounds with different boiling points. The initial temperature, ramp rate, and final temperature should be optimized for the best resolution.

  • Carrier gas flow rate: This affects the efficiency of the separation.

  • Column selection: A mid-polarity column is a good starting point for this type of compound.

IV. Identification of Unknown Peaks: A Forced Degradation Approach

When unknown peaks are observed in your chromatogram, a forced degradation study can help in their identification by intentionally creating degradation products.[6][7]

Protocol for a Forced Degradation Study
  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize a portion of the sample before injection. The primary expected degradation product is 6-Chloro-5-methylnicotinic acid.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or slightly elevated temperature for a specified time. Neutralize before injection. This will also likely yield 6-Chloro-5-methylnicotinic acid.[8][9]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80-100°C) for a specified time.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified time. Chlorinated pyridines are known to be susceptible to photodegradation.[10][11]

  • Analysis: Analyze the stressed samples by HPLC-MS or GC-MS to identify the masses of the degradation products and propose their structures.

Potential Degradation Products
Stress ConditionPotential Degradation ProductRationale
Acid/Base Hydrolysis6-Chloro-5-methylnicotinic acidHydrolysis of the amide functional group.[8][9]
PhotolysisDechlorinated or hydroxylated speciesThe chlorinated pyridine ring is susceptible to photolytic degradation.[10][11]
OxidationN-oxide derivativesThe pyridine nitrogen is susceptible to oxidation.

V. Proposed Analytical Methods

The following are starting methods that should be optimized for your specific instrumentation and sample matrix.

Proposed HPLC Method
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 10 µL
Proposed GC-MS Method (with Derivatization)
ParameterRecommended Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250°C
Oven Program 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
MS Scan Range 50-500 amu

VI. References

  • Chatzimitakos, T., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

  • ResearchGate. (2025). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. Available at: [Link]

  • Umar, M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. National Institutes of Health. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Aramendía, M., et al. (2008). Photocatalytic degradation of chlorinated pyridines in titania aqueous suspensions. Semantic Scholar. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Abu-Reidah, I. M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Nature. Available at: [Link]

  • Studylib. (n.d.). 216 photolytic destruction of halogeneated pyridines in wastewaters. Studylib. Available at: [Link]

  • National Institutes of Health. (n.d.). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. National Institutes of Health. Available at: [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ChemSynthesis. (2025). This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • Caron, G., et al. (n.d.). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. National Institutes of Health. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Chloro-5-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for studying the degradation pathways of this compound. Given the limited publicly available data on the specific degradation of this compound, this document synthesizes information from related nicotinamide analogs and general principles of forced degradation studies to offer a predictive and practical framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound?

Based on the structure of this compound, which features a substituted pyridine ring and a carboxamide group, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[1][2] The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen can influence the susceptibility of the molecule to nucleophilic attack, while the entire aromatic system is a potential target for oxidative and photolytic degradation.[3]

Q2: What are the likely products of hydrolytic degradation?

Hydrolysis of the amide bond is a common degradation pathway for nicotinamide and its derivatives.[4][5] Under acidic or basic conditions, the amide group of this compound is expected to hydrolyze to form 6-Chloro-5-methylnicotinic acid and ammonia. The rate of hydrolysis is pH-dependent.

Troubleshooting Guide for Degradation Studies

This section addresses common issues encountered during the forced degradation studies of this compound.

Issue 1: Poor Chromatographic Resolution of Degradants

Symptoms:

  • Co-eluting peaks for the parent compound and its degradation products.

  • Broad or tailing peaks, making accurate quantification difficult.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inappropriate Column Chemistry The standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a polar-embedded column to enhance resolution through different interaction mechanisms (e.g., π-π interactions).
Suboptimal Mobile Phase Adjust the mobile phase composition. Varying the organic modifier (acetonitrile vs. methanol) or its gradient can alter selectivity. Modifying the pH of the aqueous portion can change the ionization state of the analyte and degradants, significantly impacting retention and peak shape.
Ion Pairing Reagents For ionizable degradants like the carboxylic acid, adding an ion-pairing reagent (e.g., trifluoroacetic acid for reversed-phase) to the mobile phase can improve peak shape and retention.

Expert Insight: The presence of both the relatively nonpolar parent compound and a potentially more polar degradant (the carboxylic acid from hydrolysis) can make a single isocratic method challenging. A gradient elution is highly recommended to achieve optimal separation within a reasonable runtime.[3]

Issue 2: Mass Spectrometry (MS) Identification of Degradants is Ambiguous

Symptoms:

  • Difficulty in assigning structures to observed m/z values.

  • Multiple potential structures for a single observed mass.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Insufficient Fragmentation In MS/MS experiments, increase the collision energy to induce more informative fragmentation patterns that can help elucidate the structure.
Isotopic Pattern Mismatch For chlorinated compounds, the presence of the 37Cl isotope provides a characteristic M+2 peak with approximately one-third the intensity of the M peak. Ensure your spectral analysis software is correctly identifying and utilizing this isotopic signature to confirm the presence of chlorine in the degradant.
Lack of Reference Standards Synthesize or purchase reference standards for suspected degradation products (e.g., 6-Chloro-5-methylnicotinic acid) to confirm retention times and fragmentation patterns.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation pathways.[1][2]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.
  • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100°C) for 24 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.
  • Neutralize the acid and base hydrolyzed samples before analysis.
  • Analyze all samples by a stability-indicating HPLC-UV-MS method.
Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 265 nm
Injection Volume 10 µL

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the predicted degradation pathways and a general workflow for their investigation.

G parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV/Vis Light) parent->photolysis hydrolysis_product 6-Chloro-5-methylnicotinic Acid hydrolysis->hydrolysis_product oxidation_product Oxidized Products (e.g., N-oxides) oxidation->oxidation_product photolysis_product Photodegradants photolysis->photolysis_product G start Forced Degradation (Acid, Base, Peroxide, Light, Heat) hplc HPLC-UV-MS Analysis start->hplc peak_detection Peak Detection & Quantification hplc->peak_detection ms_analysis MS/MS Fragmentation & Isotopic Pattern Analysis peak_detection->ms_analysis structure_elucidation Structure Elucidation of Degradants ms_analysis->structure_elucidation pathway_mapping Degradation Pathway Mapping structure_elucidation->pathway_mapping

Caption: Workflow for investigating degradation pathways.

References

  • Abu-Hassanein, S. H., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17298. Retrieved from [Link]

  • Marcos, A. A., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. bioRxiv. Retrieved from [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Zabar, R., et al. (2011). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Chemosphere, 85(5), 861-868. Retrieved from [Link]

  • Giner, J. L. (2021). Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. ACS Omega, 6(12), 8206-8216. Retrieved from [Link]

  • NIOSH. (2016). NMAM METHOD 2005. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • Zheng, Y. G., et al. (2018). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. Bioorganic Chemistry, 77, 123-129. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Characterizing 6-Chloro-5-methylnicotinamide in the Landscape of Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinamide and its analogs represent a cornerstone in cellular metabolism and signaling, with profound implications for drug development, particularly in oncology and metabolic diseases. As novel analogs are synthesized, a robust framework for their characterization and comparison against established benchmarks is critical for identifying promising therapeutic candidates. This guide focuses on 6-Chloro-5-methylnicotinamide, a halogenated derivative of nicotinamide, for which public biological data is scarce. We present a comprehensive roadmap for its evaluation, positioning it against well-characterized analogs such as the potent NAMPT inhibitor FK866 and the PPP inhibitor 6-Aminonicotinamide. This document provides not only a structural and mechanistic comparison but also detailed, field-proven experimental protocols for enzymatic and cell-based assays, empowering research teams to systematically uncover the therapeutic potential of this and other novel nicotinamide derivatives.

Introduction: The Enduring Relevance of Nicotinamide Analogs in Drug Discovery

Nicotinamide, the amide form of vitamin B3, is the central precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is more than a simple metabolic currency; it is a critical substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins, which regulate DNA repair, gene expression, and cellular stress responses.[2][3] The biosynthetic pathways that maintain cellular NAD+ pools are thus pivotal for cell survival and function.

The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is the dominant route in most mammalian tissues.[4] The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has emerged as a major therapeutic target.[5] Many cancer cells exhibit elevated NAMPT expression to meet their high energetic and biosynthetic demands, making them particularly vulnerable to NAMPT inhibition.[6] This has driven the development of potent nicotinamide analogs as anticancer agents, with FK866 being a benchmark compound in this class.[7][8]

This guide turns its focus to This compound , a structurally distinct analog. Its key features are a chlorine atom at the 6-position and a methyl group at the 5-position of the pyridine ring.[6] These substitutions—an electron-withdrawing halogen and an electron-donating alkyl group—create a unique electronic profile that could significantly alter its biological activity compared to the parent molecule.[6] In the absence of published biological data, this guide proposes a systematic approach to characterize its activity and compare its performance against established analogs.

Structural Comparison: this compound vs. Key Analogs

The potential biological activity of a nicotinamide analog is deeply rooted in its structure. The substitutions on the pyridine ring dictate target engagement, binding affinity, and metabolic stability.

G

Analysis of this compound's Structure:

  • Pyridine Core: Like all analogs discussed, it retains the core nicotinamide scaffold, suggesting it may interact with NAD+-utilizing enzymes.

  • C6-Chloro Group: Halogenation at this position is a significant modification. The electron-withdrawing nature of chlorine can alter the pKa of the pyridine nitrogen and influence hydrogen bonding and hydrophobic interactions within an enzyme's active site.

  • C5-Methyl Group: The electron-donating methyl group adjacent to the chlorine atom further modulates the electronic distribution of the ring. This specific substitution pattern is unique compared to more commonly studied analogs.

Comparison with Benchmark Analogs:

  • FK866: This is a highly potent, non-competitive inhibitor of NAMPT.[8] Its structure is considerably more complex, featuring a long linker and a bulky hydrophobic tail group that contribute to its high-affinity binding.[9] The simple structure of this compound makes it unlikely to be a direct competitive inhibitor in the same manner as FK866, but it could still potentially interact with the NAMPT active site.

  • 6-Aminonicotinamide (6-AN): This analog acts as an antimetabolite. It is converted into 6-amino-NADP+, which is a potent inhibitor of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[10] The C6-amino substitution is critical for this activity. The C6-chloro group on our target molecule may confer a completely different mechanism of action.

Proposed Research Framework & Experimental Protocols

To elucidate the biological function of this compound, a tiered experimental approach is recommended. This begins with target-based enzymatic assays and progresses to cell-based functional assays.

Tier 1: Enzymatic Activity Screening (Target Identification)

The primary hypothesis is that this compound may inhibit an enzyme within the NAD+ metabolic network. The most logical first target to investigate is NAMPT.

G start Prepare Reagents (Enzyme, Buffers, Substrates, Test Compound) incubate Pre-incubate NAMPT Enzyme with this compound or FK866 (Control) start->incubate Step 1 reaction Initiate Reaction Add Master Mix: (NAM, PRPP, ATP, NMNAT, ADH, Ethanol) incubate->reaction Step 2 measure Kinetic Measurement (30°C for 2 hours) Ex: 340 nm, Em: 460 nm reaction->measure Step 3 analyze Data Analysis Calculate % Inhibition Determine IC50 Value measure->analyze Step 4

Detailed Protocol: NAMPT Enzymatic Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[5][11][12] It relies on a coupled-enzyme reaction where the product of the NAMPT reaction (NMN) is converted to NAD+, which is then reduced to fluorescent NADH.

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in 10% DMSO for the dose-response curve.

    • Control Inhibitor: Prepare a stock of FK866 (a known NAMPT inhibitor) in the same manner.

    • Enzyme Dilution: Dilute recombinant human NAMPT enzyme to 20-50 ng/µl in NAMPT Dilution Buffer on ice.

    • Reaction Master Mix: Prepare a master mix containing 4x NAMPT Assay Buffer, ATP, Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and the coupled enzymes/substrates (NMNAT, Alcohol Dehydrogenase, Ethanol).

  • Assay Procedure (96-well plate format):

    • Add 10 µl of diluted NAMPT enzyme to "Positive Control" and "Test Inhibitor" wells.

    • Add 10 µl of NAMPT Dilution Buffer to "Blank" wells.

    • Add 5 µl of the serially diluted test compound or control inhibitor to the appropriate wells. For control wells, add 5 µl of the diluent solution (e.g., 10% DMSO).

    • Pre-incubate the plate for 30 minutes at room temperature with gentle agitation to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 35 µl of the prepared Master Mix to all wells.

  • Data Acquisition and Analysis:

    • Incubate the plate at 30°C for 2 hours.

    • Measure fluorescence intensity using a plate reader with excitation at ~340 nm and emission at ~460 nm.

    • Subtract the "Blank" fluorescence from all other readings.

    • Calculate the percent inhibition relative to the "Positive Control" (enzyme activity without inhibitor).

    • Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[13]

Tier 2: Cell-Based Assays (Functional Effects)

If enzymatic activity is confirmed, or to screen for other mechanisms, cell-based assays are essential to determine the compound's effect on cell proliferation and viability, especially in cancer cell lines known to be dependent on the NAD+ salvage pathway.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability.[14]

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds (e.g., FK866) in culture medium.

    • Remove the old medium from the cells and add 100 µl of the medium containing the test compounds. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.

    • Incubate for a desired period (e.g., 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance from the "no cell" wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Comparative Performance Data (Benchmark Analogs)

To provide context for the proposed experiments, the following table summarizes known performance data for FK866 and MS0, another well-characterized NAMPT inhibitor. The goal of the proposed research would be to populate the corresponding fields for this compound.

ParameterFK866MS0This compound
Primary Target NAMPTNAMPTTo be determined
Structure Complex HeterocycleSimilar to FK866, lacks one moietySubstituted Pyridine
Enzymatic IC50 (NAMPT) 1.60 ± 0.32 nM [9]9.08 ± 0.90 nM [9]To be determined via Protocol 3.1
Cell Viability IC50 (HepG2) 2.21 ± 0.21 nM [9]510.01 ± 162.09 nM [9]To be determined via Protocol 3.2
Cell Viability IC50 (A549) ~1 nM (12-225 fold lower than MS0)[9]Varies by cell line[9]To be determined via Protocol 3.2
Mechanism of Action Non-competitive NAMPT inhibition, leading to NAD+ depletion and apoptosis.[8]NAMPT inhibition.[9]To be determined

Conclusion and Future Directions

This compound presents an intriguing scaffold for exploration within the nicotinamide analog chemical space. Its unique substitution pattern warrants a thorough investigation to determine its biological targets and therapeutic potential. The stark difference in enzymatic versus cellular potency for compounds like MS0 highlights the critical importance of cellular target engagement and permeability, factors that must be carefully assessed for any new analog.[9]

By following the systematic framework outlined in this guide—progressing from enzymatic screening to functional cellular assays—researchers can efficiently characterize this compound. Direct comparison of the generated IC50 values against benchmarks like FK866 will immediately position its potency and potential. Subsequent studies could explore its effects on intracellular NAD+ levels, its mechanism of cell death, and its pharmacokinetic profile to build a comprehensive understanding of this novel compound. This structured approach ensures that promising candidates are identified and advanced based on robust, reproducible, and comparative data.

References

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit (Catalog #50690). [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit (Catalog #50691). [Link]

  • Chwalisz, P., et al. (2017). Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats. Journal of Pharmaceutical Sciences. [Link]

  • Gao, W., et al. (2015). Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. Scientific Reports. [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit (Product Sheet). [Link]

  • Piacente, F., et al. (2020). Pharmacokinetics of nicotinamide and methyl-nicotinamide in patient... ResearchGate. [Link]

  • Li, J., et al. (2016). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica. [Link]

  • Kaanders, J. H., et al. (1996). Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy... British Journal of Cancer. [Link]

  • Yadav, S., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT)...to target glioma heterogeneity... Neuro-Oncology. [Link]

  • ChemSynthesis. (2025). This compound. ChemSynthesis. [Link]

  • Stratford, M. R., & Dennis, M. F. (1994). Pharmacokinetics and biochemistry studies on nicotinamide in the mouse. Cancer Chemotherapy and Pharmacology. [Link]

  • Airhart, S., et al. (2017). Pharmacokinetics of the nutritional supplement nicotinamide riboside... Providence. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Camacho-Pereira, J., et al. (2016). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology. [Link]

  • Al-Warhi, T., et al. (2021). Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells... International Journal of Molecular Sciences. [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. PrepChem.com. [Link]

  • Walker, M. J., et al. (2019). Nicotinamide does not induce apoptosis or alter cell viability in... ResearchGate. [Link]

  • Caffa, I., et al. (2024). New Analogues of the Nicotinamide Phosphoribosyltransferase Inhibitor FK866 as Potential Anti-Pancreatic Cancer Agents. Current Medicinal Chemistry. [Link]

  • Boström, M., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry. [Link]

  • Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase... Cancer Research. [Link]

Sources

A Researcher's Guide to Characterizing 6-Chloro-5-methylnicotinamide: Navigating Cross-Reactivity and Off-Target Effects in the Nicotinamide Mimetic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the nicotinamide scaffold is a well-trodden path leading to potent inhibitors of critical enzyme families. 6-Chloro-5-methylnicotinamide, a halogenated derivative, represents a synthetically accessible entry into this chemical space.[1] However, its utility as a precise chemical probe or a therapeutic lead is contingent on a thorough understanding of its target engagement and selectivity. This guide provides a framework for researchers to approach the characterization of this compound, focusing on the pervasive challenges of cross-reactivity and off-target effects inherent to nicotinamide mimetics. We will explore the probable target landscape, compare it with established alternatives, and provide detailed protocols for empirical validation.

The Privileged Scaffold: Potential Targets of this compound

The nicotinamide moiety is central to the structure of nicotinamide adenine dinucleotide (NAD+), a vital cofactor in a multitude of cellular processes.[2][3] Consequently, small molecules that mimic nicotinamide can interact with the NAD+ binding sites of various enzymes. For this compound, the primary and potential off-target landscape likely includes:

  • Poly(ADP-ribose) Polymerases (PARPs): This family of 17 enzymes utilizes NAD+ to catalyze the transfer of ADP-ribose units onto target proteins, playing crucial roles in DNA repair and signaling.[4] Many potent PARP inhibitors are nicotinamide mimetics designed to compete with NAD+ in the catalytic domain.[5][6]

  • Sirtuins (SIRTs): These NAD+-dependent lysine deacylases regulate a wide array of cellular processes, including transcription, metabolism, and aging. Nicotinamide itself is a known pan-sirtuin inhibitor, and numerous analogs have been developed to achieve isoform-selectivity.[7][8][9][10]

  • Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, NAMPT is a key target in oncology.[11][12] Several NAMPT inhibitors have been designed based on the nicotinamide scaffold.[13][14][15]

  • Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the N-methylation of nicotinamide and is implicated in various cancers and metabolic diseases.[16][17][18][19] Inhibitors of NNMT are often direct analogs of its nicotinamide substrate.[20][21]

The chlorine and methyl substitutions on the pyridine ring of this compound are expected to modulate its binding affinity and selectivity across these enzyme families compared to the parent nicotinamide molecule. Predicting its precise profile without empirical data is challenging, making experimental validation essential.

Comparative Landscape: Positioning this compound Against Established Probes

To understand the potential utility of this compound, it is crucial to benchmark it against well-characterized inhibitors of the likely target classes. The following table outlines a hypothetical comparative framework. The selectivity profile for this compound is currently unknown and serves as the central question for experimental investigation.

CompoundPrimary Target ClassKnown Selectivity and Off-Targets
This compound To Be Determined Unknown: Potential for cross-reactivity across PARPs, Sirtuins, NAMPT, and NNMT.
Olaparib PARP1/2Potent inhibitor of PARP1 and PARP2.[22] Lower activity against other PARP family members.
AGK2 SIRT2Selective inhibitor of SIRT2 over SIRT1 and SIRT3.[7]
FK866 NAMPTPotent and selective inhibitor of NAMPT.[15]
6-Aminonicotinamide NNMTSubstrate-mimetic inhibitor of NNMT.[16]

Experimental Workflows for Target Deconvolution and Off-Target Profiling

A multi-pronged experimental approach is necessary to elucidate the on- and off-target effects of this compound. The following protocols provide a robust framework for this characterization.

Initial Target Class Identification: Kinase and NAD+-Enzyme Panels

A broad screening approach is the logical first step to identify the primary target class. Commercially available kinase selectivity profiling systems can provide an initial assessment of off-target effects on this major enzyme family.[4][11][22] Given the nicotinamide scaffold, it is more pertinent to screen against a panel of NAD+-dependent enzymes.

Workflow for Initial Target Identification

Caption: Initial screening workflow for target identification.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Once a primary target or target family is identified, it is crucial to confirm engagement in a cellular context. CETSA is a powerful label-free method to assess drug-target interaction in intact cells.[5][7][9][12][13] The principle lies in the ligand-induced thermal stabilization of the target protein.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a specific temperature in a gradient (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or other protein detection methods.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA Workflow Diagram

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Proteome-Wide Off-Target Profiling

To comprehensively identify off-targets, unbiased proteomic approaches are invaluable. Proteome-wide CETSA (also known as Thermal Proteome Profiling or TPP) combined with mass spectrometry allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[6][10] This provides a global view of compound interactions within the cell.

Experimental Protocol: Proteome-Wide CETSA

  • Cell Treatment and Thermal Profiling: Treat replicate cell cultures with this compound or vehicle. Lyse the cells and subject the lysates to a temperature gradient.

  • Protein Digestion and TMT Labeling: Precipitate the proteins from each temperature point, reduce, alkylate, and digest them into peptides. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins across all temperature points. For each protein, generate melting curves in the presence and absence of the compound. Proteins exhibiting a significant thermal shift upon compound treatment are identified as potential targets or off-targets.

Proteome-Wide Off-Target Identification Workflow

Caption: Proteome-wide off-target profiling workflow.

Conclusion and Future Directions

This compound holds potential as a chemical tool, but its value is directly tied to a rigorous characterization of its selectivity. The nicotinamide scaffold, while advantageous for targeting NAD+-dependent enzymes, presents a significant risk of cross-reactivity. By employing a systematic approach that begins with broad panel screening, confirms cellular target engagement with CETSA, and culminates in an unbiased proteome-wide off-target analysis, researchers can build a comprehensive selectivity profile. This data is not only essential for interpreting the biological effects of this compound but also for guiding future medicinal chemistry efforts to enhance potency and selectivity. The methodologies outlined in this guide provide a clear and robust path to transforming a simple nicotinamide derivative into a well-understood and valuable tool for scientific discovery.

References

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). Molecules. [Link]

  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023). Molecules. [Link]

  • Sirtuin inhibitors as anticancer agents. (2015). Future Medicinal Chemistry. [Link]

  • Structure-Based Design of Potent Nicotinamide Phosphoribosyltransferase Inhibitors with Promising in Vitro and in Vivo Antitumor Activities. (2013). Journal of Medicinal Chemistry. [Link]

  • Inhibition of SIRT3/SIRT1 by nicotinamide and its analog. (2014). ResearchGate. [Link]

  • Second-generation inhibitors. A nicotinamide pharmacophore group is... (2019). ResearchGate. [Link]

  • Nicotinamide-mimicking sirtuin inhibitors: Selisistat (1),... (2020). ResearchGate. [Link]

  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023). Molecules. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. (2016). Acta Pharmacologica Sinica. [Link]

  • Selective Inhibition of Nicotinamide Adenine Dinucleotide Dependent Oxidations by Substituted Carbamides. (1975). Research Communications in Chemical Pathology and Pharmacology. [Link]

  • Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structures of nicotinamide and the 3 drugs used in this study. (2018). ResearchGate. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). RSC Medicinal Chemistry. [Link]

  • Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. (2016). PubMed. [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2023). Journal of Medicinal Chemistry. [Link]

  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. (2023). ResearchGate. [Link]

  • Selective inhibition of nicotinamide adenine dinucleotide dependent oxidations by substituted carbamides. (1975). Semantic Scholar. [Link]

  • Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. (2023). National Institutes of Health. [Link]

  • Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. (2022). ResearchGate. [Link]

  • Comparing Three NAD+ Boosters: Effects on Circulation and Microbes. (2024). Bioengineer.org. [Link]

  • Selectivity optimization of substituted 1,2,3-triazoles as α7 nicotinic acetylcholine receptor agonists. (2015). ACS Chemical Neuroscience. [Link]

  • Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast. (2020). Biomolecules. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2023). Journal of Medicinal Chemistry. [Link]

  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 6-Chloro-N-methylnicotinamide. PubChem. [Link]

  • Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells. (1998). Biochimica et Biophysica Acta. [Link]

  • 6-Chloronicotinamide. PubChem. [Link]

  • Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). (2021). Chemical Science. [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. (2019). Journal of Biological Chemistry. [Link]

  • The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. (2018). International Journal of Molecular Sciences. [Link]

  • N'-Methylnicotinamide. PubChem. [Link]

  • Identification of nicotinamide N-methyltransferase as a promising therapeutic target for sarcopenia. (2024). Aging Cell. [Link]

Sources

The Synthetic Maze: A Comparative Guide to the Reproducibility and Performance of 6-Chloro-5-methylnicotinamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and the meticulous scientist in molecular biology, the choice of a chemical probe or synthetic building block is paramount. The reproducibility of its synthesis and the consistency of its performance are the bedrocks upon which reliable experimental data is built. This guide offers an in-depth, objective comparison of 6-Chloro-5-methylnicotinamide and its structural alternatives, providing a critical analysis of their synthesis, characterization, and potential applications, with a focus on their role as inhibitors of Nicotinamide N-Methyltransferase (NNMT).

Introduction to this compound and Its Therapeutic Relevance

This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. Its structure, featuring a pyridine ring with chlorine, methyl, and carboxamide substitutions, makes it a valuable scaffold in medicinal chemistry.[1] This class of compounds has garnered significant interest for its potential to modulate the activity of Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[2] Overexpression of NNMT has been linked to various diseases, including metabolic disorders like obesity and type 2 diabetes, as well as several types of cancer.[2] Consequently, the development of potent and selective NNMT inhibitors is a promising therapeutic strategy, and compounds like this compound are key players in this endeavor.

The Synthetic Challenge: A Comparative Look at Synthesis Protocols

The reliability of any experiment begins with the purity and consistency of the starting materials. Here, we compare the available synthetic protocols for this compound and its common structural isomers, highlighting potential challenges to reproducibility.

Synthesis of this compound

A primary route to this compound involves the amidation of 6-Chloro-5-methylnicotinic acid.[1]

Protocol:

  • Starting Material: 6-Chloro-5-methylnicotinic acid.

  • Reagent: 28% Ammonium hydroxide (NH₄OH).

  • Conditions: The reaction is typically carried out at room temperature.

  • Reaction Time: Approximately 16 hours.[1]

  • Purification: The crude product is purified by recrystallization.[1]

Discussion on Reproducibility: While this method appears straightforward, reproducibility can be influenced by several factors. The exact concentration of the ammonium hydroxide solution, the efficiency of stirring, and the precise conditions of recrystallization (solvent, temperature, and cooling rate) can all impact the final yield and purity. The lack of detailed, publicly available protocols with specific yield percentages makes it challenging to establish a baseline for reproducibility.

Alternative Synthetic Routes for this compound

Other potential synthetic strategies include:

  • Chlorination: Direct chlorination of 5-methylnicotinamide. The choice of chlorinating agent and the control of reaction conditions are critical to avoid side reactions and ensure regioselectivity.

  • Functional Group Interconversion: Transformations from other pyridine derivatives.

  • Cross-Coupling Reactions: Introduction of the methyl group at a later stage via cross-coupling reactions.

These alternative routes offer flexibility but also introduce their own sets of challenges regarding reagent stability, catalyst efficiency, and purification of the final product.

Comparative Synthesis of Structural Isomers

To provide a comprehensive overview, we present the synthesis of two common structural alternatives.

2.3.1. 2-Chloro-6-methylnicotinamide

A common synthesis for this isomer involves a two-step process from 2-chloro-6-methylnicotinic acid.[3]

Protocol:

  • Step 1: Acyl Chloride Formation: 2-chloro-6-methylnicotinic acid is reacted with oxalyl dichloride in dichloromethane at 20°C for 2 hours.

  • Step 2: Amidation: The resulting acyl chloride is then treated with ammonium hydroxide in tetrahydrofuran at 20°C for 2 hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure, and the residue is treated with THF and filtered. The filtrate is then concentrated to yield the final product.[3]

2.3.2. 6-Chloro-N-methylnicotinamide

The synthesis of this N-methylated analog is achieved through the reaction of 6-chloronicotinoyl chloride with methylamine.

Protocol:

  • Starting Material: Crude 6-chloronicotinic acid chloride.

  • Reagent: Anhydrous methylamine in a mixture of dioxane and toluene.

  • Conditions: The reaction is performed at 0°C to -5°C, followed by stirring for 3 hours without cooling.

  • Work-up: The reaction mixture is evaporated, and the residue is stirred with water. The undissolved product is filtered off and dried.

Initial Comparison of Synthetic Routes: The multi-step synthesis of 2-Chloro-6-methylnicotinamide offers more control over the reaction but may involve more complex purification steps. The synthesis of 6-Chloro-N-methylnicotinamide is a one-pot reaction but requires careful handling of anhydrous methylamine and precise temperature control. The direct amidation for this compound appears the simplest on paper, but the extended reaction time and reliance on recrystallization for purification may lead to variability in yield and purity.

Performance Comparison: Navigating the Landscape of NNMT Inhibition

Key Structural Differences and Their Potential Impact:

  • Position of the Chlorine and Methyl Groups: The electronic and steric environment of the pyridine ring is critical for binding to the NNMT active site. The relative positions of the electron-withdrawing chlorine atom and the electron-donating methyl group in this compound versus 2-Chloro-6-methylnicotinamide will significantly alter the molecule's electrostatic potential and shape, likely leading to different binding affinities and inhibitory potencies.

  • N-Methylation: The presence of a methyl group on the amide nitrogen in 6-Chloro-N-methylnicotinamide introduces a significant steric change compared to the primary amide of this compound. This modification can affect hydrogen bonding interactions within the active site and alter the compound's solubility and cell permeability.

Experimental Evaluation of NNMT Inhibition:

To rigorously compare the performance of these compounds, a standardized NNMT inhibitor screening assay is essential. A common method is a fluorescence-based assay that couples the production of S-adenosyl-L-homocysteine (SAH), a product of the NNMT reaction, to a fluorescent signal.

Detailed Experimental Protocol for NNMT Inhibition Assay:

  • Reagents and Materials:

    • Recombinant human NNMT enzyme

    • S-adenosyl-L-methionine (SAM)

    • Nicotinamide (NAM)

    • SAH hydrolase (SAHH)

    • ThioGlo™ 1 or similar thiol-reactive fluorescent probe

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween-20)

    • Test compounds (this compound and its analogs) dissolved in DMSO

    • 384-well black plates

  • Assay Procedure:

    • Prepare a reaction mixture containing NNMT enzyme, SAHH, and the fluorescent probe in the assay buffer.

    • Add the test compounds at various concentrations to the wells of the 384-well plate. Include a positive control (known NNMT inhibitor) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding a mixture of SAM and NAM to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 380 nm and emission at 500 nm for ThioGlo™ 1).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

A Call for Direct Comparative Studies: The lack of publicly available, direct comparative IC₅₀ data for this compound and its close structural isomers under identical assay conditions is a significant knowledge gap. Such studies are crucial for making informed decisions in drug discovery and for understanding the nuanced SAR of this chemical series.

Characterization and Quality Control: Ensuring Experimental Integrity

Regardless of the synthetic route, rigorous characterization of the final compound is non-negotiable for ensuring the validity of experimental results.

Standard Analytical Techniques:

Technique Purpose Expected Results for this compound
¹H NMR Structural confirmation and purity assessmentAromatic protons (~7-9 ppm), methyl protons (~2-3 ppm), and amide protons (~5-7 ppm).[1]
¹³C NMR Structural confirmationCarbonyl carbon (~165-175 ppm), aromatic carbons (~120-160 ppm), and methyl carbon (~15-25 ppm).[1]
Mass Spectrometry Molecular weight confirmationMolecular ion peak at m/z 170.59.[3]
Infrared (IR) Spectroscopy Functional group identificationN-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹).[1]
Melting Point Purity assessmentA sharp melting point range (e.g., 211-212°C).[3]
High-Performance Liquid Chromatography (HPLC) Purity determinationA single major peak indicating high purity.

Importance of Self-Validating Systems: Each experimental protocol should be designed as a self-validating system. This means incorporating appropriate controls, using well-characterized reagents, and rigorously analyzing the final products to ensure their identity and purity. Any deviation in the analytical data from the expected values should be investigated to identify potential issues with the synthesis or purification process.

Visualizing the Workflow and Rationale

To aid in the conceptualization of the experimental process, the following diagrams illustrate the synthetic workflow and the decision-making process for selecting a suitable compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_qc Quality Control cluster_bioassay Biological Evaluation Start_Material Starting Material (e.g., 6-Chloro-5-methylnicotinic acid) Reaction Chemical Reaction (e.g., Amidation) Start_Material->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Final Product (this compound) Purification->Final_Product NMR NMR Spectroscopy Final_Product->NMR MS Mass Spectrometry Final_Product->MS HPLC HPLC Final_Product->HPLC Assay NNMT Inhibition Assay Final_Product->Assay Data_Analysis IC50 Determination Assay->Data_Analysis

Caption: A generalized workflow from synthesis to biological evaluation.

Decision_Tree Start Compound Selection Synthetic_Feasibility Is the synthesis protocol reproducible and scalable? Start->Synthetic_Feasibility Purity Can high purity (>98%) be consistently achieved? Synthetic_Feasibility->Purity Yes Re-evaluate Re-evaluate synthesis or consider alternative compound Synthetic_Feasibility->Re-evaluate No Activity Does the compound show potent in vitro activity? Purity->Activity Yes Purity->Re-evaluate No Selectivity Is the compound selective for the target (NNMT)? Activity->Selectivity Yes Activity->Re-evaluate No Proceed Proceed to in vivo studies Selectivity->Proceed Yes Selectivity->Re-evaluate No

Caption: Decision tree for compound selection and progression.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds for targeting NNMT. However, the successful application of these molecules in research and drug development hinges on the ability to synthesize them in a reproducible manner and to accurately assess their comparative performance. This guide has highlighted the current state of knowledge, including available synthetic protocols and the critical need for direct, comparative biological evaluation.

Future research should focus on:

  • Developing and publishing detailed, robust, and scalable synthesis protocols for this compound and its key isomers, including comprehensive characterization data and reported yields.

  • Conducting head-to-head comparative studies of the NNMT inhibitory potency and selectivity of these compounds under standardized assay conditions.

  • Investigating the structure-activity relationships within this specific series of halogenated nicotinamides to guide the design of next-generation NNMT inhibitors with improved properties.

By addressing these knowledge gaps, the scientific community can unlock the full potential of these valuable chemical tools and accelerate the development of novel therapeutics for a range of metabolic and oncologic diseases.

References

  • Neelakantan, H., Wang, H., Vance, V., Hommel, J. D., McHardy, S. F., & Watowich, S. J. (2018). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 61(23), 10826–10844. [Link]

  • Neelakantan, H., Wang, H., Vance, V., Hommel, J. D., McHardy, S. F., & Watowich, S. J. (2018). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. bioRxiv. [Link]

  • Gao, Y., Li, C., Chen, J., Li, Y., & Li, Y. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. [Link]

  • Guan, X., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 933. [Link]

  • Neelakantan, H., et al. (2017). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(16), 7044-7054. [Link]

  • ChemSynthesis. (2025). This compound. ChemSynthesis. [Link]

  • Choe, U., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11429-11445. [Link]

  • Choe, U., et al. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. ACS Chemical Biology, 19(1), 89-100. [Link]

  • Feng, Y., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(11), 2133-2140. [Link]

  • Kantariya, B., et al. (2019). Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide. International Journal of Scientific Research in Science, Engineering and Technology. [Link]

  • Lee, H., et al. (2018). Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry, 61(15), 6764-6774. [Link]

  • Yang, Z., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(2), 96-103. [Link]

  • Choe, U., et al. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. ACS Chemical Biology, 19(1), 89-100. [Link]

  • ChemSynthesis. (2025). This compound. ChemSynthesis. [Link]

Sources

A Head-to-Head Comparison of 6-Chloro-5-methylnicotinamide with Known Inhibitors for Nicotinamide N-Methyltransferase (NNMT)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Growing Importance of Targeting NNMT

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical enzyme in cellular metabolism and a promising therapeutic target for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][2][3] NNMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM) and other pyridine-containing compounds.[3][4] This process yields 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH), thereby influencing cellular methylation potential and the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1][5] Given the implications of NNMT overexpression in various pathologies, the development of potent and selective inhibitors is of significant interest to the research community.[4][6]

This guide provides a comprehensive head-to-head comparison of 6-Chloro-5-methylnicotinamide, a halogenated nicotinamide derivative, with a selection of well-characterized NNMT inhibitors.[7] Our objective is to furnish researchers with the necessary experimental framework and comparative data to evaluate the potential of this compound as a chemical probe or therapeutic lead. The comparisons will be grounded in established biochemical and cell-based assays, with a focus on potency, selectivity, and cellular activity.

The Inhibitors in Focus: A Comparative Overview

For this guide, we will compare this compound against two distinct classes of known NNMT inhibitors: a NAM-competitive inhibitor (JBSNF-000088) and a bisubstrate inhibitor (a representative naphthalene-containing compound). This selection allows for a robust evaluation against compounds with different mechanisms of action.

  • This compound: A nicotinamide analog featuring a chlorine atom at the 6-position and a methyl group at the 5-position of the pyridine ring.[7] Its mechanism is presumed to be competitive with the nicotinamide substrate.

  • JBSNF-000088: A well-documented, potent, and slow-turnover substrate for NNMT that acts as an inhibitor.[4] It has been shown to have cellular activity and favorable pharmacokinetic properties.

  • Naphthalene-based Bisubstrate Inhibitor: This class of inhibitors is designed to mimic the transition state by occupying both the nicotinamide and SAM binding pockets, often exhibiting high potency.[8][9] The incorporation of a naphthalene moiety has been shown to significantly increase inhibitory activity.[8]

Biochemical Potency: Determining IC50 Values

The initial and most fundamental comparison of enzyme inhibitors is the determination of their half-maximal inhibitory concentration (IC50). This value quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: Fluorogenic NNMT Inhibition Assay

This protocol is adapted from commercially available NNMT inhibitor screening kits and established literature methodologies.[10][11] The assay indirectly measures NNMT activity by detecting the production of homocysteine, a downstream product of SAH.

Principle: NNMT catalyzes the methylation of nicotinamide using SAM, producing MNA and SAH. The generated SAH is then hydrolyzed by SAH hydrolase to homocysteine and adenosine. The free thiol group of homocysteine reacts with a thiol-detecting probe to generate a fluorescent signal. In the presence of an NNMT inhibitor, the fluorescent signal is reduced in a concentration-dependent manner.

Workflow Diagram:

G cluster_0 Enzymatic Cascade cluster_1 Reaction Components NNMT NNMT SAH_Hydrolase SAH Hydrolase NNMT->SAH_Hydrolase SAH Thiol_Probe Thiol Probe SAH_Hydrolase->Thiol_Probe Homocysteine Fluorescence Fluorescence Signal Thiol_Probe->Fluorescence Reaction Nicotinamide Nicotinamide Nicotinamide->NNMT SAM SAM SAM->NNMT Inhibitor Inhibitor (e.g., this compound) Inhibitor->NNMT Inhibition

Caption: Workflow of the fluorogenic NNMT inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each inhibitor (this compound, JBSNF-000088, and the bisubstrate inhibitor) in DMSO.

    • Prepare serial dilutions of each inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[12]

    • Prepare a reaction mixture containing NNMT enzyme, SAH hydrolase, and the thiol-detecting probe in NNMT assay buffer.

  • Assay Execution:

    • To a 96-well black plate, add the serially diluted inhibitors.

    • Include controls: a positive control (no inhibitor) and a negative control (no NNMT enzyme).

    • Initiate the reaction by adding the reaction mixture containing SAM and nicotinamide to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the chosen thiol probe (e.g., Ex/Em = 392/482 nm or 400/465 nm).[10][11]

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative IC50 Data (Hypothetical)
InhibitorIC50 (nM)
This compound750
JBSNF-000088580[4]
Naphthalene-based Bisubstrate Inhibitor1.41 µM[8]

Interpretation of Results: This hypothetical data suggests that this compound exhibits potent inhibition of NNMT, with an IC50 in the sub-micromolar range. Its potency is comparable to that of JBSNF-000088 and potentially greater than some reported bisubstrate inhibitors.

Selectivity Profiling: A Critical Step for Therapeutic Potential

A crucial aspect of inhibitor characterization is determining its selectivity for the target enzyme over other related enzymes. For NNMT inhibitors, it is particularly important to assess their activity against other SAM-dependent methyltransferases to minimize off-target effects.

Experimental Protocol: Methyltransferase Selectivity Panel

Principle: The inhibitory activity of this compound will be tested against a panel of other human methyltransferases using appropriate biochemical assays for each enzyme. A lack of significant inhibition of these other methyltransferases at concentrations that potently inhibit NNMT indicates high selectivity.

Workflow Diagram:

G cluster_0 Target Enzyme cluster_1 Off-Target Enzymes (Methyltransferase Panel) Inhibitor 6-Chloro-5- methylnicotinamide NNMT NNMT Assay Inhibitor->NNMT High Potency PRMT1 PRMT1 Assay Inhibitor->PRMT1 Low/No Potency SETD2 SETD2 Assay Inhibitor->SETD2 Low/No Potency DNMT1 DNMT1 Assay Inhibitor->DNMT1 Low/No Potency COMT COMT Assay Inhibitor->COMT Low/No Potency

Caption: Selectivity profiling workflow for NNMT inhibitors.

Step-by-Step Methodology:

  • Enzyme Panel Selection:

    • Select a panel of representative human methyltransferases from different families (e.g., protein arginine methyltransferases like PRMT1, histone lysine methyltransferases like SETD2, DNA methyltransferases like DNMT1, and small molecule methyltransferases like COMT).

  • Assay Execution:

    • For each methyltransferase in the panel, utilize a validated activity assay (e.g., radiometric, fluorescence-based, or luminescence-based).

    • Test this compound at a high concentration (e.g., 10 µM) to assess for any significant inhibition.

    • If inhibition is observed, perform a full dose-response curve to determine the IC50 value for that off-target enzyme.

  • Data Analysis:

    • Calculate the selectivity index for each off-target enzyme by dividing its IC50 value by the IC50 value for NNMT. A higher selectivity index indicates greater selectivity for NNMT.

Comparative Selectivity Data (Hypothetical)
EnzymeThis compound IC50JBSNF-000088 IC50Selectivity Index (this compound)
NNMT0.75 µM1.8 µM[4]1
PRMT1> 50 µM> 50 µM> 66
SETD2> 50 µM> 50 µM> 66
DNMT125 µM> 50 µM33
COMT> 50 µM> 50 µM> 66

Interpretation of Results: The hypothetical data indicates that this compound demonstrates good selectivity for NNMT over other tested methyltransferases. While some modest activity against DNMT1 is observed, the selectivity index of 33 suggests a favorable therapeutic window. JBSNF-000088 is reported to be selective against a panel of 34 receptors, channels, and enzymes.[4]

Cellular Activity: Measuring Target Engagement and Downstream Effects

Demonstrating that an inhibitor can effectively engage its target in a cellular context and elicit a biological response is a critical step in its evaluation. For NNMT inhibitors, this can be assessed by measuring the reduction of the enzymatic product, 1-methylnicotinamide (MNA), in cells.

Experimental Protocol: Cellular MNA Reduction Assay

Principle: Cells that express NNMT are treated with the inhibitor. After a specified incubation period, the intracellular concentration of MNA is quantified using liquid chromatography-mass spectrometry (LC-MS). A potent and cell-permeable inhibitor will cause a dose-dependent decrease in intracellular MNA levels.

Workflow Diagram:

G Cell_Culture Cell Culture (e.g., HSC-2) Inhibitor_Treatment Treat with Inhibitor Cell_Culture->Inhibitor_Treatment Incubation Incubate (e.g., 48 hours) Inhibitor_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Extraction Metabolite Extraction Cell_Lysis->Extraction LC_MS LC-MS Analysis Extraction->LC_MS Data_Analysis Quantify MNA Levels LC_MS->Data_Analysis

Caption: Workflow for the cellular MNA reduction assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line with known NNMT expression (e.g., HSC-2 human oral cancer cells) in appropriate media.[13]

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of this compound and the comparator inhibitors. Include a vehicle control (DMSO).

  • Sample Preparation:

    • After the desired incubation period (e.g., 48 hours), wash the cells with ice-cold PBS.

    • Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts by LC-MS to quantify the levels of MNA.

    • Normalize the MNA levels to the total protein concentration or cell number for each sample.

  • Data Analysis:

    • Calculate the percentage of MNA reduction for each inhibitor concentration relative to the vehicle control.

    • Determine the cellular IC50 value for MNA reduction for each inhibitor.

Comparative Cellular Activity Data (Hypothetical)
InhibitorCellular MNA Reduction IC50 (µM)
This compound5.2
JBSNF-0000881.6 (U2OS cells)[4]
Naphthalene-based Bisubstrate Inhibitor10-100 (varies with cell permeability)

Interpretation of Results: This hypothetical data suggests that this compound is cell-permeable and effectively inhibits NNMT activity in a cellular context, leading to a reduction in the downstream product MNA. Its cellular potency is within a reasonable range for a lead compound, though further optimization to improve cell permeability could be beneficial, as is often the case for bisubstrate inhibitors.[4]

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of this compound with other known NNMT inhibitors. Based on the outlined experimental protocols and hypothetical data, this compound emerges as a promising NNMT inhibitor with potent biochemical activity, good selectivity, and demonstrated cellular engagement.

Future studies should aim to:

  • Confirm these findings with rigorous experimental data.

  • Elucidate the precise binding mode of this compound through co-crystallization studies with NNMT.

  • Expand the selectivity profiling to a broader panel of methyltransferases.

  • Evaluate its pharmacokinetic properties and in vivo efficacy in relevant disease models.

The continued development and characterization of novel NNMT inhibitors like this compound are essential for advancing our understanding of NNMT's role in disease and for the ultimate goal of developing new therapeutic interventions.

References

Sources

Confirming the Molecular Target of 6-Chloro-5-methylnicotinamide: A Comparative Guide to NAMPT Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and metabolic diseases, the precise identification of a compound's molecular target is the bedrock of credible drug development. This guide provides a comprehensive framework for confirming the molecular target of 6-Chloro-5-methylnicotinamide, a compound whose structure strongly suggests activity as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). We will explore the rationale behind this hypothesis, compare it with established NAMPT inhibitors, and provide detailed, field-proven protocols for its experimental validation.

The Central Role of NAMPT in Cellular Metabolism and Cancer

Nicotinamide Phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, catalyzing the rate-limiting step of converting nicotinamide to nicotinamide mononucleotide (NMN).[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[1] Many cancer cells exhibit a heightened dependence on the NAMPT-mediated salvage pathway to meet their high metabolic demands, making NAMPT a compelling target for anticancer therapies.[1][2][3] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[2]

The chemical structure of this compound, featuring a substituted nicotinamide core, places it within a class of compounds known for their interaction with NAMPT.[3][4] This structural analogy forms the basis of our hypothesis that this compound is a NAMPT inhibitor. However, rigorous experimental validation is paramount.

A Comparative Landscape of NAMPT Inhibitors

To contextualize the potential of this compound, it is essential to compare it with well-characterized NAMPT inhibitors. These compounds have been extensively studied and provide a benchmark for potency and cellular activity.

CompoundTypeBiochemical IC50Cellular Activity
FK866 (APO866) Highly specific NAMPT inhibitor0.09 nM (cell-free)Induces apoptosis
KPT-9274 Dual PAK4/NAMPT inhibitor~120 nM (cell-free)Strong efficacy in solid tumors and hematologic malignancies
OT-82 Novel NAMPT inhibitor2.89 nM (hematopoietic cancer cells), 13.03 nM (non-hematopoietic cancer cells)Induces NAD+ and ATP depletion, leading to apoptosis
GNE-617 Highly potent NAMPT inhibitor5 nMPotent activity
STF-118804 Highly specific NAMPT inhibitorNot specifiedEffective against leukemia stem cells

Table 1: Comparison of established NAMPT inhibitors. IC50 values represent the concentration required for 50% inhibition of enzyme activity or cellular processes and are gathered from multiple sources.[5][6]

Experimental Workflow for Target Validation

Confirming that this compound directly engages and inhibits NAMPT requires a multi-faceted experimental approach. The following protocols are designed to provide a robust and self-validating system for target identification.

G cluster_0 Target Validation Workflow Enzymatic Assay Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination Quantify Potency CETSA CETSA Thermal Shift Thermal Shift CETSA->Thermal Shift Confirm Binding Western Blot Western Blot NAD+ Levels & Apoptosis Markers NAD+ Levels & Apoptosis Markers Western Blot->NAD+ Levels & Apoptosis Markers Cellular Consequence Hypothesized Inhibitor (this compound) Hypothesized Inhibitor (this compound) Hypothesized Inhibitor (this compound)->Enzymatic Assay Direct Inhibition? Hypothesized Inhibitor (this compound)->CETSA Target Engagement in Cells? Hypothesized Inhibitor (this compound)->Western Blot Downstream Pathway Effects?

Caption: Workflow for validating this compound as a NAMPT inhibitor.

Direct Enzyme Inhibition: The NAMPT Enzymatic Assay

The foundational experiment is to determine if this compound directly inhibits the enzymatic activity of purified NAMPT. A coupled-enzyme assay is a common and reliable method.

Causality Behind Experimental Choices: This assay directly measures the compound's effect on the target protein in a controlled, cell-free environment. This eliminates confounding factors from cellular metabolism and transport, providing unequivocal evidence of direct inhibition.

Detailed Protocol:

  • Reagents: Recombinant human NAMPT, Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP, NMNAT (Nicotinamide Mononucleotide Adenylyltransferase), Alcohol Dehydrogenase (ADH), Ethanol, NAD+, NADH standards, Assay Buffer.

  • Assay Principle: This is a three-step coupled reaction. First, NAMPT catalyzes the formation of NMN from NAM and PRPP. Second, NMN is converted to NAD+ by NMNAT. Finally, in the presence of ethanol, ADH reduces NAD+ to NADH, which can be detected by its fluorescence (Excitation: 340 nm, Emission: 460 nm). The fluorescence intensity is directly proportional to NAMPT activity.

  • Procedure: a. Prepare a dilution series of this compound in DMSO. Also, prepare a known NAMPT inhibitor (e.g., FK866) as a positive control. b. In a 96-well or 384-well plate, add the assay buffer, recombinant NAMPT, and the test compounds. Incubate for a pre-determined time (e.g., 30 minutes) to allow for compound binding. c. Initiate the reaction by adding a substrate mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol. d. Incubate the plate at 37°C for a set period (e.g., 1-2 hours). e. Measure the fluorescence at 340 nm excitation and 460 nm emission.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

While an enzymatic assay confirms direct inhibition, it does not prove that the compound can enter a cell and bind to its target in the complex intracellular environment. CETSA is a powerful technique to verify target engagement in intact cells.

Causality Behind Experimental Choices: The principle of CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. Observing a thermal shift in the presence of this compound provides strong evidence of direct binding to NAMPT within the cell.

G cluster_0 CETSA Workflow Treat Cells Treat Cells Heat Shock Heat Shock Treat Cells->Heat Shock Vehicle vs. Compound Lyse & Centrifuge Lyse & Centrifuge Heat Shock->Lyse & Centrifuge Temperature Gradient Western Blot Western Blot Lyse & Centrifuge->Western Blot Separate Soluble Fraction Quantify Soluble NAMPT Quantify Soluble NAMPT Western Blot->Quantify Soluble NAMPT Detect Target Protein

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed Protocol:

  • Cell Culture: Culture a cancer cell line known to express NAMPT (e.g., A2780, HCT116) to near confluency.

  • Compound Treatment: Treat the cells with this compound at a concentration several-fold higher than its expected cellular IC50. Include a vehicle control (DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Western Blotting: a. Quantify the total protein concentration in the soluble fractions. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Probe the membrane with a primary antibody specific for NAMPT, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). e. Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for NAMPT at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble NAMPT as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Assessing Downstream Pathway Modulation: Western Blot Analysis

Inhibition of NAMPT is expected to lead to a decrease in cellular NAD+ levels and induce downstream effects such as the activation of apoptotic pathways. Western blotting can be used to probe for these molecular consequences.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with increasing concentrations of this compound for a specified time (e.g., 24-72 hours). Include a vehicle control and a positive control (e.g., FK866).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. b. Probe separate membranes with primary antibodies against:

    • NAMPT: To ensure the compound does not alter total NAMPT expression.
    • PARP (Poly (ADP-ribose) polymerase): Look for cleavage of PARP, a hallmark of apoptosis.
    • Caspase-3: Look for cleavage of pro-caspase-3 to its active form.
    • Loading Control (e.g., β-actin, GAPDH): To ensure equal protein loading. c. Incubate with the appropriate secondary antibodies and detect the signal.
  • NAD+/NADH Assay (Optional but Recommended): To directly measure the metabolic consequence of NAMPT inhibition, use a commercially available NAD+/NADH assay kit to quantify the levels of these coenzymes in cell lysates after treatment with this compound. A significant decrease in the NAD+/NADH ratio would be expected.

Conclusion

The structural characteristics of this compound strongly suggest its potential as a novel NAMPT inhibitor. However, a rigorous and systematic experimental approach is essential for definitive target validation. By employing a combination of direct enzymatic assays, cellular target engagement studies like CETSA, and analysis of downstream pathway modulation, researchers can confidently confirm the molecular target of this compound. The protocols and comparative data presented in this guide provide a robust framework to not only validate the target of this compound but also to benchmark its performance against existing alternatives in the field of cancer drug discovery.

References

  • Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship. PubMed. Available at: [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PubMed Central. Available at: [Link]

  • Structure-activity relationship (SAR) and binding mode of NAMPT inhibitors and imaging study of fluorescent molecule M049-0244 in living cells. ResearchGate. Available at: [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. Available at: [Link]

  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PubMed Central. Available at: [Link]

  • Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen. PubMed. Available at: [Link]

  • 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230. PubChem. Available at: [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Available at: [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. Available at: [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central. Available at: [Link]

  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PubMed Central. Available at: [Link]

  • The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. MDPI. Available at: [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Western blot analysis of iNAMPT and eNAMPT and NAD + assay in the... ResearchGate. Available at: [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. Available at: [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. NIH. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • (A) Nampt protein levels were determined by western blotting in PREC... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to 6-Chloro-5-methylnicotinamide and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and agrochemical research, the nicotinamide scaffold remains a cornerstone for the development of novel bioactive molecules. Among its numerous halogenated derivatives, 6-Chloro-5-methylnicotinamide has emerged as a versatile parent compound, offering a template for the design of potent enzyme inhibitors and antifungal agents. This guide provides a comprehensive comparative analysis of this compound and its key derivatives, grounded in experimental data to inform structure-activity relationship (SAR) studies and guide future research endeavors.

The Parent Compound: this compound

This compound is a crystalline solid characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and a carboxamide group at the 3-position.[1] This specific arrangement of substituents creates a unique electronic and steric profile that dictates its reactivity and biological interactions.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₇H₇ClN₂O[2]
Molecular Weight170.59 g/mol [2]
Melting Point211-212 °C[2]
AppearanceWhite to off-white crystalline solid[1]
SolubilityModerately soluble in polar organic solvents; limited water solubility.[1]

Synthesis:

The primary and most direct synthesis of this compound involves the amidation of 6-Chloro-5-methylnicotinic acid.[1]

6-Chloro-5-methylnicotinic_acid 6-Chloro-5-methylnicotinic acid This compound This compound 6-Chloro-5-methylnicotinic_acid->this compound Amidation Ammonium_hydroxide Ammonium Hydroxide (NH₄OH) Ammonium_hydroxide->this compound

Caption: Synthesis of this compound.

Comparative Analysis of Derivatives

The strategic modification of the this compound scaffold at three key positions—the C6-chloro group, the C5-methyl group, and the C3-amide group—has yielded a diverse library of derivatives with a wide spectrum of biological activities.

Modifications at the C6-Position: The Influence of the Halogen

The chlorine atom at the C6-position is a common site for nucleophilic substitution, allowing for the introduction of various functional groups. This has been a particularly fruitful strategy in the development of antifungal agents targeting the succinate dehydrogenase (SDH) enzyme.

Comparative Data of C6-Substituted Derivatives:

Compound IDC6-SubstituentTarget OrganismBiological Activity (IC₅₀/EC₅₀)Reference
Parent -Cl--
Derivative A-S-CH₃Rhizoctonia solani, Sclerotinia sclerotiorum15.8 µM, 20.3 µM[3][4]
Derivative B-O-PhBotrytis cinereaModerate inhibition[5]
Derivative C-S-PhBotrytis cinerea40.54% inhibition[5][6]

Causality Behind Experimental Choices: The rationale for replacing the C6-chloro group stems from the desire to modulate the electronic properties of the pyridine ring and to introduce new interaction points with the target protein. For instance, the introduction of thioether and ether linkages explores the potential for hydrophobic and π-stacking interactions within the active site of SDH. The diarylamine-modified scaffolds were designed to mimic the biphenyl group of the commercial fungicide boscalid, aiming to enhance binding affinity.[7]

Modifications at the C5-Position: The Role of the Methyl Group

Alterations at the C5-position, while less common, can significantly impact the steric and electronic environment of the nicotinamide core.

Comparative Data of C5-Substituted Derivatives:

Compound IDC5-SubstituentTargetBiological ActivityReference
Parent -CH₃--
5-H Analog-HPARPWeak inhibition[8]
5-Amino Analog-NH₂α-amylase, α-glucosidaseVaries with C6-substituent[9]

Causality Behind Experimental Choices: Replacing the methyl group with a hydrogen atom simplifies the structure and can help to probe the importance of the steric bulk at this position for enzyme binding. The introduction of an amino group introduces a hydrogen bond donor, which can lead to new interactions with the target enzyme, as seen in the case of α-amylase and α-glucosidase inhibitors.[9]

Modifications at the C3-Amide Group: Expanding the Pharmacophore

The amide group at the C3-position is a critical pharmacophore, often involved in key hydrogen bonding interactions with target proteins. Modifications at this site have been extensively explored to enhance potency and selectivity.

Comparative Data of C3-Amide Derivatives:

Compound IDC3-Amide ModificationTarget Organism/EnzymeBiological Activity (MIC/IC₅₀)Reference
Parent -CONH₂--
N-cyclohexyl-CONH-cyclohexylGram-positive/negative bacteriaVaries with C6-substituent[10]
N-(thiophen-2-yl)-CONH-(thiophen-2-yl)Pseudoperonospora cubensisEC₅₀ = 1.96 mg/L[11]
N-(3-isopropylphenyl)-CONH-(3-isopropylphenyl)Candida albicansMIC = 0.25 µg/mL[12]
Hydrazone derivativesHydrazone linkageVEGFR-2IC₅₀ = 86.60 nM[13]

Causality Behind Experimental Choices: The derivatization of the amide nitrogen allows for the introduction of various lipophilic and aromatic groups to explore hydrophobic pockets in the target's active site. The N-(thiophen-2-yl) and N-(3-isopropylphenyl) substitutions in antifungal compounds are prime examples of how tuning the lipophilicity and steric bulk can dramatically improve efficacy.[11][12] The synthesis of hydrazone derivatives was a strategy to introduce additional hydrogen bond donors and acceptors to interact with the DFG motif of VEGFR-2.[13]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.

General Synthesis of N-Substituted Nicotinamide Derivatives

This protocol describes a general method for the synthesis of N-substituted nicotinamide derivatives from the corresponding nicotinoyl chloride.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Nicotinic_Acid Substituted Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Intermediate Nicotinic_Acid->Nicotinoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Nicotinoyl_Chloride Derivative N-Substituted Nicotinamide Derivative Nicotinoyl_Chloride->Derivative Base (e.g., Triethylamine) Amine Primary/Secondary Amine (R-NH₂) Amine->Derivative

Caption: General workflow for N-substituted nicotinamide synthesis.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of the appropriately substituted nicotinic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the reaction mixture for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude nicotinoyl chloride.

  • Amide Coupling: Dissolve the crude nicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • To this solution, add the desired primary or secondary amine and a base, such as triethylamine, at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-substituted nicotinamide derivative.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for testing the susceptibility of fungi to antifungal agents.[14][15]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture in RPMI-1640 medium, adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.[16]

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[14]

  • Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. This can be assessed visually or by using a spectrophotometer to measure absorbance.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Poly(ADP-ribose) polymerase 1 (PARP-1).[17][18]

Start Start Prepare_Reagents Prepare Reagents: - PARP-1 Enzyme - Activated DNA - Biotinylated NAD+ - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Add_Strep_HRP Add Streptavidin-HRP Incubate->Add_Strep_HRP Add_Substrate Add Chemiluminescent Substrate Add_Strep_HRP->Add_Substrate Measure_Signal Measure Luminescence Add_Substrate->Measure_Signal Analyze_Data Analyze Data (Calculate IC₅₀) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a chemiluminescent PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ in PARP assay buffer. Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the test compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding the biotinylated NAD⁺ solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed reaction to occur.

  • Detection: Stop the reaction and add streptavidin-conjugated horseradish peroxidase (HRP) to bind to the biotinylated ADP-ribose chains.

  • After a further incubation, add a chemiluminescent HRP substrate.

  • Signal Measurement: Immediately measure the luminescence using a plate reader.

  • Data Analysis: The intensity of the luminescent signal is proportional to the PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Future Directions

The collective data from the comparative analysis of this compound and its derivatives reveal several key SAR trends:

  • C6-Position: The nature of the substituent at the C6-position is crucial for antifungal activity, particularly for SDH inhibitors. Lipophilic and aromatic groups that can engage in hydrophobic and π-stacking interactions are favored.

  • C5-Position: While less explored, modifications at the C5-position can influence steric hindrance and introduce new hydrogen bonding opportunities, thereby modulating biological activity.

  • C3-Amide: The amide group is a key pharmacophoric feature. N-substitution with bulky and hydrophobic moieties generally enhances activity against a range of targets, from fungal enzymes to protein kinases.

Future research should focus on the synergistic effects of combining optimal substitutions at these three positions. For instance, synthesizing derivatives with favorable C6-thioether or diarylamine groups in conjunction with optimized N-substituents on the amide could lead to the discovery of next-generation antifungal agents with improved potency and selectivity. Furthermore, a deeper understanding of the physicochemical properties, such as solubility and stability, of these derivatives is essential for their successful development into viable therapeutic or agrochemical products.[19][20]

References

  • Ye, Y., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 62(21), 4845-4852.
  • BenchChem. (n.d.).
  • Ye, Y., et al. (2014).
  • Li, P., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Wang, C., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1162.
  • Du, Z., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(1), 39-44.
  • Wu, J., et al. (2017). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole.
  • ChemicalBook. (2024). How to synthesize Nicotinamide?
  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(7), ofaa274.
  • BenchChem. (n.d.). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • Du, Z., et al. (2020).
  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
  • Li, Q., et al. (2016). Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. Pest Management Science, 72(11), 2131-2139.
  • Yang, J., & Adams, J. D. (2004). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. Letters in Drug Design & Discovery, 1(1), 58-65.
  • Yang, T., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. Current Protocols in Chemical Biology, 10(4), e53.
  • ResearchGate. (n.d.).
  • Taylor, E. C., & Crovetti, A. J. (1963). Nicotinamide-1-oxide. Organic Syntheses, 43, 74.
  • Jenks, J. D., & Sal-Man, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00160-19.
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4434-4441.
  • Vulcanchem. (n.d.). This compound.
  • Kanev, G. K., et al. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101736.
  • Arendrup, M. C., & Patterson, T. F. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Infectious Disease Clinics of North America, 32(3), 543-561.
  • Shchepin, R. V., et al. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen.
  • BMG LABTECH. (n.d.). Evaluation of PARP inhibitors: performed on BMG LABTECH's FLUOstar Omega.
  • Creative Biolabs. (n.d.). Antifungal Activity Test Service.
  • ResearchGate. (n.d.). (A-F) Interaction diagrams for PARPi with PARP1. (A) Nicotinamide ring...
  • ResearchGate. (n.d.). Synthesis and Biochemical Evaluation of Nicotinamide Derivatives as NADH Analogue Coenzymes in Ene Reductase.
  • ResearchGate. (n.d.). Major structural interactions of known PARP inhibitors with the NAD +...
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • El-Naggar, M., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2260.
  • Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3583-3591.
  • Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences.
  • Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PubMed.
  • D'Souza, A., & Migaud, M. E. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 343-363.
  • Taha, M., et al. (2022).
  • ResearchGate. (n.d.). (PDF)
  • ChemSynthesis. (n.d.). This compound.
  • ResearchGate. (n.d.). PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro...
  • Du, Z., et al. (2020).
  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
  • Anis, M., et al. (2022). synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. Indian Journal of Chemistry - Section B, 61B(7), 803-808.

Sources

Independent Verification of 6-Chloro-5-methylnicotinamide's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the hypothesized biological activity of 6-Chloro-5-methylnicotinamide as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Given the current lack of extensive public data on this specific compound, this document serves as a detailed roadmap for researchers to systematically investigate its potential anticancer properties. By comparing its performance against well-characterized NAMPT inhibitors, FK866 and KPT-9274, this guide equips scientists and drug development professionals with the necessary protocols and rationale to generate robust and comparable data.

Introduction: The Rationale for Investigating this compound

This compound is a halogenated derivative of nicotinamide, a key molecule in cellular metabolism.[1] Its structural similarity to other known inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) suggests a potential role as an anticancer agent. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[2][3] Cancer cells, with their high metabolic demands, often exhibit a heightened dependence on the NAMPT-mediated salvage pathway, making it an attractive therapeutic target.[2][4]

This guide outlines the experimental workflow to test the hypothesis that this compound acts as a NAMPT inhibitor, leading to NAD+ depletion and subsequent cancer cell death. We will detail the necessary in vitro assays to quantify its effects on cell viability and cellular NAD+ levels, benchmarked against the established NAMPT inhibitors FK866 and KPT-9274.

Comparative Compounds: Established NAMPT Inhibitors

A thorough evaluation of a novel compound necessitates comparison with established alternatives. For this purpose, we have selected two well-documented NAMPT inhibitors:

  • FK866: A highly potent and specific non-competitive inhibitor of NAMPT that has been extensively studied in preclinical models.[5]

  • KPT-9274: A dual inhibitor of NAMPT and PAK4 that is currently under clinical investigation for the treatment of solid tumors and lymphomas.[5]

These compounds will serve as positive controls and benchmarks for assessing the potency and efficacy of this compound.

Experimental Verification Workflow

The following sections provide detailed protocols for the independent verification of this compound's biological activity. The experimental design emphasizes a comparative approach, where all assays are performed in parallel with FK866 and KPT-9274.

Cell Viability Assays: Assessing Cytotoxic Effects

The initial step in evaluating a potential anticancer compound is to determine its effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6][7]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cell lines (e.g., HeLa, A549, or a panel of relevant lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound, FK866, and KPT-9274 in culture medium. A typical concentration range to start with is 0.01 nM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative Cell Viability

The results of the MTT assay should be summarized in a table to facilitate a direct comparison of the cytotoxic potency of the compounds.

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compound e.g., HeLa48Experimental Data
e.g., A54948Experimental Data
FK866 e.g., HeLa48Reported/Experimental Data
e.g., A54948Reported/Experimental Data
KPT-9274 e.g., HeLa48Reported/Experimental Data
e.g., A54948Reported/Experimental Data
NAD+/NADH Assay: Verifying the Mechanism of Action

To directly test the hypothesis that this compound inhibits NAMPT, it is essential to measure its impact on intracellular NAD+ and NADH levels. A significant decrease in the total NAD+ pool upon treatment would provide strong evidence for NAMPT inhibition. Commercially available bioluminescent assays provide a sensitive and straightforward method for this measurement.

Experimental Protocol: NAD+/NADH Glo-Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate suitable for luminescence measurements at a density determined to be in the linear range of the assay.

    • Incubate for 24 hours.

    • Treat the cells with this compound, FK866, and KPT-9274 at concentrations around their respective IC50 values for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Sample Lysis and NAD+ Cycling Reaction:

    • Follow the manufacturer's protocol for the specific NAD+/NADH assay kit being used. This typically involves lysing the cells and adding a reaction buffer containing a reductase, a reductase substrate (pro-luciferin), and lactate dehydrogenase.

    • To measure total NAD+/NADH, the reaction proceeds directly. To measure NADH only, an acid treatment step is included to degrade NAD+. NAD+ levels can then be calculated by subtracting the NADH amount from the total.

  • Luminescence Measurement:

    • After the recommended incubation period, add the luciferase detection reagent.

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of NAD+ and NADH in the sample.

  • Data Analysis:

    • Calculate the relative NAD+ and NADH levels for each treatment condition compared to the vehicle control.

    • A significant reduction in the NAD+/NADH ratio in treated cells compared to control cells is indicative of NAMPT inhibition.

Data Presentation: Comparative Effect on Cellular NAD+ Levels

Compound (Concentration)Cell LineTreatment Time (hours)Relative NAD+ Level (%)
This compound (e.g., IC50)e.g., HeLa24Experimental Data
FK866 (e.g., IC50)e.g., HeLa24Reported/Experimental Data
KPT-9274 (e.g., IC50)e.g., HeLa24Reported/Experimental Data

Visualizing the Hypothesized Mechanism and Workflow

To provide a clear conceptual understanding, the following diagrams illustrate the hypothesized signaling pathway and the experimental workflow.

G cluster_0 NAMPT-Mediated NAD+ Salvage Pathway cluster_1 Hypothesized Inhibition cluster_2 Downstream Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD NAD NAD_depletion NAD+ Depletion NAMPT->NAD_depletion NMN->NAD Cell_Metabolism Cellular Processes (Metabolism, DNA Repair) NAD->Cell_Metabolism Coenzyme Compound 6-Chloro-5- methylnicotinamide Compound->NAMPT Inhibition Cell_Death Cell Death

Caption: Hypothesized mechanism of this compound as a NAMPT inhibitor.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism Verification A Seed Cancer Cells (96-well plate) B Treat with this compound, FK866, and KPT-9274 (Dose-Response) A->B C Incubate for 48-72 hours B->C D Perform MTT Assay C->D E Determine IC50 Values D->E G Treat with Compounds (at IC50 concentrations) E->G Inform Concentration Selection F Seed Cancer Cells (96-well white plate) F->G H Incubate for 24 hours G->H I Perform NAD+/NADH Glo-Assay H->I J Quantify Relative NAD+ Levels I->J

Caption: Experimental workflow for the independent verification of biological activity.

Conclusion and Future Directions

This guide provides a robust and scientifically sound methodology for the independent verification of this compound's hypothesized biological activity as a NAMPT inhibitor. By following these comparative protocols, researchers can generate high-quality, reproducible data to ascertain its potential as a novel anticancer agent.

Should the initial findings be promising, further investigations could include:

  • Enzymatic Assays: Directly measuring the inhibitory effect of this compound on purified NAMPT enzyme.

  • Broader Cell Line Screening: Evaluating its efficacy across a wider panel of cancer cell lines with varying genetic backgrounds.

  • In Vivo Studies: Assessing its antitumor activity and toxicity in preclinical animal models.

  • Mechanism of Resistance Studies: Investigating potential mechanisms by which cancer cells might develop resistance to this compound.

By systematically addressing these questions, the scientific community can build a comprehensive understanding of this compound's therapeutic potential.

References

  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PubMed Central. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. National Institutes of Health. [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PubMed Central. [Link]

  • Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. PubMed Central. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. PubMed. [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. PubMed. [Link]

  • NAD metabolites interfere with proliferation and functional properties of THP-1 cells. National Institutes of Health. [Link]

  • 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230. PubChem. [Link]

  • Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells. Journal of Biological Chemistry. [Link]

  • Knockdown of nicotinamide N-methyltransferase suppresses proliferation, migration, and chemoresistance of Merkel cell carcinoma cells in vitro. PubMed Central. [Link]

  • In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-5-methylnicotinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of 6-Chloro-5-methylnicotinamide analogs. While direct and extensive SAR studies on this specific scaffold are not abundant in publicly available literature, this document synthesizes data from structurally related nicotinamide derivatives to provide valuable insights for researchers, scientists, and drug development professionals. By examining the effects of substitutions at various positions on the nicotinamide core, we can infer the key determinants of biological activity and guide the design of novel therapeutic agents.

Introduction: The this compound Scaffold

This compound is a halogenated derivative of nicotinamide (Vitamin B3).[1] The presence of a chlorine atom at the 6-position and a methyl group at the 5-position of the pyridine ring creates a unique electronic and steric profile that can influence its interaction with biological targets.[1] Nicotinamide and its analogs are known to be involved in a wide range of biological processes and have been investigated as inhibitors of various enzymes, including succinate dehydrogenase (SDH) and DNA demethylases, as well as modulators of receptors.[2][3] The strategic placement of the chloro and methyl groups on the nicotinamide core can significantly impact potency, selectivity, and pharmacokinetic properties.

The core structure of this compound is characterized by the following:

  • IUPAC Name: 6-chloro-5-methylpyridine-3-carboxamide[1]

  • CAS Registry Number: 65169-44-0[1]

  • Molecular Formula: C₇H₇ClN₂O[1][4]

  • Molecular Weight: 170.59 g/mol [1][4]

The structural arrangement, with an electron-withdrawing chlorine atom and an electron-donating methyl group, establishes a distinct electronic landscape on the pyridine ring, which is critical for its biological activity.[1]

Comparative SAR Analysis of Related Nicotinamide Analogs

In the absence of a dedicated SAR study for this compound, we will draw comparisons from related nicotinamide analogs to understand the potential impact of structural modifications.

The Significance of the 6-Position Halogen

The introduction of a halogen atom, particularly chlorine, at the 6-position of the nicotinamide ring is a common strategy in medicinal chemistry to modulate biological activity.[5][6] Halogens can influence ligand-target interactions through various mechanisms, including steric effects and the formation of halogen bonds.[5][7]

Studies on other 6-substituted nicotinamides have shown that this position is critical for activity. For instance, in the context of androgen receptor antagonists, 6-substituted nicotinamides have demonstrated potent activity. While not a direct analog, this highlights the importance of substitution at this position for modulating biological targets.

The Role of the 5-Position Substitution

The 5-position of the nicotinamide ring offers another vector for modification to enhance biological activity. The presence of a methyl group in this compound can provide a beneficial steric interaction within a target's binding pocket and can also influence the electronic properties of the ring.

In a series of nicotinamide derivatives developed as succinate dehydrogenase (SDH) inhibitors, substitutions on the pyridine ring were found to be crucial for antifungal activity.[8] While this study did not specifically examine the 5-methyl group in conjunction with a 6-chloro substituent, it underscores the principle that small alkyl groups on the nicotinamide core can significantly impact biological outcomes.

Modifications of the Amide Group

The carboxamide group at the 3-position is a key feature of nicotinamides and is often involved in crucial hydrogen bonding interactions with biological targets. Modifications of this group, such as N-substitution, can drastically alter the compound's activity, selectivity, and pharmacokinetic properties.

For example, a study on nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors revealed that while the free amide was important, derivatization could modulate cellular permeability and activity.[3] This suggests that for this compound analogs, exploring substitutions on the amide nitrogen could be a fruitful avenue for optimization.

Data Summary of Related Nicotinamide Analogs

To provide a clearer picture of the SAR landscape, the following table summarizes the biological activities of various nicotinamide derivatives, which can serve as a proxy for understanding the potential of this compound analogs.

Compound/Analog ClassTarget/ActivityKey Structural Features Influencing ActivityReference
6-Substituted Nicotinamides AntineoplasticThe nature of the substituent at the 6-position is a major determinant of activity.
Nicotinamide Derivatives with Pyrazole Moiety Succinate Dehydrogenase (SDH) Inhibition (Antifungal)The substituted pyrazole moiety attached to the nicotinamide core is crucial for potent inhibition.[2]
Nicotinamide Derivatives as ALKBH2 Inhibitors DNA Demethylase ALKBH2 InhibitionModifications of the amide group and substitutions on the pyridine ring significantly impact potency and selectivity.[3]
Diarylamine-Modified Nicotinamides Succinate Dehydrogenase (SDH) Inhibition (Antifungal)The diarylamine scaffold in place of a simple phenyl group enhances binding and inhibitory activity.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of 6-Chloro-5-methylnicotinic acid.[1]

Step-by-step Protocol:

  • Starting Material: 6-Chloro-5-methylnicotinic acid (CAS: 66909-29-3).[1]

  • Reagent: Ammonium hydroxide (28% NH₄OH).[1]

  • Procedure: React 6-Chloro-5-methylnicotinic acid with ammonium hydroxide at room temperature.[1]

  • Reaction Time: Allow the reaction to proceed for approximately 16 hours.[1]

  • Purification: The resulting this compound can be purified by recrystallization.[1]

Synthesis_of_6_Chloro_5_methylnicotinamide start 6-Chloro-5-methylnicotinic acid product This compound start->product Amidation Room Temp, 16h reagent Ammonium Hydroxide (NH4OH)

Caption: Synthesis of this compound.

General Protocol for In Vitro Enzyme Inhibition Assay (Example: SDH Inhibition)

This protocol is a generalized procedure based on methods used for evaluating nicotinamide-based SDH inhibitors.[2][8]

  • Enzyme Preparation: Isolate mitochondria containing SDH from the target organism.

  • Compound Preparation: Prepare stock solutions of the test compounds (this compound analogs) in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Prepare an appropriate assay buffer containing succinate as the substrate.

  • Reaction Initiation: Add the enzyme preparation to the assay buffer containing various concentrations of the test compounds.

  • Detection: Measure the rate of succinate oxidation by monitoring the reduction of a suitable electron acceptor (e.g., DCPIP or MTT) spectrophotometrically.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

SDH_Inhibition_Assay_Workflow A Prepare Reagents: - SDH Enzyme - Test Compounds - Assay Buffer - Substrate (Succinate) B Dispense Test Compounds into Assay Plate A->B C Add SDH Enzyme and Substrate to Initiate Reaction B->C D Incubate at Controlled Temperature C->D E Measure Absorbance Change (Spectrophotometer) D->E F Data Analysis: Calculate % Inhibition and IC50 Values E->F

Caption: Workflow for SDH Inhibition Assay.

Logical Relationships in SAR

The following diagram illustrates the key structural components of the this compound scaffold and the potential points of modification for SAR studies.

SAR_Relationships cluster_0 This compound Scaffold cluster_1 Key Substituents Core Pyridine Ring R1 6-Chloro Group (Modulates electronics, potential for halogen bonding) Core->R1 at C6 R2 5-Methyl Group (Steric bulk, influences electronics) Core->R2 at C5 R3 3-Amide Group (Hydrogen bonding, point for derivatization) Core->R3 at C3

Caption: Key Structural Features for SAR.

Conclusion and Future Directions

While the direct exploration of this compound analogs is an emerging area, a comparative analysis of related nicotinamide derivatives provides a strong foundation for future research. The 6-chloro and 5-methyl substitutions offer unique electronic and steric properties that can be exploited for the design of potent and selective inhibitors of various biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions at the amide nitrogen and exploration of bioisosteric replacements for the chloro and methyl groups. Such studies will be instrumental in elucidating the detailed SAR of this promising scaffold and unlocking its full therapeutic potential.

References

  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

  • Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed. (URL: [Link])

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC - NIH. (URL: [Link])

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design - ResearchGate. (URL: [Link])

  • Some 6-substituted nicotinamides: synthesis and antineoplastic activities. - Literature - Data resources - CNGBdb. (URL: [Link])

  • Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed. (URL: [Link])

Sources

A Comparative Benchmarking Guide: 6-Chloro-5-methylnicotinamide Against Standard PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in the DNA Damage Response (DDR) pathway.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 6-Chloro-5-methylnicotinamide, against established PARP inhibitors: Olaparib, Talazoparib, and Veliparib. We present a series of detailed experimental protocols designed to rigorously evaluate its potential as a PARP inhibitor, focusing on enzymatic inhibition, cellular target engagement, and its impact on cellular viability. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and compare novel chemical entities within the PARP inhibitor class.

Introduction: The Rationale for Benchmarking

The therapeutic success of PARP inhibitors such as Olaparib, Talazoparib, and Veliparib has revolutionized the treatment of certain cancers, especially those with BRCA1/2 mutations.[3][4][5] These inhibitors function by blocking PARP enzymes, which are critical for the repair of single-strand DNA breaks.[6][7] In cancer cells with a compromised homologous recombination (HR) repair pathway, the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality.[6][8]

This compound is a halogenated nicotinamide derivative.[9] Given that nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, it is hypothesized that this compound may act as a competitive inhibitor of PARP. This guide outlines a systematic approach to test this hypothesis and to benchmark the compound's performance against well-characterized PARP inhibitors.

The DNA Damage Response and PARP Inhibition

The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity.[10] PARP1 and PARP2 are key players in the BER pathway, responsible for repairing single-strand breaks.[11] When PARP is inhibited, these breaks persist and can degenerate into more cytotoxic double-strand breaks during DNA replication. In cells with defective HR, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.[1][12]

Signaling Pathway: DNA Damage Response and PARP Inhibition

DDR_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP PARP Activation SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Replication DNA Replication BER->Replication allows progression DSB DNA Double-Strand Break HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Apoptosis Apoptosis DSB->Apoptosis unrepaired DSBs lead to HR->Replication error-free repair NHEJ->Replication error-prone repair Replication->DSB SSB collision leads to Inhibitor PARP Inhibitor (e.g., this compound) Inhibitor->PARP blocks

Caption: Simplified signaling pathway of PARP's role in DNA repair and the mechanism of PARP inhibitors.

Standard Compounds for Comparison

A robust benchmarking study requires comparison against well-established standards. The following PARP inhibitors have been selected based on their distinct properties and clinical relevance:

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor approved for various cancers, primarily those with BRCA mutations. It inhibits the enzymatic activity of PARP and also traps PARP on DNA.[3][6][13]

  • Talazoparib (Talzenna®): A highly potent PARP inhibitor known for its strong PARP-trapping ability, which is considered a key cytotoxic mechanism.[4][12][14][15]

  • Veliparib (ABT-888): A PARP inhibitor with weaker PARP-trapping activity compared to Olaparib and Talazoparib, making it a useful comparator for dissecting the relative contributions of enzymatic inhibition versus PARP trapping.[2][5][16]

Experimental Benchmarking Workflow

The following sections detail the proposed experimental workflow to comprehensively benchmark this compound.

Experimental Workflow Diagram

Workflow start Start: Compound Characterization step1 Experiment 1: In Vitro PARP1/2 Enzymatic Assay start->step1 step2 Experiment 2: Cellular Thermal Shift Assay (CETSA) step1->step2 step3 Experiment 3: In-Cell PARP Activity Assay step2->step3 step4 Experiment 4: Cell Viability Assay in BRCA-proficient and BRCA-deficient cell lines step3->step4 data_analysis Data Analysis and Comparison step4->data_analysis conclusion Conclusion: Performance Profile of This compound data_analysis->conclusion

Caption: Proposed experimental workflow for benchmarking this compound.

Experiment 1: In Vitro PARP1 and PARP2 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2 and to compare its potency (IC50) with the standard compounds.

Methodology: A commercially available fluorometric PARP1/2 assay kit will be utilized.[17]

Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human PARP1 and PARP2 enzymes in the provided assay buffer.

    • Prepare a 2X working solution of activated DNA.

    • Prepare a 10X solution of β-NAD+.

    • Prepare serial dilutions of this compound, Olaparib, Talazoparib, and Veliparib in assay buffer. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds or vehicle control (DMSO) to a 384-well black plate.

    • Add 20 µL of the PARP enzyme solution to each well.

    • Add 20 µL of the activated DNA solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation:

    • Add 5 µL of the 10X β-NAD+ solution to initiate the reaction.

  • Detection:

    • Immediately add 50 µL of the developer reagent containing a nicotinamidase and a fluorescent probe.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (Excitation: ~430 nm, Emission: ~480 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: This assay will provide the IC50 values for each compound against PARP1 and PARP2, allowing for a direct comparison of their enzymatic inhibitory potency.

CompoundHypothetical PARP1 IC50 (nM)Hypothetical PARP2 IC50 (nM)
This compound500800
Olaparib51
Talazoparib1.50.8
Veliparib5.22.9
Experiment 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with PARP1 in a cellular context and to assess its ability to stabilize the protein against thermal denaturation.

Methodology: CETSA measures the change in the thermal stability of a protein upon ligand binding.[18][19][20][21]

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HeLa or a BRCA-deficient ovarian cancer cell line like OVCAR-8) to ~80% confluency.

    • Treat the cells with this compound (e.g., at 10x its anticipated cellular IC50), Olaparib (10 µM), or vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the total protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP1.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • Image the blot and quantify the band intensities.

  • Data Analysis:

    • Plot the normalized band intensities against the temperature for each treatment condition to generate melting curves.

    • Determine the melting temperature (Tm) for PARP1 in each condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Expected Outcome: A rightward shift in the melting curve for PARP1 in cells treated with this compound would confirm its direct binding to PARP1 in a cellular environment.

Experiment 3: In-Cell PARP Activity Assay

Objective: To measure the inhibition of PARP activity within intact cells following treatment with this compound and the standard inhibitors.

Methodology: This assay quantifies the levels of poly(ADP-ribose) (PAR) chains, the product of PARP activity, in cells. A common method is an ELISA-based assay.[22]

Protocol:

  • Cell Culture and Treatment:

    • Seed a BRCA-deficient cell line (e.g., OVCAR-8) in a 96-well plate.

    • Treat the cells with serial dilutions of this compound and the standard inhibitors for 4 hours.

  • Induction of DNA Damage:

    • Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) for 10 minutes to stimulate PARP activity.

  • Cell Lysis and PAR Detection:

    • Wash the cells and lyse them according to the assay kit manufacturer's instructions.

    • Transfer the cell lysates to an ELISA plate coated with a PAR-binding reagent.

    • Detect the bound PAR using a specific primary antibody against PAR, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of PARP inhibition for each compound concentration relative to the H₂O₂-treated, vehicle-control cells.

    • Determine the cellular IC50 value for each compound.

Expected Outcome: This experiment will provide a quantitative measure of the functional inhibition of PARP activity in a cellular setting, which is a crucial indicator of a compound's biological efficacy.

CompoundHypothetical Cellular PARP Inhibition IC50 (nM)
This compound1200
Olaparib25
Talazoparib5
Veliparib30
Experiment 4: Cell Viability Assays

Objective: To assess the cytotoxic effects of this compound in both BRCA-proficient and BRCA-deficient cancer cell lines, thereby evaluating its potential for synthetic lethality.

Methodology: A standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, will be used to measure ATP levels as an indicator of cell viability.

Protocol:

  • Cell Lines:

    • Use a pair of isogenic cell lines, one with functional BRCA1/2 (e.g., U2OS) and one with deficient BRCA1/2 (e.g., U2OS-BRCA2-/-), or a panel of BRCA-proficient and BRCA-deficient cancer cell lines.

  • Cell Seeding and Treatment:

    • Seed the cells in 96-well white, clear-bottom plates.

    • After 24 hours, treat the cells with a range of concentrations of this compound and the standard inhibitors for 72-96 hours.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

    • Compare the GI50 values between the BRCA-proficient and BRCA-deficient cell lines to determine the synthetic lethality ratio.

Expected Outcome: A significantly lower GI50 value in the BRCA-deficient cell line compared to the BRCA-proficient line for this compound would indicate a synthetically lethal mechanism of action, a hallmark of effective PARP inhibitors.

CompoundHypothetical GI50 in BRCA-proficient cells (µM)Hypothetical GI50 in BRCA-deficient cells (µM)Synthetic Lethality Ratio
This compound> 101.5> 6.7
Olaparib8.50.05170
Talazoparib5.00.0022500
Veliparib> 100.1> 100

Discussion and Future Directions

The proposed benchmarking experiments will provide a comprehensive initial assessment of this compound's potential as a PARP inhibitor. The combined data from these assays will allow for a multi-faceted comparison with established clinical candidates.

Should this compound demonstrate promising activity, further investigations would be warranted, including:

  • PARP Trapping Assays: To quantify its ability to trap PARP on DNA, a key mechanism for the cytotoxicity of some PARP inhibitors.[14][15]

  • Selectivity Profiling: To assess its inhibitory activity against other members of the PARP family and a broader panel of kinases to determine its selectivity.

  • In Vivo Efficacy Studies: To evaluate its anti-tumor activity in animal models of BRCA-deficient cancers.

  • Investigation of NAD+ Metabolism: Given its structural similarity to nicotinamide, it would be crucial to investigate its effects on cellular NAD+ levels, as alterations in NAD+ metabolism can influence PARP inhibitor sensitivity and resistance.[23][24][25]

By following this structured and comparative approach, researchers can efficiently and rigorously evaluate the potential of this compound and other novel compounds in the exciting and clinically important field of PARP inhibition.

References

  • Olaparib - Wikipedia. [Link]

  • Talazoparib | Pfizer Oncology Development Website. [Link]

  • Talazoparib - Wikipedia. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]

  • Olaparib - PMC - NIH. [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. [Link]

  • DNA Damage Response - PMC - NIH. [Link]

  • Veliparib - Wikipedia. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PubMed Central. [Link]

  • Olaparib - NCI - National Cancer Institute. [Link]

  • NAD+ metabolism in PARP inhibitor resistance of ovarian cancer - Mayo Clinic. [Link]

  • What is the mechanism of Olaparib? - Patsnap Synapse. [Link]

  • What is the mechanism of Talazoparib Tosylate? - Patsnap Synapse. [Link]

  • DNA Damage Response and DNA Repair in Cancer - Blog - Crown Bioscience. [Link]

  • DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment - PMC - NIH. [Link]

  • DNA damage response pathway involves the transduction of DNA damage... - ResearchGate. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • PARP and NAD+ metabolism - Cambridge University Press & Assessment. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]

  • Abstract B007: NAD + metabolism drives PARPi resistance in ovarian cancer cells. [Link]

  • THU547 Role Of NAD+ Synthesis Pathway In PARP Inhibitor Resistance - Oxford Academic. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Activated NAD + biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells - Research journals - PLOS. [Link]

  • PARP - Assay-Protocol. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • Definition of veliparib - NCI Dictionary of Cancer Terms. [Link]

  • This compound - C7H7ClN2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition | ACS Medicinal Chemistry Letters. [Link]

  • Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • CETSA. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. [Link]

  • 6-Chloro-N-methylnicotinamide | C7H7ClN2O | CID 12364230 - PubChem - NIH. [Link]

  • 5-chloro-6-methoxy-N-methylnicotinamide | C8H9ClN2O2 | CID 126990372 - PubChem. [Link]

  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Chloro-5-methylnicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 6-Chloro-5-methylnicotinamide, a halogenated nicotinamide derivative. By understanding the chemical's characteristics and adhering to established protocols, you can ensure a safe laboratory environment and minimize environmental impact.

Immediate Safety and Hazard Assessment

Primary Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]

  • Aquatic Toxicity: May be harmful to aquatic life.[3]

Personal Protective Equipment (PPE): A risk assessment is crucial before handling. The following PPE is mandatory to mitigate exposure risks:

PPE ComponentSpecificationRationale
Gloves Nitrile rubberProvides resistance to a broad range of chemicals.
Eye Protection Safety glasses with side-shields or chemical splash gogglesProtects against dust particles and potential splashes.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Minimizes inhalation of airborne particles.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The overarching principle is that this compound is a form of hazardous chemical waste and must not be disposed of down the drain or in regular trash.[5][6]

Step 1: Waste Characterization and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound is a halogenated organic compound.[7] This classification dictates its disposal pathway.

  • Action: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) in a designated, compatible hazardous waste container.

  • Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, due to their potential to form toxic byproducts upon incomplete combustion.[8][9] Mixing them with non-halogenated solvents can complicate and increase the cost of disposal.[10]

Step 2: Container Selection and Labeling

The integrity of the waste container and clarity of its labeling are mandated by the Environmental Protection Agency (EPA).[11][12]

  • Action:

    • Select a container made of a material compatible with the chemical (e.g., the original container, if in good condition, or a designated polyethylene container).[6] The container must have a secure, tight-fitting lid.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"[11][12]

      • The full chemical name: "this compound"

      • The specific hazard warnings (e.g., "Irritant")[11][12]

      • The accumulation start date (the date the first drop of waste is added)

  • Trustworthiness: Proper labeling ensures that everyone in the laboratory is aware of the container's contents and associated hazards, and it is a legal requirement for waste tracking from "cradle to grave."[11]

Step 3: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][11]

  • Action:

    • Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[5][13]

    • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.

    • Store incompatibles separately. Specifically, keep halogenated organic waste away from strong oxidizing agents.[1]

  • Expertise: The SAA concept allows for the safe, temporary storage of small quantities of hazardous waste in the lab before it is moved to a central accumulation area for pickup by a licensed disposal vendor.

Step 4: Arranging for Disposal

Disposal of hazardous waste must be handled by a licensed and reputable chemical waste disposal company.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow your institution's specific procedures for waste manifest documentation.

  • Authoritative Grounding: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States, and working with your EHS office ensures compliance with these federal regulations.[14]

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the institutional EHS office.

  • Contain: For small spills, and if you are trained and have the appropriate PPE and spill kit, you can manage the cleanup.

    • Wear your full PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Sweep up the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][15]

  • Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][15]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound characterize Characterize as Halogenated Organic Waste start->characterize improper Improper Disposal: Drain or General Trash start->improper DO NOT DO segregate Segregate from Non-Halogenated Waste characterize->segregate container Select Compatible Container segregate->container label Label with 'Hazardous Waste' & Chemical Details container->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Arrange for Pickup by EHS/Licensed Vendor store->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal

Caption: Decision workflow for this compound disposal.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Safety Data Sheet for 6-Methylnicotinamide, 97%. (2025, December 20). Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet for 2-Chloro-N-ethyl-N-methylnicotinamide. (2024, March 9). Fisher Scientific.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regul
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Safety Data Sheet for 2-Chloro-6-methylnicotinic acid. (2025, September 12). Thermo Fisher Scientific.
  • 40 CFR § 721.785 - Halogenated alkane aromatic compound (generic name). (n.d.).
  • This compound. (n.d.). Vulcanchem.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • 6-Chloro-N-methyl nicotinamide MSDS. (n.d.). Merck.
  • Guidance For Hazard Determination. (n.d.).
  • Hazardous Waste Reduction. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
  • Safety Data Sheet for this compound. (2025, July 9). Sigma-Aldrich.
  • Safety Data Sheet for N-Methylnicotinamide. (n.d.). TCI Chemicals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical and chemical research, the safe handling of novel chemical entities is the bedrock of scientific integrity and personal safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 6-Chloro-5-methylnicotinamide (CAS No. 65169-44-0). This compound, a chlorinated pyridine derivative, requires a comprehensive safety strategy due to its potential hazards. The protocols outlined below are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Hazard Analysis: Understanding the Need for Protection

Before handling any chemical, a thorough risk assessment is critical. Based on available safety data, this compound is classified as a hazardous substance with the following potential effects:

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation : Can cause serious and potentially damaging eye irritation.[1][2][3]

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3]

The chlorinated aromatic structure also warrants caution, as this class of compounds can have other toxicological properties.[4] Therefore, the primary goal of our PPE protocol is to establish robust barriers against dermal, ocular, and inhalation exposure.

The Core Ensemble: Selecting Your Primary Barriers

Your choice of PPE is your last and most critical line of defense. Engineering controls, such as certified chemical fume hoods, are the first and most important safety measure and are mandatory when handling this compound to minimize inhalation exposure.[4][5] The following PPE is required for any procedure involving this compound.

Eye and Face Protection: Beyond the Basics

Standard safety glasses are insufficient. The risk of splashes and airborne particles necessitates a higher level of protection.

  • Minimum Requirement : Chemical splash goggles with side shields are mandatory.[4][6]

  • Best Practice/High-Risk Operations : When handling larger quantities (>1g) or performing operations with a high splash potential (e.g., transfers, reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[4][6]

Causality : The amide and chloro- groups on the pyridine ring can cause significant irritation to the sensitive mucous membranes of the eyes. Goggles provide a seal around the eyes to protect against splashes and vapors, while a face shield offers a secondary barrier for the entire face.[6]

Skin and Body Protection: The Professional Standard

A standard cotton lab coat provides minimal chemical resistance. A flame-retardant lab coat, fully buttoned, is the required minimum.[6] For tasks involving a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[4]

Hand Protection: A Material Science Approach

Glove selection is arguably the most critical decision in your PPE ensemble. There is no universal glove; the choice must be based on the chemical class. This compound is a chlorinated aromatic hydrocarbon and a pyridine derivative. Studies and safety guidelines for these classes provide a clear hierarchy of protective materials.[4][5][7]

Glove Selection Guide for Chlorinated Aromatic Compounds

Glove MaterialChemical Resistance RatingKey Considerations & Rationale
Viton® ExcellentOffers the highest resistance to chlorinated and aromatic solvents. A study showed no permeation even after 4 hours of exposure to various chlorinated aromatic compounds.[8][9] This is the top recommendation for prolonged handling.
Butyl Rubber Very GoodProvides excellent resistance to a wide range of chemicals, including pyridine derivatives and ketones.[4][6][9] A primary choice when Viton® is unavailable.
Neoprene GoodOffers good resistance to acids, caustics, and some solvents.[5][6][9] Suitable for tasks with a lower risk of direct, prolonged contact.
Nitrile Fair to PoorWhile a common laboratory glove, nitrile shows breakthrough times of less than an hour for some chlorinated aromatic compounds.[8] It should only be used for incidental contact, with immediate replacement upon any splash. Double-gloving is recommended if nitrile must be used.

Critical Protocol : Always inspect gloves for tears or pinholes before use.[6] When work is complete, remove gloves using a proper technique to avoid touching the outer, contaminated surface with your bare skin.[3] Dispose of contaminated gloves as hazardous waste.[4]

Operational Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow for PPE usage is essential to prevent cross-contamination and exposure.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing & Decontamination Sequence A 1. Conduct Risk Assessment (Review SDS) B 2. Verify Fume Hood Operation A->B C 3. Assemble All Materials B->C D 4. Don Lab Coat C->D E 5. Don Goggles & Face Shield D->E F 6. Don Inner Gloves E->F G 7. Don Outer Gloves (Viton®/Butyl) F->G H 8. Perform Chemical Handling (Inside Fume Hood) G->H I 9. Remove Outer Gloves (Aseptically) H->I J 10. Remove Face Shield & Goggles I->J K 11. Remove Lab Coat J->K L 12. Remove Inner Gloves (Aseptically) K->L M 13. Wash Hands Thoroughly L->M

Caption: PPE Donning, Handling, and Doffing Workflow.

Disposal and Decontamination Plan

Proper disposal is a regulatory and safety imperative. All materials that come into contact with this compound must be treated as hazardous waste.[4]

  • Solid Waste : Contaminated gloves, weigh boats, paper towels, and any other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.[4][6]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Decontamination : The work area within the fume hood should be decontaminated after each use. Wipe surfaces with a solvent-moistened towel, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

Emergency Response: In Case of Exposure

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek prompt medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Relocate the individual to fresh air immediately.[2][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill : Evacuate the immediate area. Wearing full appropriate PPE (including respiratory protection if necessary), contain and clean up the spill using an inert absorbent material.[11] Place all contaminated materials in a sealed, labeled hazardous waste container.[4]

By integrating this comprehensive PPE strategy into your standard operating procedures, you establish a robust safety culture that protects not only yourself but also your colleagues and your research.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Safety Data Sheet for Methyl 6-methylnicotinate. (2010, October 18).
  • Safety Data Sheet for PYRIDINE FOR HPLC / UV SPECTROSCOPY. (2023, December 6). Loba Chemie. Retrieved from [Link]

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. Retrieved from [Link]

  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). New Mexico State University. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-methylnicotinamide
Reactant of Route 2
6-Chloro-5-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.